Product packaging for 3-Fluorocyclobutane-1-carbonitrile(Cat. No.:CAS No. 1552638-51-3)

3-Fluorocyclobutane-1-carbonitrile

Cat. No.: B2522521
CAS No.: 1552638-51-3
M. Wt: 99.108
InChI Key: OIFZJLTVCXMCIE-UHFFFAOYSA-N
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Description

3-Fluorocyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C5H6FN and its molecular weight is 99.108. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN B2522521 3-Fluorocyclobutane-1-carbonitrile CAS No. 1552638-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFZJLTVCXMCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552638-51-3
Record name 3-fluorocyclobutane-1-carbonitrile
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Foundational & Exploratory

3-Fluorocyclobutane-1-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the 3-fluorocyclobutane unit has emerged as a particularly valuable building block due to its unique three-dimensional structure and its ability to serve as a bioisostere for other chemical groups. This guide provides a comprehensive technical overview of this compound, a key intermediate for accessing a diverse range of these valuable scaffolds. We will delve into its core chemical properties, discuss plausible synthetic and derivatization strategies, and explore its applications in the context of contemporary drug development for an audience of researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound (CAS No: 1552638-51-3) is a disubstituted cyclobutane that exists as a mixture of cis and trans diastereomers.[2][3] The cyclobutane ring is not planar, adopting a puckered conformation to alleviate ring strain, which influences the spatial orientation of the fluoro and nitrile substituents.[4] This non-planar geometry is a key feature exploited in drug design to explore novel binding interactions. The presence of the electronegative fluorine atom significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₆FN[2][6][7]
Molecular Weight 99.11 g/mol [2]
CAS Number 1552638-51-3[2][3]
Appearance Liquid[6]
Purity Typically ≥95-98%[2][6]
Topological Polar Surface Area 23.8 Ų[6]
XLogP3 (Predicted) 0.8[6][7]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 0[6]

Spectroscopic Profile

While specific, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features essential for its characterization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would be complex due to the puckered ring and diastereomers. Signals for the cyclobutane protons would appear in the aliphatic region, with splitting patterns influenced by geminal, vicinal, and long-range couplings, including those to fluorine.

    • ¹³C NMR : Distinct signals would be present for the nitrile carbon (C≡N), the carbon bearing the fluorine (CHF), the carbon bearing the nitrile (CHCN), and the methylene carbons (CH₂). The C-F coupling would be observable for the carbon directly attached to fluorine and potentially for adjacent carbons.

    • ¹⁹F NMR : A characteristic signal would confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing structural information.

  • Infrared (IR) Spectroscopy : A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2250 cm⁻¹. The C-F bond stretch would appear in the 1100-1000 cm⁻¹ region.[9]

  • Mass Spectrometry (MS) : The monoisotopic mass is 99.048 g/mol .[6][7] Predicted adducts include [M+H]⁺ at m/z 100.05570 and [M+Na]⁺ at m/z 122.03764.[7]

Synthesis and Reactivity

This compound serves as a versatile intermediate, primarily valued for its conversion into other key building blocks like carboxylic acids and amines.

Representative Synthetic Pathway

A robust synthesis of 3-fluorocyclobutane derivatives often starts from commercially available cyclobutanone.[10] A plausible route to the title compound could involve the formation of a cyanohydrin from 3-oxocyclobutanecarbonitrile, followed by deoxygenation and fluorination. The diagram below illustrates a conceptual synthetic workflow.

G cluster_0 Conceptual Synthesis A 3-Oxocyclobutanecarbonitrile B 3-Hydroxycyclobutane-1-carbonitrile A->B Reduction (e.g., NaBH4) C This compound B->C Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) G cluster_1 Key Derivatizations Start This compound Acid 3-Fluorocyclobutane-1-carboxylic acid Start->Acid Acid or Base Hydrolysis (e.g., HCl, NaOH) Amine (3-Fluorocyclobutyl)methanamine Start->Amine Reduction (e.g., LiAlH4, H2/Catalyst)

Caption: Major reaction pathways for derivatizing this compound.

A. Hydrolysis to Carboxylic Acid: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield 3-fluorocyclobutane-1-carboxylic acid. [10]This acid is a highly valuable building block for introducing the 3-fluorocyclobutyl moiety via amide bond formation or other carboxylate chemistries.

B. Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, (3-fluorocyclobutyl)methanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine serves as a crucial synthon for introducing the fluorinated scaffold into molecules via reductive amination, amide coupling, or sulfonamide formation.

Representative Experimental Protocol: Hydrolysis to 3-Fluorocyclobutane-1-carboxylic acid

This protocol is a representative procedure based on established chemical transformations for nitrile hydrolysis and should be adapted and optimized for specific laboratory conditions. [10][11]

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition : Add a 6 M aqueous solution of hydrochloric acid (5-10 eq). The reaction is typically biphasic initially.

  • Reaction Conditions : Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 16-24 hours).

  • Workup : After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Final Purification : The crude product can be further purified by recrystallization or column chromatography to afford pure 3-fluorocyclobutane-1-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane motif is increasingly sought after in drug design. Its incorporation can lead to improved metabolic stability, enhanced membrane permeability, and fine-tuning of acidity/basicity (pKa). [1][10]

  • Scaffold for Bioactive Molecules : Derivatives of this compound are key intermediates in the synthesis of complex pharmaceutical agents. For instance, the related N-substituted 3-aminocyclobutane moiety is a core component of Ritlecitinib, an irreversible Janus kinase 3 (JAK3) inhibitor investigated for autoimmune diseases. [12]

  • PET Imaging Agents : The stability of the C-F bond makes it ideal for developing radiotracers for Positron Emission Tomography (PET) using the ¹⁸F isotope. [5]A prominent example is [¹⁸F]Fluciclovine (Axumin®), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). [13][14]This radiolabeled amino acid analog is used clinically to visualize recurrent prostate cancer by targeting the increased amino acid transport in tumor cells. [14][15][16]The successful development of [¹⁸F]FACBC underscores the biomedical importance of the 3-fluorocyclobutane-1-carboxylic acid scaffold, which is directly accessible from the title carbonitrile.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting.

  • Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Recommended Precautions :

    • Use only in a well-ventilated area, preferably a chemical fume hood. [17] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat (P280). [6][18] * Avoid breathing fumes or vapors. [17] * Wash hands thoroughly after handling. [18] * Store in a tightly-closed container in a cool, dry place away from incompatible substances. [19]

Conclusion

This compound is more than a simple fluorinated building block; it is a versatile and highly valuable intermediate that provides access to a range of desirable scaffolds for modern drug discovery. Its ability to be efficiently converted into corresponding carboxylic acids and amines opens the door to a wide array of synthetic possibilities. The proven success of molecules containing the 3-fluorocyclobutane core, particularly in the realm of oncology with PET imaging agents like [¹⁸F]FACBC, solidifies the importance of this scaffold. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in creating the next generation of targeted therapeutics.

References

  • cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile. (n.d.). PubChem.
  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChemLite.
  • This compound. (n.d.). Appretech Scientific Limited.
  • Shoup, T. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 40(2), 331-338.
  • Cyclobutanecarbonitrile Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed.
  • 3-Fluorocyclobutane-1,1-dicarboxylic acid. (n.d.). PubChem.
  • Parent, E. E., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(3), 1246–1255.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Shoup, T. M. (1999). Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : a PET tracer for tumor delineation. National Diet Library Search.
  • Spectral Information in PubChem. (2017). National Center for Biotechnology Information.
  • This compound [P50030]. (n.d.). ChemUniverse.
  • Parent, E. E., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31.
  • syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. (n.d.). National Center for Biotechnology Information.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). PMC.

Sources

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1552638-51-3

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are highly sought after for their ability to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the fluorinated cyclobutane motif has emerged as a particularly valuable bioisostere for various functional groups, offering a unique conformational profile that can enhance drug-target interactions.[1] This guide provides a comprehensive technical overview of 3-Fluorocyclobutane-1-carbonitrile, a key building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document will delve into the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective utilization in their research endeavors.

Physicochemical and Structural Properties

This compound is a liquid at room temperature, possessing a unique combination of a strained four-membered ring, a polar nitrile group, and an electronegative fluorine atom.[2] These features impart distinct properties that are of significant interest in medicinal chemistry. The presence of the fluorine atom can significantly impact the acidity of adjacent protons and the overall electronic distribution of the molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1552638-51-3[3]
Molecular Formula C₅H₆FN[3]
Molecular Weight 99.11 g/mol [3]
Physical Form Liquid[2]
Purity (Typical) ≥95% - 98%[1][2]
Monoisotopic Mass 99.04842 Da[4]
Predicted XLogP3 0.8[2]
Topological Polar Surface Area 23.8 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]

The cyclobutane ring in this compound is not planar but adopts a puckered conformation to alleviate ring strain. This leads to the existence of cis and trans diastereomers, where the fluorine and nitrile substituents are on the same or opposite sides of the ring, respectively. The stereochemical relationship between these substituents is a critical factor influencing the molecule's three-dimensional shape and its interaction with biological targets.

cluster_cis cis-Isomer cluster_trans trans-Isomer C1_cis C C2_cis C C1_cis->C2_cis CN_cis C≡N C1_cis->CN_cis C3_cis C C2_cis->C3_cis C4_cis C C3_cis->C4_cis F_cis F C3_cis->F_cis C4_cis->C1_cis C1_trans C C2_trans C C1_trans->C2_trans CN_trans C≡N C1_trans->CN_trans C3_trans C C2_trans->C3_trans C4_trans C C3_trans->C4_trans F_trans F C3_trans->F_trans C4_trans->C1_trans

Puckered conformations of cis and trans isomers.

Synthesis and Reaction Mechanisms

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a robust synthetic strategy can be proposed based on the well-established synthesis of related fluorinated cyclobutane building blocks.[5] The most logical and field-proven approach involves the conversion of a carboxylic acid precursor, 3-fluorocyclobutane-1-carboxylic acid.

A plausible synthetic pathway commences with the readily available cyclobutanone. This undergoes a series of transformations to introduce the fluorine and then the nitrile functionality.

G start Cyclobutanone step1 3-Hydroxycyclobutane-1-carbonitrile start->step1  Cyanohydrin formation & reduction step2 This compound step1->step2  Deoxyfluorination (e.g., DAST, Deoxo-Fluor®)

Proposed synthetic workflow for this compound.
Proposed Experimental Protocol:

Step 1: Synthesis of 3-Hydroxycyclobutane-1-carboxylic acid

This key intermediate can be synthesized from cyclobutanone through a multi-step process involving a Reformatsky or similar reaction to introduce a carboxymethyl group, followed by reduction of the ketone.

Step 2: Fluorination of 3-Hydroxycyclobutane-1-carboxylic acid

The hydroxyl group is then replaced by fluorine using a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. The choice of fluorinating agent is critical to control reaction conditions and minimize side products.

Step 3: Conversion of the Carboxylic Acid to the Nitrile

The final step involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to yield the target nitrile. A common method for this two-step, one-pot procedure is the use of a coupling agent to form the amide, followed by a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride.

Causality in Experimental Choices:

  • Choice of Fluorinating Agent: DAST and Deoxo-Fluor® are chosen for their effectiveness in converting secondary alcohols to fluorides with minimal rearrangement, which is a potential issue in strained ring systems. Deoxo-Fluor® is often preferred for its greater thermal stability, enhancing the safety and reproducibility of the reaction on a larger scale.

  • Nitrile Formation Strategy: The conversion of the carboxylic acid via the primary amide is a reliable and high-yielding method. Direct conversion methods exist but can sometimes be lower-yielding or require harsher conditions that may not be compatible with the fluorinated cyclobutane ring.

Spectroscopic Characterization

Due to the limited availability of public experimental data for this compound, this section provides predicted spectroscopic data based on the analysis of analogous compounds and standard spectroscopic principles.[6]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~5.2dm~56CH-F
~3.2m-CH-CN
~2.8 - 2.4m-CH₂ (ring)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)CouplingAssignment
~120-C≡N
~85d, ¹JCF ≈ 200 HzC-F
~35d, ²JCF ≈ 20 HzCH₂ (ring)
~25-CH-CN

Table 4: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

Chemical Shift (δ, ppm)Multiplicity
~ -180 to -200m

Table 5: Key Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)Vibration Mode
~2245C≡N stretch
~1100 - 1000C-F stretch
~2900 - 3000C-H stretch (aliphatic)

Mass Spectrometry (MS):

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 99 would be expected, although it may be of low intensity. Fragmentation would likely involve the loss of HCN (m/z = 72) and HF (m/z = 79).

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane moiety is a valuable scaffold in drug discovery due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[7]

A prominent example highlighting the utility of the fluorinated cyclobutane core is the Positron Emission Tomography (PET) imaging agent, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine F 18).[7][8] This synthetic amino acid analog is used for the imaging of recurrent prostate cancer and other tumors.[7] The presence of the fluorocyclobutane ring is crucial for its biological activity and imaging properties.

cluster_drug_discovery Drug Discovery & Development cluster_properties Impact on Pharmacological Properties BuildingBlock This compound Intermediate Advanced Intermediates (e.g., amines, carboxylic acids) BuildingBlock->Intermediate  Functional group transformations API Active Pharmaceutical Ingredients (APIs) Intermediate->API  Coupling & late-stage functionalization DrugProduct Final Drug Product API->DrugProduct  Formulation Metabolism Increased Metabolic Stability API->Metabolism Lipophilicity Modulated Lipophilicity (logP) API->Lipophilicity Binding Enhanced Binding Affinity API->Binding pKa Altered pKa API->pKa

Role of this compound in the drug discovery pipeline.

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, including:

  • Cyclobutylamines: By reduction of the nitrile group, which are valuable components of many bioactive molecules.

  • Carboxylic acids: Through hydrolysis of the nitrile, providing a handle for further functionalization, such as amide bond formation.

  • Tetrazoles: Via reaction of the nitrile with an azide, which are often used as bioisosteres for carboxylic acids.

The conformational rigidity of the cyclobutane ring, combined with the electronic effects of the fluorine atom, makes this building block a powerful tool for probing and optimizing drug-target interactions.

Safety and Handling

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced intermediates in the pharmaceutical industry. Its unique structural and electronic properties, stemming from the fluorinated cyclobutane scaffold, offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery and development programs.

References

  • ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • Goodman, M. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 40(5), 849-856.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • Oreate AI Blog. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
  • Poveda, A., et al. (2019). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • National Diet Library. (n.d.). Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : a PET tracer for tumor delineation.
  • PubChemLite. (n.d.). This compound (C5H6FN).
  • ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • Appretech Scientific Limited. (n.d.). This compound.

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An In-depth Technical Guide to the Synthesis of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Cyclobutanes in Modern Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The cyclobutane ring, a "puckered" four-membered carbocycle, serves as a versatile bioisosteric replacement for larger or more flexible groups, offering a unique conformational profile.[2] The combination of these two motifs in 3-Fluorocyclobutane-1-carbonitrile creates a valuable building block for the synthesis of novel therapeutics and advanced materials. This guide provides an in-depth examination of the primary synthetic strategies, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Strategic Overview: Pathways to this compound

The most prevalent and logical approach to synthesizing this compound involves a two-stage process. First, a suitable cyclobutane precursor bearing a hydroxyl group is synthesized. This hydroxyl group is then converted into a fluoride through nucleophilic substitution. This strategy offers flexibility and relies on well-established chemical transformations.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Nucleophilic Fluorination Start Commercially Available Starting Materials Ketoester 3-Oxocyclobutane-1-carboxylic Acid or Ester Derivative Start->Ketoester [2+2] Cycloaddition or other methods Reduction Stereoselective Reduction Ketoester->Reduction e.g., NaBH4 Hydroxy_nitrile 3-Hydroxycyclobutane- 1-carbonitrile Reduction->Hydroxy_nitrile Followed by conversion of acid/ester to nitrile Fluorination Deoxyfluorination Hydroxy_nitrile->Fluorination e.g., DAST, Deoxo-Fluor® Final_Product 3-Fluorocyclobutane- 1-carbonitrile Fluorination->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Precursor, 3-Hydroxycyclobutane-1-carbonitrile

The synthesis of the target molecule hinges on the availability of a suitable precursor, typically 3-hydroxycyclobutane-1-carbonitrile. This intermediate is most commonly derived from 3-oxocyclobutane-1-carboxylic acid or its esters.[3][4][5]

Preparation of 3-Oxocyclobutane-1-carboxylic Acid

Several routes to 3-oxocyclobutane-1-carboxylic acid have been reported. A common industrial method involves the cycloaddition of diketene with an appropriate partner, followed by hydrolysis and decarboxylation. Another accessible laboratory-scale synthesis starts from acetone, bromine, and malononitrile, proceeding through a three-step reaction sequence.[3][4]

Reduction and Functional Group Interconversion

With the keto-acid or keto-ester in hand, the next step is the reduction of the ketone to a hydroxyl group. This is a critical step as it establishes the stereochemistry at the C3 position.

  • Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for ketones in the presence of esters or carboxylic acids. The reduction typically yields a mixture of cis and trans diastereomers of 3-hydroxycyclobutane-1-carboxylic acid (or its ester). The ratio of these isomers can be influenced by the reaction conditions and the specific substrate.

The final step in precursor synthesis is the conversion of the carboxylic acid or ester to the nitrile. This can be achieved through various standard methods, such as conversion to a primary amide followed by dehydration with reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Part 2: The Core Transformation: Nucleophilic Deoxyfluorination

The pivotal step in the synthesis is the conversion of the hydroxyl group in 3-hydroxycyclobutane-1-carbonitrile to a fluoride. This is accomplished via nucleophilic substitution, often referred to as deoxyfluorination.

Mechanism of Deoxyfluorination

Sulfur-based fluorinating agents like (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this purpose.[6][7][8] The reaction proceeds by activating the alcohol, which is then displaced by a fluoride ion in an Sₙ2-like mechanism. This generally results in an inversion of stereochemistry at the carbon center.[8]

G cluster_mechanism Deoxyfluorination Mechanism (Sₙ2 type) R_OH R-OH (3-Hydroxycyclobutane- 1-carbonitrile) Intermediate1 [ R-O-SF₂NEt₂ ] (Activated Intermediate) R_OH->Intermediate1 + DAST, -HF DAST Et₂NSF₃ (DAST) Transition_State [ F---R---O-SF₂NEt₂ ]‡ (Transition State) Intermediate1->Transition_State + F⁻ (from DAST) Fluoride_attack F⁻ Product R-F (3-Fluorocyclobutane- 1-carbonitrile) Transition_State->Product Byproduct Et₂NSOF + HF Transition_State->Byproduct

Caption: Simplified mechanism of deoxyfluorination using DAST.

Comparison of Fluorinating Agents

The choice of fluorinating agent is critical and depends on factors such as substrate reactivity, desired yield, safety, and scale.

Reagent NameCommon AcronymKey AdvantagesKey Disadvantages & Safety Notes
(Diethylamino)sulfur TrifluorideDASTHighly effective for primary and secondary alcohols. Reactions are often clean.[7]Thermally unstable; can detonate if heated above 90°C.[7] Generates HF upon reaction and workup.[8]
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®More thermally stable than DAST, offering a better safety profile.[6][7]More expensive than DAST. Still reacts vigorously with water and generates HF.
Morpholinosulfur TrifluorideMorph-DASTA stable, crystalline solid that can be easier to handle than liquid DAST.Reactivity can be lower than DAST for some substrates.
Pyridinium poly(hydrogen fluoride)Olah's ReagentInexpensive and useful for certain applications.Highly corrosive and requires specialized equipment (e.g., Teflon) due to high HF content.

Expert Insight: For laboratory-scale synthesis of this compound, Deoxo-Fluor® often represents the best balance of reactivity and safety.[6][7] While DAST is also effective, its thermal instability requires stringent temperature control and handling precautions.[7][8]

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work with fluorinating agents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 3-Hydroxycyclobutane-1-carbonitrile from 3-Oxocyclobutane-1-carboxylic acid methyl ester
  • Reduction:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid methyl ester (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of acetone, followed by acidification with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy ester.

  • Conversion to Nitrile (via Amide):

    • The crude hydroxy ester is first converted to the corresponding primary amide using standard procedures (e.g., reaction with ammonia).

    • The resulting crude 3-hydroxycyclobutane-1-carboxamide (1.0 eq) is then dissolved in a suitable solvent like dichloromethane (DCM).

    • To this solution, add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 2.2 eq) and a non-nucleophilic base like triethylamine (TEA, 2.5 eq) at 0°C.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with water, separate the organic layer, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 3-hydroxycyclobutane-1-carbonitrile as a mixture of cis and trans isomers.

Protocol: Deoxyfluorination to this compound
  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3-hydroxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Fluorination:

    • Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the cooled solution via syringe. A slight exotherm may be observed.

    • Maintain the reaction at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Very carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas evolution (CO₂, SO₂) and HF generation will occur.

    • Allow the mixture to stir until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (ensure the rotary evaporator is in a fume hood).

    • Purify the resulting crude oil by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[9]

Part 4: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Analysis TechniqueExpected Observations for this compound
¹H NMR Complex multiplets in the aliphatic region (2.0-3.5 ppm). The proton geminal to the fluorine will show a large doublet of triplets (or more complex splitting) due to coupling with fluorine and adjacent protons.
¹³C NMR The carbon bearing the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (J_CF ≈ 200 Hz). The nitrile carbon will appear around 120 ppm.
¹⁹F NMR A characteristic multiplet in the region of -190 to -215 ppm (referenced to CFCl₃), with splitting patterns corresponding to the cis and trans isomers.[10]
Mass Spectrometry (ESI+ or CI) Expected [M+H]⁺ at m/z = 100.1.
IR Spectroscopy Characteristic absorption for the nitrile group (C≡N stretch) around 2250 cm⁻¹ and a strong C-F stretch between 1000-1100 cm⁻¹.[10]

Conclusion

The synthesis of this compound is a multi-step process that relies on established, robust chemical transformations. The key to a successful synthesis lies in the careful execution of the reduction of the cyclobutanone precursor and the subsequent deoxyfluorination of the resulting alcohol. The choice of fluorinating agent is paramount, with modern reagents like Deoxo-Fluor® offering a safer, albeit more costly, alternative to DAST. By understanding the underlying mechanisms and adhering to stringent safety protocols, researchers can reliably produce this valuable fluorinated building block for application in drug discovery and materials science.

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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Fluorocyclobutane-1-carbonitrile, a saturated carbocyclic scaffold of increasing interest in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes foundational principles of cyclobutane conformational analysis, the stereochemical implications of 1,3-disubstitution, and the influence of fluorination to construct a detailed molecular portrait. We will explore the puckered nature of the cyclobutane ring, the critical distinctions between cis and trans isomers, predictive spectroscopic signatures for their characterization, and a representative synthetic methodology. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and physicochemical properties of fluorinated cyclobutanes in the design of novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

Small, saturated carbocycles are increasingly sought-after motifs in modern drug design, offering a three-dimensional chemical space that can lead to improved pharmacological properties compared to traditional flat, aromatic structures. Among these, the cyclobutane ring serves as a versatile and conformationally constrained scaffold. When functionalized with fluorine—an element prized in medicinal chemistry for its ability to modulate metabolic stability, pKa, and binding affinity—the resulting fluorocyclobutane building blocks become particularly valuable.[1][2]

This compound (C₅H₆FN, Mol. Wt.: 99.11 g/mol ) is an exemplar of this class of compounds.[3][4] Its structure combines the rigid cyclobutane core with two key functional groups: a fluorine atom and a nitrile group. This combination presents a unique opportunity for bioisosteric replacement of other chemical moieties, offering a distinct vector for interaction with biological targets and a means to fine-tune molecular properties.[1][5] Understanding the nuanced interplay between the ring's conformation and the spatial arrangement of these substituents is paramount for its rational application in drug development programs.

Foundational Principles: Molecular Structure and Conformational Analysis

The Puckered Conformation of the Cyclobutane Ring

Contrary to a planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation would induce significant torsional strain from eclipsing C-H bonds and angle strain from C-C-C bond angles of 90°, a major deviation from the ideal tetrahedral angle of 109.5°.[6] To alleviate this strain, cyclobutane adopts a "puckered" or "butterfly" conformation.[7] In this non-planar arrangement, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of approximately 25-30°.[8][9]

This puckering creates two distinct types of substituent positions, analogous to the chair conformation of cyclohexane: axial and equatorial.[10] The ring undergoes a rapid inversion process, where the axial and equatorial positions interconvert through a higher-energy planar transition state.[11] The energy barrier for this inversion is relatively low, but the introduction of substituents can favor one puckered conformation over another.[10]

Influence of Substituents on Ring Conformation

In this compound, the fluorine and nitrile groups at the C1 and C3 positions significantly influence the ring's conformational preference. The equilibrium geometry is a delicate balance between minimizing steric hindrance and torsional strain.[10] Generally, substituents prefer the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions. Computational and experimental studies on related substituted cyclobutanes have shown that the substituent's nature modulates the conformational preference of the ring puckering.[10][12][13] For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is dictated by the energetic cost of placing one or both substituents in an axial position.

Stereochemistry: The Critical Distinction Between Cis and Trans Isomers

The presence of two substituents on the cyclobutane ring gives rise to diastereomers: cis and trans.

  • cis-3-Fluorocyclobutane-1-carbonitrile: The fluorine atom and the nitrile group are on the same side of the ring's approximate plane. In the most stable puckered conformation, this would typically force one substituent into a pseudo-axial position while the other is pseudo-equatorial.

  • trans-3-Fluorocyclobutane-1-carbonitrile: The fluorine atom and the nitrile group are on opposite sides of the ring. This arrangement allows for a conformation where both substituents can occupy pseudo-equatorial positions, which is generally the more stable configuration.

The stereochemical arrangement profoundly impacts the molecule's physical and chemical properties, including dipole moment, crystal packing, lipophilicity, and ultimately, its biological activity.[14] For instance, studies on related fluorinated cyclobutane derivatives have shown that trans isomers can be significantly more lipophilic than their cis counterparts.[14]

Caption: 2D representation of cis and trans isomers.

Synthesis and Spectroscopic Characterization

Representative Synthetic Workflow

The synthesis of 3-fluorocyclobutane derivatives often starts from commercially available cyclobutane precursors, such as 3-oxocyclobutane carboxylic acid.[14] A plausible synthetic route to this compound would involve the introduction of the fluorine atom via nucleophilic fluorination and subsequent conversion of a carboxylic acid or related functional group to the nitrile.

SynthesisWorkflow Start 3-Oxocyclobutane Carboxylic Acid Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 3-Hydroxycyclobutane Carboxylic Acid Step1->Intermediate1 Step2 Fluorination (e.g., DAST, Deoxo-Fluor) Intermediate1->Step2 Intermediate2 3-Fluorocyclobutane Carboxylic Acid Step2->Intermediate2 Step3 Amide Formation (e.g., SOCl2, then NH3) Intermediate2->Step3 Intermediate3 3-Fluorocyclobutane -1-carboxamide Step3->Intermediate3 Step4 Dehydration (e.g., P2O5, SOCl2) Intermediate3->Step4 End 3-Fluorocyclobutane -1-carbonitrile (cis/trans mixture) Step4->End

Caption: A representative synthetic workflow.

Protocol: Representative Synthesis of a 3-Fluorocyclobutane Intermediate

This protocol is illustrative, based on established methods for synthesizing similar compounds.[15][16]

  • Reduction of Ketone: Dissolve 3-oxocyclobutane-1-carboxylic acid in a suitable solvent (e.g., methanol). Cool the solution to 0 °C in an ice bath. Add a reducing agent like sodium borohydride (NaBH₄) portion-wise, maintaining the temperature. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction carefully with acid (e.g., 1M HCl) and extract the product, 3-hydroxycyclobutane-1-carboxylic acid, with an organic solvent.

  • Nucleophilic Fluorination: In an inert atmosphere, dissolve the hydroxy acid intermediate in an anhydrous solvent (e.g., dichloromethane). Cool to -78 °C. Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product, 3-fluorocyclobutane-1-carboxylic acid, and purify by column chromatography. This step typically yields a mixture of cis and trans isomers, which may be separable at this or a later stage.

  • Conversion to Nitrile: The resulting fluorinated carboxylic acid can be converted to the nitrile via a two-step process: formation of the primary amide followed by dehydration. First, treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride, then react with ammonia to yield 3-fluorocyclobutane-1-carboxamide. Subsequently, dehydrate the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the final product, this compound.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound.

Technique Expected Observations for this compound
¹H NMR The chemical shifts and coupling constants of the protons on the cyclobutane ring will be highly dependent on their stereochemical relationship to the fluorine and nitrile groups. Protons cis to the fluorine atom will likely show a larger through-space coupling (J-coupling) than those that are trans. The symmetry of the molecule will also affect the complexity of the spectrum; the trans isomer may exhibit higher symmetry, leading to a simpler spectrum than the cis isomer.
¹³C NMR The carbon atom bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹Jcf), typically in the range of 170-250 Hz. The chemical shifts of the ring carbons will be influenced by the electronegativity of the substituents and their stereochemistry.
¹⁹F NMR This is a crucial technique for characterizing fluorinated compounds.[17][18] The chemical shift of the fluorine atom will be highly sensitive to its local electronic environment.[19][20] A key differentiator will be the coupling constants between fluorine and the ring protons (²Jhf, ³Jhf). The magnitude of these couplings is strongly dependent on the dihedral angle, allowing for definitive assignment of the cis and trans isomers.[21]
IR Spectroscopy A strong, sharp absorption band is expected in the range of 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. A C-F stretching band would also be present, typically in the 1000-1400 cm⁻¹ region.

Applications and Significance in Drug Development

The this compound scaffold is a valuable building block for several reasons:

  • Bioisosteric Replacement: The fluorocyclobutane moiety can act as a saturated, three-dimensional bioisostere for other groups, such as gem-dimethyl, phenyl, or other cyclic systems.[5] This allows chemists to explore new chemical space while maintaining or improving binding affinity.

  • Modulation of Physicochemical Properties: The introduction of fluorine can significantly lower the pKa of nearby acidic or basic groups, increase metabolic stability by blocking sites of oxidation, and alter lipophilicity (LogP), which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][15]

  • Conformational Rigidity: The constrained nature of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects.

While specific drug candidates containing the this compound core are not yet prominent in public literature, the analogous compound, [¹⁸F]Fluciclovine (Axumin), which is 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, is a clinically approved PET imaging agent for prostate cancer.[22] This underscores the biological compatibility and utility of the 3-fluorocyclobutane scaffold.

Conclusion

This compound represents a sophisticated chemical building block with significant potential in medicinal chemistry. Its defining features—a puckered, conformationally restricted ring and the presence of stereoisomers with distinct properties—demand a thorough understanding for effective application. The interplay between the cis and trans arrangements of the fluoro and nitrile groups governs the molecule's shape, polarity, and interaction with biological systems. Through robust synthetic strategies and detailed spectroscopic analysis, particularly multi-nuclear NMR, researchers can harness the unique attributes of this scaffold to design next-generation therapeutics with optimized pharmacological profiles.

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An In-depth Technical Guide to the Physical Properties of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the cyclobutane scaffold significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. This guide delves into the stereoisomerism of the molecule, its spectroscopic signature, potential synthetic pathways, and its applications, with a particular focus on its relevance in the development of novel therapeutics and imaging agents. By synthesizing theoretical predictions with available experimental data on analogous structures, this document serves as an essential resource for researchers leveraging this unique fluorinated scaffold.

Introduction

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] The cyclobutane motif, a strained four-membered ring, offers a three-dimensional scaffold that is increasingly utilized to explore novel chemical space and escape the "flatland" of aromatic-rich compound libraries.[2] The convergence of these two structural features in this compound presents a compelling molecular framework for the design of innovative therapeutics. This guide aims to provide a detailed technical understanding of this compound, empowering researchers to harness its potential in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties, supplemented with computationally predicted values where necessary.

PropertyValueSource
CAS Number 1552638-51-3[3]
Molecular Formula C₅H₆FN[3]
Molecular Weight 99.11 g/mol [3]
Appearance Liquid[4]
Purity Typically ≥95%[4]
Predicted XlogP 0.8[5]
Topological Polar Surface Area 23.8 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]

Stereoisomerism: The Significance of Cis and Trans Isomers

The presence of two substituents on the cyclobutane ring of this compound gives rise to two diastereomers: a cis isomer, where the fluorine and nitrile groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. The puckered nature of the cyclobutane ring leads to different spatial arrangements of the substituents in each isomer, which in turn influences their physical properties and biological activity.

Based on conformational analysis of similar 1,3-disubstituted cyclobutanes, the trans isomer is generally predicted to be thermodynamically more stable than the cis isomer. This is attributed to the preference of both bulky substituents to occupy pseudo-equatorial positions, minimizing steric strain.

Separation of the cis and trans isomers can be challenging but is often achievable through chromatographic techniques such as column chromatography or fractional distillation.

G cluster_synthesis Synthesis cluster_separation Separation cluster_isomers Isomers Mixture Cis/Trans Mixture Chromatography Chromatography / Distillation Mixture->Chromatography Cis Cis Isomer Chromatography->Cis Trans Trans Isomer Chromatography->Trans

Figure 1: General workflow for the separation of cis and trans isomers.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the expected spectroscopic signatures based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and stereochemistry of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts and coupling constants will differ between the cis and trans isomers.

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the ring carbons will be influenced by the stereochemistry of the substituents.

  • ¹⁹F NMR: Fluorine-19 NMR is particularly informative.[6] A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a cyclobutane ring.[7] The coupling patterns observed in the ¹⁹F NMR spectrum, arising from interactions with adjacent protons, can aid in the assignment of the cis and trans isomers.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
C≡N (Nitrile)2260 - 2240Stretching
C-F1100 - 1000Stretching
C-H (sp³)3000 - 2850Stretching

The presence of a sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region is a strong indicator of the nitrile functionality.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 99. Fragmentation patterns will likely involve the loss of small neutral molecules such as HCN and HF.

Synthesis and Purification

A likely precursor for the synthesis is 3-hydroxycyclobutanecarbonitrile.[8] The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source. Alternatively, direct fluorination of the alcohol using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) is a common strategy.[9]

G Start 3-Hydroxycyclobutanecarbonitrile Intermediate Activation of Hydroxyl Group (e.g., Tosylation/Mesylation) Start->Intermediate 1. Alternative Deoxofluorination (e.g., DAST) Start->Alternative Direct Route Fluorination Nucleophilic Fluorination (e.g., KF, TBAF) Intermediate->Fluorination 2. Product This compound Fluorination->Product 3. Alternative->Product

Figure 2: Proposed synthetic pathways to this compound.
Purification

Purification of the crude product can be achieved by standard laboratory techniques. Fractional distillation under reduced pressure is a common method for purifying liquid nitriles.[10][11][12][13] Column chromatography on silica gel may also be employed, particularly for the separation of the cis and trans isomers.

Applications in Drug Discovery and Beyond

The 3-fluorocyclobutane moiety is an attractive scaffold in drug design due to its ability to confer desirable physicochemical properties.[14] Fluorination can enhance metabolic stability by blocking sites of oxidation and can modulate lipophilicity and pKa, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[15][16]

A notable application of a related compound, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is as a radiotracer for Positron Emission Tomography (PET) imaging of tumors.[17][18] This highlights the potential of the 3-fluorocyclobutane scaffold in the development of diagnostic agents. The carbonitrile group in this compound is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its utility as a synthetic intermediate.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, it should be handled with the care appropriate for a research chemical. Based on the hazard statements for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a strained cyclobutane ring and a fluorine substituent offers a means to introduce three-dimensionality and modulate key physicochemical properties in drug candidates. This technical guide has provided a comprehensive overview of its known and predicted properties, including its stereoisomerism, spectroscopic characteristics, potential synthetic routes, and applications. As the demand for novel chemical scaffolds in drug discovery continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of therapeutics and diagnostic agents.

References

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (URL: [Link])
  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. (URL: [Link])
  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (URL: [Link])
  • Some useful fluoroalkyl‐substituted cyclobutanes. (URL: [Link])
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (URL: [Link])
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (URL: [Link])
  • Fluorocyclobutane‐containing pharmaceuticals and drug candid
  • Purific
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • 1-Ethyl-3,3-difluorocyclobutane-1-carbonitrile | C7H9F2N | CID 167072145 - PubChem. (URL: [Link])
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (URL: [Link])
  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). (URL: [Link])
  • This compound (C5H6FN) - PubChemLite. (URL: [Link])
  • This compound - Appretech Scientific Limited. (URL: [Link])
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
  • Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. (URL: [Link])
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])
  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (URL: [Link])
  • 13C NMR Spectroscopy. (URL: [Link])
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • This compound [P50030] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (URL: [Link])
  • 3-Chlorocyclobutane-1-carbonitrile | C5H6ClN | CID 71404903 - PubChem. (URL: [Link])
  • Purification of Fluorine by Distill
  • Purification of Fluorine by Distillation - UNT Digital Library. (URL: [Link])
  • Catalog Record: Purification of fluorine by distillation | H
  • Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. (URL: [Link])
  • Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion b
  • Fluoroform - the NIST WebBook. (URL: [Link])
  • Benzonitrile, 3-chloro-2-fluoro- - the NIST WebBook. (URL: [Link])
  • NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (URL: [Link])

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An In-depth Technical Guide to the Spectral Analysis of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel building block, 3-fluorocyclobutane-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, this guide synthesizes data from closely related structural analogs, primarily from the comprehensive study on fluorinated cyclobutane building blocks by Grygorenko and coworkers, to provide a robust and instructive analytical framework.[1][2][3] The methodologies, theoretical underpinnings, and practical interpretations presented herein are intended to empower scientists in the identification, characterization, and utilization of this and similar fluorinated scaffolds in medicinal chemistry and materials science.

Introduction: The Emergence of Fluorinated Cyclobutanes in Modern Chemistry

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The cyclobutane motif, a strained four-membered ring, offers a unique three-dimensional scaffold that is increasingly utilized in drug discovery to explore novel chemical space. The combination of these two features in molecules such as this compound presents a compelling synthetic building block with significant potential for the development of new therapeutics and advanced materials.

The precise characterization of such molecules is paramount to understanding their behavior and unlocking their full potential. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a detailed examination of the expected spectral features of this compound, drawing upon established principles and data from analogous compounds to offer a predictive and practical analytical resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry. The presence of both cis and trans isomers further enriches the NMR analysis.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for fluorinated cyclobutane derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe all carbon environments.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to identify the fluorine resonance.

  • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments to confirm assignments and establish long-range correlations.

Caption: Workflow for NMR data acquisition.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of cis/trans isomers. The fluorine atom and the nitrile group significantly influence the chemical shifts of the ring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-1 (methine)3.2 - 3.5m-
H-2, H-4 (methylene)2.5 - 3.0m-
H-3 (methine)5.0 - 5.4dddd (dm)JH-F ≈ 50-55

Note: Predicted data is based on the analysis of structurally similar compounds.

Interpretation:

  • The proton at C-3 (H-3), directly attached to the fluorine-bearing carbon, is expected to be the most deshielded, appearing as a complex multiplet due to coupling with the adjacent methylene protons and a large geminal coupling to fluorine (JH-F).

  • The methine proton at C-1 (H-1), adjacent to the electron-withdrawing nitrile group, will also be shifted downfield.

  • The methylene protons at C-2 and C-4 will exhibit complex splitting patterns due to geminal and vicinal couplings to each other and to the methine protons. The cis and trans isomers will likely show distinct sets of signals.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides key information about the carbon framework. The electronegative fluorine and nitrile substituents have a pronounced effect on the chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Coupling to Fluorine
C-1 (methine)20 - 25Small JC-F
C-2, C-4 (methylene)30 - 35²JC-F ≈ 20-25 Hz
C-3 (methine)80 - 85¹JC-F ≈ 200-220 Hz
-C≡N (nitrile)118 - 122Small JC-F

Note: Predicted data is based on the analysis of structurally similar compounds.

Interpretation:

  • The most significant feature is the large one-bond carbon-fluorine coupling constant (¹JC-F) for C-3, which is characteristic of fluorinated carbons.

  • The C-3 carbon will also be significantly deshielded due to the direct attachment of the electronegative fluorine atom.

  • The carbons adjacent to the fluorine-bearing center (C-2 and C-4) will exhibit a two-bond carbon-fluorine coupling (²JC-F).

  • The nitrile carbon will appear in the typical region for this functional group.

molecular_structure C1 C1-H C2 C2-H2 C1->C2 CN C≡N C1->CN C3 C3-H(F) C2->C3 C4 C4-H2 C3->C4 C4->C1

Caption: Molecular structure of this compound.

¹⁹F NMR Spectral Data (Predicted)

¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, a single resonance is expected for each isomer.

Isomer Predicted Chemical Shift (δ, ppm) Multiplicity
cis / trans-180 to -200m

Note: Predicted data is based on the analysis of structurally similar compounds.

Interpretation:

  • The chemical shift is in the typical range for a fluorine atom attached to a saturated carbon.

  • The signal will be a complex multiplet due to coupling with the geminal proton (H-3) and the vicinal protons on C-2 and C-4. The cis and trans isomers are expected to have slightly different chemical shifts, allowing for their differentiation and quantification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Collection: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950-3000C-H stretch (cyclobutane)Medium
2240-2260C≡N stretch (nitrile)Medium-Strong
1050-1150C-F stretchStrong

Note: Predicted data is based on characteristic vibrational frequencies of similar functional groups.

Interpretation:

  • The most characteristic absorption will be the stretching vibration of the nitrile group (C≡N) in the region of 2240-2260 cm⁻¹. This is a relatively clean region of the spectrum, making this peak a strong diagnostic indicator.

  • A strong absorption band in the 1050-1150 cm⁻¹ region is indicative of the C-F stretching vibration.

  • The C-H stretching vibrations of the cyclobutane ring will appear just below 3000 cm⁻¹, as is typical for sp³-hybridized C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • GC Separation: The sample is injected into the GC to separate it from any impurities.

  • MS Analysis: The separated compound enters the mass spectrometer, is ionized, and the resulting fragments are detected.

Mass Spectral Data (Predicted)
m/z Proposed Fragment Significance
99[C₅H₆FN]⁺Molecular Ion (M⁺)
72[M - HCN]⁺Loss of hydrogen cyanide
54[C₄H₆]⁺Loss of HF and HCN

Note: Predicted data is based on common fragmentation pathways for similar compounds.

Interpretation:

  • The molecular ion peak (M⁺) at m/z 99 will confirm the molecular formula C₅H₆FN.

  • Common fragmentation pathways for nitriles include the loss of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment at m/z 72.

  • Fragmentation of the cyclobutane ring is also expected, potentially leading to the loss of ethene or other small neutral molecules.

Conclusion

The spectral analysis of this compound, while challenging due to the limited availability of direct experimental data, can be approached with a high degree of confidence through the careful application of fundamental spectroscopic principles and comparison with closely related, well-characterized analogs. This guide provides a detailed predictive framework for the NMR, IR, and MS data of this important building block. As this compound and similar motifs become more prevalent in chemical research and development, the analytical methodologies and interpretations outlined herein will serve as a valuable resource for scientists working at the forefront of innovation.

References

  • Grygorenko, O. O., et al. (2024). 2- and 3-Fluorocyclobutane building blocks for organic and medicinal chemistry. European Journal of Organic Chemistry, 27(32), e202400493. [Link]
  • Malashchuk, A., Demchuk, O. P., Razhyk, B. V., et al. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 27(32), e202400493.
  • Grygorenko, O. O. Papers.
  • Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5141-5153.
  • National Institute of Standards and Technology. (n.d.). Cyclobutane. In NIST Chemistry WebBook.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy Data.
  • ResearchGate. (2024). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.

Sources

Topic: Commercial Suppliers and Technical Profile of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Fluorocyclobutane-1-carbonitrile is a valuable building block in medicinal chemistry, prized for the introduction of the three-dimensional fluorocyclobutane scaffold into drug candidates. This moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide provides a comprehensive overview of this compound, including its chemical properties, a curated list of commercial suppliers, essential safety and handling protocols, and its applications in research. Furthermore, it outlines a practical workflow for supplier selection and initial quality assessment to ensure the integrity of research outcomes.

Introduction to this compound

The strategic incorporation of fluorine and three-dimensional (3D) structural motifs are established strategies in modern drug discovery to enhance pharmacological properties. The cyclobutane ring, an underrepresented scaffold, offers a desirable 3D geometry that departs from the flat, aromatic structures common in historical fragment libraries.[1] this compound (CAS No: 1552638-51-3) serves as a key intermediate for accessing this desirable chemical space.[2][3] Its structure, featuring a nitrile group for further chemical elaboration and a fluorine atom to modulate electronic and metabolic characteristics, makes it a versatile reagent for synthesizing more complex molecules and libraries for fragment-based drug discovery (FBDD).[1]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is fundamental to its effective use in synthesis and research. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1552638-51-3[2][3]
Molecular Formula C₅H₆FN[2][3][4]
Molecular Weight 99.11 g/mol [2][3]
Appearance Liquid[3]
Purity Typically ≥95% or ≥98%[2][3]
IUPAC Name This compound[3]
Synonyms Cyclobutanecarbonitrile, 3-fluoro-[3]
Monoisotopic Mass 99.048 g/mol [3][4]
Topological Polar Surface Area 23.8 Ų[3]
XLogP3 0.8[3]

Commercial Suppliers of this compound

The accessibility of this building block from commercial sources is critical for research timelines. The following table lists several suppliers. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific purity and data before purchase.

SupplierProduct/Catalog No.PurityAvailable Quantities
Appretech Scientific APT000512≥98%Inquiry-based
CymitQuimica (Indagoo) IN-DA001NRE95%100mg, 250mg, 1g
Apollo Scientific PC908417≥95%Inquiry-based
Biosynth 3D-CMC63851≥95%Inquiry-based
ChemUniverse P50030Not specifiedInquiry-based

Note: Availability and product specifications are subject to change. It is recommended to verify details directly with the supplier.

Safety, Handling, and Storage

Proper handling and storage are paramount for laboratory safety and maintaining the chemical integrity of the compound.

Hazard Identification: this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

Recommended Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][6]

  • P261: Avoid breathing fumes, gas, mist, vapors, or spray.[6]

  • P264: Wash skin thoroughly after handling.[5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage Conditions:

  • Store at room temperature in a dry, well-ventilated place.[3][7]

  • Keep the container tightly closed.[6]

Applications in Research and Drug Development

While direct literature on the biological activity of this compound is sparse, its value lies in its role as a precursor to more complex molecules. The fluorocyclobutane motif is of significant interest in medicinal chemistry.

A prominent example illustrating the utility of this scaffold is [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) , a synthetic amino acid analogue used as a radiotracer for Positron Emission Tomography (PET) imaging.[8][9][10][11][12] FACBC has shown efficacy in imaging brain tumors, including glioblastomas, by leveraging the increased amino acid transport characteristic of many cancer cells.[8][11][13]

The synthesis of FACBC and other derivatives demonstrates the chemical utility of the fluorocyclobutane core.[8][14] The nitrile group of this compound can be readily converted to other functional groups, such as carboxylic acids or amines, providing a gateway to a wide range of derivatives for screening and lead optimization in drug discovery programs.

Workflow: Supplier Vetting and Initial Quality Assessment

Ensuring the quality of starting materials is a critical, non-negotiable step in research that validates all subsequent results. The following protocol outlines a systematic approach to selecting a supplier and verifying the integrity of this compound upon receipt.

Objective: To select a reliable supplier and confirm the identity and purity of the purchased chemical to ensure its suitability for planned experiments.

Methodology:

Part A: Supplier Selection

  • Initial Screening: Identify potential suppliers based on the information in Section 3 of this guide and internal procurement databases.

  • Technical Data Review: Request a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from each shortlisted supplier.

    • Causality: The CoA provides lot-specific data on purity (typically by HPLC or GC) and identity (e.g., by ¹H NMR), which is more reliable than general catalog information. The SDS is essential for a proper risk assessment.[3][5][6]

  • Comparative Analysis: Create a decision matrix comparing suppliers based on purity, cost, available quantity, and lead time. Prioritize suppliers providing comprehensive analytical data.

  • Final Selection: Choose the supplier that best balances quality, availability, and cost for the project's needs.

start Start: Identify Need for This compound screen Screen Potential Suppliers (e.g., Appretech, CymitQuimica) start->screen request Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) screen->request compare Compare Suppliers: - Purity (CoA) - Cost & Lead Time - Technical Support request->compare decision Data Sufficient? compare->decision select Select Optimal Supplier and Place Order decision->select Yes contact Contact Supplier for More Data decision->contact No end End: Material Procured select->end contact->request

Caption: Supplier Selection and Qualification Workflow.

Part B: Incoming Material Quality Control

  • Documentation Check: Upon receipt, verify that the container label matches the order details and the provided CoA.

  • Visual Inspection: Examine the material's physical state (should be a liquid) and check for any signs of contamination or container damage.[3]

  • Identity Confirmation (¹H NMR): a. Prepare a sample by dissolving a small amount of the material in a suitable deuterated solvent (e.g., CDCl₃). b. Acquire a ¹H NMR spectrum. c. Expected Result: The spectrum should be consistent with the structure of this compound. Look for characteristic multiplets in the aliphatic region corresponding to the cyclobutane ring protons. The integration should match the expected proton count.

    • Causality: NMR is a primary technique for structural elucidation. This step confirms that the supplier has sent the correct molecule, preventing the use of incorrect starting materials which would invalidate experimental results.

  • Purity Assessment (Optional but Recommended): a. If purity is critical (e.g., for catalysis or cGMP synthesis), perform Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis. b. Compare the purity result with the specification on the supplier's CoA.

    • Causality: This provides an independent verification of the material's purity, ensuring that impurities do not interfere with subsequent reactions or biological assays.

  • Final Approval: If the material passes all checks, formally approve it for use in the laboratory and store it under the recommended conditions.

compound {this compound | C₅H₆FN | CAS: 1552638-51-3} purity Purity (≥95-98%) - Ensures reaction stoichiometry - Avoids side products - Key for reproducibility compound->purity affects identity Structural Identity - Confirmed by NMR, MS - Guarantees correct starting material - Prevents invalid results compound->identity verified by stability Handling & Storage - Store in dry, well-ventilated area - Prevents degradation - Ensures long-term viability compound->stability maintained by safety Safety Profile (SDS) - Irritant (skin, eye, respiratory) - Requires PPE (gloves, goggles) - Ensures researcher safety compound->safety defined by

Sources

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the diverse array of fluorinated building blocks, 3-Fluorocyclobutane-1-carbonitrile has emerged as a compound of significant interest. Its strained four-membered ring, combined with the unique electronic properties of the fluorine and nitrile functionalities, presents a compelling structural motif for the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, including its stereoisomerism, physicochemical properties, proposed synthesis, and its current and potential applications in drug discovery. Particular emphasis is placed on the rationale behind its use as a bioisosteric replacement and as a key intermediate in the synthesis of complex molecular architectures, drawing parallels with the well-established clinical utility of related fluorocyclobutane-containing compounds.

Introduction: The Strategic Value of the Fluorocyclobutane Moiety

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity for biological targets.[1] The carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic degradation, thereby increasing the drug's half-life.[2] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions within a protein binding pocket.[3]

The cyclobutane ring, a "puckered" and strained carbocycle, offers a three-dimensional scaffold that is distinct from more common five- and six-membered rings.[4] Its unique geometry can orient substituents in specific vectors, enabling precise interactions with biological targets. The combination of a fluorine atom and a cyclobutane ring, as seen in this compound, provides a bioisostere for various commonly used groups in medicinal chemistry, such as phenyl rings or other cyclic systems, while offering improved physicochemical properties.[5]

This compound exists as two distinct diastereomers: cis and trans. The spatial relationship between the fluorine and nitrile groups in these isomers results in different molecular shapes, dipole moments, and ultimately, distinct biological activities and pharmacokinetic profiles. The ability to isolate and characterize these individual isomers is therefore crucial for their application in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design. The data presented below is a compilation from various commercial suppliers and predictive models.

PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms 3-Fluorocyclobutanecarbonitrile[6]
CAS Number 1552638-51-3[2]
Molecular Formula C₅H₆FN[2]
Molecular Weight 99.11 g/mol [2]
Appearance Colorless to yellow liquid[6]
Purity ≥95% (typically available)[6]
Storage Room Temperature, keep in a dry area[6]
XLogP3 (Predicted) 0.8[6]
Topological Polar Surface Area 23.8 Ų[6]
Hydrogen Bond Acceptor Count 2[6]
Hydrogen Bond Donor Count 0[6]
Rotatable Bond Count 0[6]
Stereochemistry and Conformational Analysis

The puckered nature of the cyclobutane ring in this compound leads to distinct conformations for the cis and trans isomers. The interplay between the fluorine and carbonitrile substituents dictates the preferred conformation, which can be predicted using computational methods like Density Functional Theory (DFT).[7] This conformational preference is critical as it determines the molecule's three-dimensional shape and its ability to fit into a target binding site.

Synthesis of this compound: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a robust and scalable synthesis can be proposed based on established methodologies for related fluorinated cyclobutanes and the conversion of carboxylic acids to nitriles.[3][7] The most logical route commences with the synthesis of the corresponding carboxylic acid, which is a known process.

Proposed Synthetic Workflow

The proposed multi-step synthesis starts from commercially available cyclobutanone and involves the formation of 3-fluorocyclobutane-1-carboxylic acid as a key intermediate. This intermediate can then be converted to the target nitrile.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Hydroxycyclobutane-1-carboxylic acid cluster_1 Step 2: Fluorination cluster_2 Step 3: Conversion to Nitrile cluster_3 Step 4: Isomer Separation A Cyclobutanone B 3-Oxocyclobutane-1-carboxylic acid A->B Carboxylation C 3-Hydroxycyclobutane-1-carboxylic acid B->C Reduction D 3-Fluorocyclobutane-1-carboxylic acid (cis/trans mixture) C->D Deoxyfluorination (e.g., DAST, Deoxo-Fluor) E 3-Fluorocyclobutane-1-carboxamide D->E Amidation F This compound (cis/trans mixture) E->F Dehydration G cis-3-Fluorocyclobutane-1-carbonitrile F->G Chromatography H trans-3-Fluorocyclobutane-1-carbonitrile F->H Chromatography

Caption: Proposed synthetic workflow for cis- and trans-3-Fluorocyclobutane-1-carbonitrile.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of 3-Fluorocyclobutane-1-carboxylic acid

This part of the synthesis is based on literature precedents for the multigram synthesis of this key intermediate.[3]

  • Carboxylation of Cyclobutanone: Commercially available cyclobutanone can be carboxylated at the alpha-position to yield 3-oxocyclobutane-1-carboxylic acid.

  • Reduction of the Ketone: The ketone in 3-oxocyclobutane-1-carboxylic acid is then reduced using a suitable reducing agent, such as sodium borohydride, to afford 3-hydroxycyclobutane-1-carboxylic acid as a mixture of cis and trans isomers.

  • Deoxyfluorination: The hydroxyl group is replaced with fluorine using a deoxyfluorination reagent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This reaction typically proceeds with inversion of stereochemistry and yields a separable mixture of cis- and trans-3-fluorocyclobutane-1-carboxylic acid.

Step 3: Conversion of the Carboxylic Acid to the Nitrile

A common and effective method for this transformation is a two-step, one-pot procedure involving the formation of a primary amide followed by dehydration.

  • Amidation: The mixture of cis- and trans-3-fluorocyclobutane-1-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane). A coupling agent (e.g., HBTU) and an amine source (e.g., ammonia or ammonium chloride with a non-nucleophilic base) are added to form the corresponding primary amide, 3-fluorocyclobutane-1-carboxamide.

  • Dehydration: A dehydrating agent, such as trifluoroacetic anhydride, phosphorous oxychloride, or Burgess reagent, is then added to the reaction mixture to convert the primary amide to the nitrile.

Step 4: Separation of Diastereomers

The resulting mixture of cis- and trans-3-fluorocyclobutane-1-carbonitrile can be separated using column chromatography on silica gel, exploiting the likely difference in polarity between the two isomers.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates. Its utility can be understood through its role as a bioisostere and as a precursor to other important functional groups.

The Fluorocyclobutane Scaffold in Bioimaging: The Case of [¹⁸F]FACBC

A compelling demonstration of the utility of the fluorocyclobutane core comes from the field of positron emission tomography (PET) imaging. The radiolabeled amino acid analogue, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine), is an FDA-approved PET imaging agent for the detection of recurrent prostate cancer.[8][9]

[¹⁸F]FACBC is transported into cancer cells primarily by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant cells to support their high metabolic and proliferative rates.[7] The uptake of [¹⁸F]FACBC via LAT1 allows for the visualization of tumors with PET scans. The stability of the fluorocyclobutane moiety in vivo is a key feature of this imaging agent.[9]

FACBC_Uptake cluster_0 Extracellular Space cluster_1 Cancer Cell FACBC [¹⁸F]FACBC LAT1 LAT1 Transporter FACBC->LAT1 Binding FACBC_in [¹⁸F]FACBC LAT1->FACBC_in Transport Cell_Metabolism Tumor Proliferation FACBC_in->Cell_Metabolism Tracer for increased amino acid demand

Caption: LAT1-mediated uptake of [¹⁸F]FACBC in cancer cells.

The successful clinical application of [¹⁸F]FACBC underscores the biological acceptance and favorable properties of the fluorocyclobutane scaffold, providing a strong rationale for the exploration of other derivatives, including this compound, in drug discovery.

The Nitrile Group as a Versatile Functional Handle

The nitrile group in this compound is not merely a placeholder but a versatile functional group that can be transformed into a variety of other functionalities crucial for drug-receptor interactions:

  • Amines: The nitrile can be reduced to a primary amine, providing a basic center for salt formation or hydrogen bonding.

  • Carboxylic Acids: Hydrolysis of the nitrile yields the corresponding carboxylic acid, a common functional group in drug molecules for interacting with biological targets.

  • Tetrazoles: The nitrile can undergo cycloaddition with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids with improved metabolic stability and cell permeability.

The ability to introduce the fluorocyclobutane moiety and then elaborate the nitrile into these diverse functional groups makes this compound a highly valuable and strategic building block.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for medicinal chemists and drug development professionals. The combination of the conformationally constrained cyclobutane ring and the electronically influential fluorine atom offers a unique tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While the direct incorporation of this specific nitrile into clinical candidates is not yet widely documented, the proven success of the closely related PET imaging agent, [¹⁸F]FACBC, provides a powerful validation for the utility of the fluorocyclobutane scaffold in biological systems.

The proposed synthetic pathways, based on established chemical transformations, suggest that both the cis and trans isomers of this compound can be accessed for systematic evaluation in drug discovery programs. As the demand for novel, three-dimensional, and metabolically robust scaffolds continues to grow, it is anticipated that this compound and its derivatives will play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

  • ACS Pharmacology & Translational Science. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • Appretech Scientific Limited. This compound.
  • ResearchGate. Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • PubChemLite. This compound (C5H6FN).
  • The Journal of Nuclear Medicine. Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors.
  • PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates.
  • PubMed. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors.
  • Google Patents. 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3.
  • SpectraBase. CIS-3-BROMOMETHYL-3-HYDROXYCYCLOBUTANE-1-CARBONITRILE.
  • Google Patents. Novel cyclobutane derivatives.
  • The Pharma Journal. Fluorine in drug discovery: Role, design and case studies.

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safety and handling of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Fluorocyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Navigating the Unique Challenges of a Fluorinated Nitrile

This compound is a molecule of increasing interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane scaffold, combined with the electronic properties of the fluorine atom and the synthetic versatility of the nitrile group, makes it a valuable building block for novel therapeutics.[1] However, the very features that make this compound attractive also introduce specific safety and handling challenges. The presence of both a fluoro- and a cyano- group necessitates a dual-pronged approach to risk mitigation, addressing the hazards associated with both organofluorine compounds and organic nitriles.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound. It is designed to empower researchers to work confidently and safely with this compound by fostering a deep understanding of its potential hazards and the rationale behind the recommended safety protocols.

Hazard Identification and Risk Assessment: A Multifaceted Profile

The primary hazards associated with this compound stem from its chemical structure, which incorporates both a nitrile group and a fluorine atom.

Toxicological Profile
  • Acute Toxicity: The compound is classified as harmful if swallowed (H302), in contact with skin (H312 - extrapolated from similar compounds), and if inhaled (H332 - extrapolated from similar compounds).[2][3] The nitrile functional group can be metabolized to release cyanide ions, which are highly toxic.

  • Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2] It may also cause respiratory irritation (H335).[2]

Physicochemical Hazards
  • Thermal Decomposition: While stable under recommended storage conditions, elevated temperatures can lead to decomposition, potentially releasing toxic gases such as hydrogen fluoride and hydrogen cyanide.[4]

  • Reactivity with Acids: Like other cyanide-containing compounds, this compound may react with strong acids to produce highly toxic and flammable hydrogen cyanide gas.

The following table summarizes the key hazard information:

Hazard CategoryGHS Hazard StatementSignal Word
Acute Toxicity (Oral) H302: Harmful if swallowedWarning
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Specific target organ toxicity H335: May cause respiratory irritationWarning

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

The Cornerstone of Safety: Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations, including weighing, transferring, and reactions, must be conducted within a fume hood to minimize the risk of inhalation exposure.

Engineering_Controls cluster_0 Hierarchy of Controls Fume_Hood Chemical Fume Hood (Primary Containment) Ventilation Adequate General Laboratory Ventilation Fume_Hood->Ventilation Secondary Protection Safety_Shower Emergency Safety Shower & Eyewash Station Ventilation->Safety_Shower Emergency Response

Caption: Hierarchy of engineering controls for handling this compound.

Administrative Controls and Standard Operating Procedures (SOPs)
  • Designated Work Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard signs.

  • Restricted Access: Access to the designated area and the compound itself should be restricted to authorized and trained personnel.

  • No Lone Work: Never work with this compound alone. A second person should be aware of the work being conducted and be available to assist in case of an emergency.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate PPE must be worn at all times when handling this compound. The precautionary statement P280 specifically calls for wearing protective gloves, protective clothing, and eye/face protection.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Inspect gloves for any signs of degradation before use.
Body Protection A lab coat that is buttoned and has long sleevesProtects the skin from accidental splashes.
Respiratory Protection Not typically required when working in a fume hood. However, if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents inhalation of harmful vapors.

In Case of Emergency: Preparedness and Response

Prompt and correct action is crucial in the event of an emergency involving this compound.

First Aid Measures

The following first aid measures are based on guidelines for similar hazardous compounds and should be followed while awaiting medical assistance.[5][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Procedures
  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry to the area.

    • Contact your institution's emergency response team.

Spill_Response_Workflow Spill_Occurs Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill (Inside Fume Hood) Assess_Severity->Minor_Spill Manageable Major_Spill Major Spill (Outside Fume Hood) Assess_Severity->Major_Spill Unmanageable Contain_and_Clean Contain and Clean Up with Appropriate PPE Minor_Spill->Contain_and_Clean Evacuate_and_Alert Evacuate Area and Alert Emergency Response Major_Spill->Evacuate_and_Alert Dispose_Waste Dispose of as Hazardous Waste Contain_and_Clean->Dispose_Waste

Caption: Workflow for responding to a spill of this compound.

Responsible Disposal: A Commitment to Safety and Environmental Stewardship

The disposal of this compound and any contaminated materials must be handled with extreme care and in accordance with all local, state, and federal regulations.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: A Framework for Safe Synthesis

The following is a generalized protocol for a reaction involving this compound, highlighting the integration of safety measures at each step. This is a template and must be adapted to the specific requirements of your experiment.

Objective: To perform a reaction using this compound as a starting material.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere setup (if required)

  • Appropriate work-up and purification equipment

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves).

    • Set up the reaction apparatus within the fume hood.

  • Reagent Addition:

    • Carefully weigh and transfer this compound to the reaction vessel inside the fume hood.

    • Add solvents and other reagents slowly and in a controlled manner.

  • Reaction:

    • Monitor the reaction progress from outside the fume hood sash.

    • Maintain a safe distance and be prepared for any unexpected events.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

  • Waste Disposal:

    • Collect all liquid and solid waste in a designated hazardous waste container.

    • Rinse all glassware that came into contact with the compound with an appropriate solvent, and collect the rinsate as hazardous waste.

Conclusion: A Culture of Safety

Working with this compound offers exciting possibilities for scientific advancement. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and responsibly explore the potential of this valuable chemical building block. A proactive approach to safety is not merely a set of rules but a foundational element of scientific excellence.

References

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
  • Appretech Scientific Limited. This compound. [Link]
  • PubMed. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. [Link]
  • PubChem. 3-Chlorocyclobutane-1-carbonitrile. [Link]
  • ACS Publications. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]
  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
  • ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]
  • ResearchGate. Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. [Link]
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An In-depth Technical Guide to the Stability and Storage of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocyclobutane-1-carbonitrile is a valuable building block in medicinal chemistry and drug discovery, prized for the unique conformational constraints and metabolic stability conferred by the fluorinated cyclobutane motif. Ensuring the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices for handling fluorinated compounds. We will delve into the potential degradation pathways, recommended handling procedures, and protocols for ensuring the long-term viability of this critical reagent.

Introduction: The Importance of Chemical Integrity in Research

In the highly regulated and precise world of drug development, the purity and stability of starting materials are non-negotiable. The presence of impurities, often arising from the degradation of a reagent, can lead to the formation of unintended side products, inaccurate biological data, and ultimately, the failure of a research campaign. This compound, with its reactive nitrile functional group and strained cyclobutane ring, requires careful consideration of its storage and handling to mitigate the risks of chemical degradation. This guide serves as a technical resource for laboratory personnel, providing the foundational knowledge and practical protocols necessary to maintain the integrity of this valuable compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust storage and handling strategy.

PropertyValueSource
Molecular Formula C₅H₆FN[1][2]
Molecular Weight 99.11 g/mol [2]
Appearance Liquid[1]
Purity Typically ≥95%[1][2]
CAS Number 1552638-51-3[2]

The presence of a polar nitrile group and an electronegative fluorine atom imparts a degree of polarity to the molecule. The cyclobutane ring, while strained, is a common motif in medicinal chemistry, and the carbon-fluorine bond is known for its high strength and contribution to metabolic stability.[3]

Potential Degradation Pathways

While specific experimental stability data for this compound is not extensively published, we can infer the most probable degradation pathways based on the reactivity of its functional groups.

Hydrolysis of the Nitrile Group

The most significant potential degradation pathway for this compound is the hydrolysis of the nitrile functional group. This reaction can be catalyzed by both acid and base.[4][5][6][7]

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid and an ammonium salt.[5][7][8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile is attacked by a hydroxide ion. This reaction also proceeds through an amide intermediate to form a carboxylate salt and ammonia.[6][7][8]

The following diagram illustrates the general mechanism of nitrile hydrolysis:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile_A->ProtonatedNitrile H⁺ ImidicAcid R-C(OH)=NH ProtonatedNitrile->ImidicAcid H₂O Amide_A R-C(=O)NH₂ ImidicAcid->Amide_A Tautomerization CarboxylicAcid R-COOH + NH₄⁺ Amide_A->CarboxylicAcid H₂O, H⁺, Δ Nitrile_B R-C≡N Intermediate R-C(O⁻)=N⁻ Nitrile_B->Intermediate OH⁻ Amide_B R-C(=O)NH₂ Intermediate->Amide_B H₂O Carboxylate R-COO⁻ + NH₃ Amide_B->Carboxylate OH⁻, Δ

Caption: General mechanisms of acid- and base-catalyzed nitrile hydrolysis.

Given this reactivity, it is crucial to protect this compound from moisture, especially in the presence of acidic or basic contaminants.

Stability of the Fluorocyclobutane Core

The fluorocyclobutane moiety is generally considered to be chemically robust. Studies on related fluorinated cyclobutane derivatives have shown good stability under various conditions.[9] The high strength of the C-F bond makes it resistant to cleavage under typical laboratory conditions. However, extreme conditions, such as very strong bases or reducing agents, could potentially compromise the integrity of the cyclobutane ring or the C-F bond.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature[1] or Refrigerated (2-8 °C)While some suppliers suggest room temperature storage, refrigeration can slow down potential degradation processes.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis.
Container Tightly sealed, amber glass vialProtects from moisture and light. Glass is preferred over plastic to avoid potential leaching of contaminants.
Environment Dry, well-ventilated area[10]Prevents moisture ingress and ensures safety in case of accidental spills.
Incompatibilities Strong acids, strong bases, strong oxidizing agents[10]Avoids catalytic degradation of the nitrile group and potential reactions with the fluorocyclobutane core.
Handling Procedures

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[10]

Dispensing:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

  • Handle the compound in a fume hood or glove box to minimize inhalation exposure and contact with moisture.

  • Use clean, dry syringes or pipettes for dispensing.

  • After dispensing, purge the vial with an inert gas (e.g., argon or nitrogen) before tightly resealing.

The following workflow diagram illustrates the recommended handling procedure:

G Start Start: Retrieve from Storage Equilibrate Equilibrate to Room Temperature Start->Equilibrate FumeHood Transfer to Fume Hood/Glove Box Equilibrate->FumeHood Open Open Container FumeHood->Open Dispense Dispense Required Amount Open->Dispense Purge Purge with Inert Gas Dispense->Purge End End: Proceed with Experiment Dispense->End Seal Tightly Reseal Container Purge->Seal Store Return to Proper Storage Seal->Store

Caption: Recommended workflow for handling this compound.

Protocol for a Preliminary Stability Assessment

For critical applications, it is advisable to perform a preliminary stability assessment of a new batch of this compound.

Objective: To assess the purity of the compound upon receipt and after a defined storage period.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or dichloromethane)

  • GC-MS or LC-MS instrument

  • NMR spectrometer

Methodology:

  • Initial Analysis (Time Zero):

    • Upon receipt of the compound, dissolve a small, accurately weighed sample in a suitable high-purity solvent.

    • Analyze the sample by GC-MS or LC-MS to determine the initial purity and identify any minor impurities.

    • Acquire a ¹H and ¹⁹F NMR spectrum to confirm the chemical structure and serve as a baseline.

  • Storage:

    • Store the bulk of the material under the recommended conditions (refrigerated, under an inert atmosphere, in a tightly sealed amber vial).

  • Follow-up Analysis:

    • After a predetermined period (e.g., 1, 3, or 6 months), retrieve a sample from the stored material, following the proper handling procedures.

    • Repeat the GC-MS or LC-MS and NMR analysis.

  • Data Comparison:

    • Compare the purity data and NMR spectra from the initial and follow-up analyses.

    • A significant decrease in the main peak area or the appearance of new peaks could indicate degradation. The presence of peaks corresponding to the carboxylic acid or amide hydrolysis products would be a strong indicator of instability under the tested storage conditions.

This self-validating protocol provides a high degree of confidence in the integrity of the reagent over time.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. By understanding its potential degradation pathways, primarily the hydrolysis of the nitrile group, and implementing rigorous storage and handling protocols, researchers can ensure the chemical integrity of this valuable building block. Adherence to the guidelines presented in this technical guide will contribute to the generation of reliable and reproducible scientific data, ultimately accelerating the pace of innovation.

References

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Mykhailiuk, P. K. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Oreate AI Blog. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Ritter, T., et al. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks. Science.
  • Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities.
  • ResearchGate. (n.d.). Biodegradation of nitriles using nitrile metabolizing enzymes-nitrilases.
  • ResearchGate. (2017, September 29). Microbial Degradation of Cyanides and Nitriles.
  • National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ChemRxiv. (n.d.). Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Achiral SF5-Cyclobutanes.
  • ResearchGate. (2025, December 2). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
  • Purdue University. (n.d.). Fluorine Safety.
  • Synform. (2024, January 16). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Journal of the American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
  • Appretech Scientific Limited. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • PubChem. (n.d.). 3-Chlorocyclobutane-1-carbonitrile.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.

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An In-depth Technical Guide to the Cis/Trans Isomers of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the cis and trans isomers of 3-Fluorocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and drug development. By synthesizing established principles of conformational analysis, stereoselective synthesis, and spectroscopic characterization drawn from analogous fluorinated cyclobutane systems, this document offers researchers, scientists, and drug development professionals a robust framework for understanding and utilizing these important molecules.

Structural and Conformational Analysis: The Puckered World of Fluorinated Cyclobutanes

The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain. This puckering gives rise to pseudo-axial and pseudo-equatorial positions for substituents. In 1,3-disubstituted cyclobutanes like this compound, the spatial arrangement of the fluorine and nitrile groups dictates the molecule's overall energy and stability.

The trans isomer, with both the fluorine and nitrile groups in pseudo-equatorial positions, is predicted to be the more thermodynamically stable of the two. This diequatorial-like arrangement minimizes steric hindrance and unfavorable dipole-dipole interactions that would be present in the cis isomer, where one substituent is forced into a more sterically demanding pseudo-axial position. Computational studies on analogous 1,3-disubstituted fluorinated cycloalkanes consistently support the greater stability of the trans isomer.

The logical flow for determining isomer stability is outlined below:

cluster_0 Structural Considerations cluster_1 Isomer Analysis cluster_2 Energetic Factors cluster_3 Thermodynamic Outcome Cyclobutane_Puckering Puckered Cyclobutane Ring Substituent_Positions Pseudo-axial & Pseudo-equatorial Positions Cyclobutane_Puckering->Substituent_Positions Cis_Isomer cis Isomer (axial/equatorial) Substituent_Positions->Cis_Isomer Trans_Isomer trans Isomer (diequatorial) Substituent_Positions->Trans_Isomer Steric_Hindrance Steric Hindrance Cis_Isomer->Steric_Hindrance Increased Dipole_Interactions Dipole-Dipole Interactions Cis_Isomer->Dipole_Interactions Increased Trans_Isomer->Steric_Hindrance Minimized Trans_Isomer->Dipole_Interactions Minimized Relative_Stability Relative Stability Steric_Hindrance->Relative_Stability Dipole_Interactions->Relative_Stability Trans_Isomer_Favored Trans_Isomer_Favored Relative_Stability->Trans_Isomer_Favored trans Isomer is More Stable

Caption: Factors influencing the relative stability of cis and trans isomers of 1,3-disubstituted cyclobutanes.

Synthesis and Stereocontrol: A Proposed Pathway

While a specific, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, a robust synthetic strategy can be proposed based on established methods for analogous compounds, such as 3-fluorocyclobutane-1-carboxylic acid.[1] The synthesis would likely commence from a commercially available cyclobutane precursor and involve stereoselective steps to control the cis/trans ratio.

A plausible synthetic approach is outlined below, starting from cyclobutanone:

Start Cyclobutanone Step1 Cyanohydrin Formation (e.g., TMSCN, cat. KCN/18-crown-6) Start->Step1 Step2 Deoxyfluorination (e.g., DAST or Deoxo-Fluor®) Step1->Step2 Product_Mixture Mixture of cis/trans This compound Step2->Product_Mixture Separation Chromatographic Separation (e.g., HPLC or column chromatography) Product_Mixture->Separation Cis_Product cis-3-Fluorocyclobutane-1-carbonitrile Separation->Cis_Product Trans_Product trans-3-Fluorocyclobutane-1-carbonitrile Separation->Trans_Product

Caption: Proposed synthetic workflow for the cis and trans isomers of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Cyanohydrin Formation

  • To a solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Add a catalytic amount of potassium cyanide (KCN) and 18-crown-6 (e.g., 0.05 eq each).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Causality: The use of TMSCN with a cyanide catalyst provides a safer and more controlled method for cyanohydrin formation compared to using HCN directly. 18-crown-6 is employed to solubilize the potassium cyanide in the organic solvent.

Step 2: Deoxyfluorination

  • Dissolve the crude cyanohydrin (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of diethylaminosulfur trifluoride (DAST, 1.5 eq) in anhydrous DCM.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: DAST is a common and effective reagent for converting hydroxyl groups to fluorine atoms. The reaction is performed at low temperature to control the reactivity and minimize side reactions. This step is unlikely to be highly stereoselective, thus producing a mixture of cis and trans isomers.

Step 3: Isomer Separation

  • The crude product, a mixture of cis and trans isomers, is purified and separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity difference between the cis and trans isomers should allow for their separation.

  • Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for higher purity separation.

Causality: The different spatial arrangements of the fluorine and nitrile groups in the cis and trans isomers result in different dipole moments and, consequently, different affinities for the stationary phase in chromatography, enabling their separation.

Spectroscopic Characterization: Distinguishing Cis from Trans

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. ¹H, ¹³C, and ¹⁹F NMR will each provide critical information.

Predicted NMR Spectroscopic Data

The following table summarizes the predicted NMR chemical shifts for the cis and trans isomers, based on data from analogous compounds and general principles of NMR spectroscopy.

Nucleus Isomer Predicted Chemical Shift (ppm) Key Coupling Constants (Hz) Rationale for Distinction
¹H cisProtons on C2/C4 will show complex splitting patterns due to differing J-couplings with the axial and equatorial fluorine.³J(H-F) will differ for the protons cis and trans to the fluorine.The magnitude of the vicinal (³J) H-F coupling constant is dependent on the dihedral angle. The cis isomer will exhibit a larger range of ³J(H-F) values compared to the more conformationally rigid trans isomer.
transProtons on C2/C4 will likely show more symmetrical splitting patterns.
¹³C cisC1 (bearing CN), C3 (bearing F)¹J(C-F) ≈ 180-200 Hz, ²J(C-F) ≈ 20-25 HzThe C-F coupling constants are highly sensitive to the stereochemical environment. Small but measurable differences in ¹J(C-F) and ²J(C-F) are expected between the two isomers.
transC1 (bearing CN), C3 (bearing F)¹J(C-F) ≈ 185-205 Hz, ²J(C-F) ≈ 18-23 Hz
¹⁹F cis-190 to -210The chemical shift of the fluorine atom is highly sensitive to its local electronic and steric environment. The pseudo-axial fluorine in the cis isomer is expected to be shielded relative to the pseudo-equatorial fluorine in the trans isomer, resulting in an upfield shift.
trans-195 to -215

Self-Validation: The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a self-validating system. For instance, the isomer assigned as cis based on its ¹⁹F chemical shift should also exhibit the corresponding complex splitting patterns and H-F coupling constants in its ¹H NMR spectrum.

Therapeutic and Developmental Relevance

Fluorinated cyclobutanes are increasingly incorporated into drug candidates to modulate their physicochemical properties. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The distinct three-dimensional structures of the cis and trans isomers of this compound make them valuable as scaffolds in drug design, allowing for precise control over the spatial orientation of pharmacophoric groups. For example, the related compound [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) is a PET imaging agent for tumors.[2][3][4] This highlights the potential of this class of compounds in diagnostics and therapeutics.

References

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  • ResearchGate. Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF)
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molecular weight and formula of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluorocyclobutane-1-carbonitrile: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a valuable fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data to explore the causality behind its utility, its chemical logic, and its strategic role in the synthesis of novel chemical entities.

Strategic Overview: The Value Proposition of the 3-Fluorocyclobutane Scaffold

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical profile, including lipophilicity, metabolic stability, and pKa.[1][2]

The cyclobutane ring, an underrepresented scaffold in medicinal chemistry, offers a distinct three-dimensional geometry compared to more common planar aromatic rings.[3][4] This "puckered" topology provides access to novel chemical space and can lead to improved solubility and selectivity.[3][4] this compound merges these two strategic elements, offering a versatile platform for creating sophisticated molecules with potentially enhanced pharmacokinetic and pharmacodynamic properties. Its significance is underscored by the clinical success of related structures, such as [¹⁸F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid), a PET imaging agent for brain tumors, which validates the utility of the 3-fluorocyclobutane core in interacting with biological systems.[5][6][7]

Core Molecular Profile and Physicochemical Properties

This compound is a liquid at room temperature characterized by the presence of a nitrile group and a fluorine atom on a strained four-membered ring.[8] These features dictate its physical properties and chemical reactivity.

Caption: 2D structure of this compound.

A summary of its key identifiers and computed physicochemical properties is presented below. These metrics are crucial for computational modeling and predicting the behavior of the molecule in various biological and chemical systems.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 1552638-51-3[9]
Molecular Formula C₅H₆FN[8][9][10]
Molecular Weight 99.11 g/mol [9]
Monoisotopic Mass 99.048 g/mol [8][10]
Appearance Liquid[8]
Topological Polar Surface Area 23.8 Ų[8]
XLogP3 (Lipophilicity) 0.8[8][10]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 2[8]

Spectroscopic Characterization (Predicted)

While extensive, peer-reviewed experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures.[11] Such predictions are fundamental for reaction monitoring and quality control during synthesis.

¹H NMR: The proton spectrum is expected to be complex due to the puckered, non-planar nature of the cyclobutane ring and diastereotopicity. Protons on the same carbon will be chemically non-equivalent. Furthermore, through-space and through-bond coupling to fluorine will result in additional signal splitting.

¹³C NMR: The carbon spectrum will display five distinct signals. The carbon bearing the fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JC-F), appearing as a doublet. The carbons at positions 2 and 4 will show smaller two-bond couplings (²JC-F), and the carbon attached to the nitrile (C1) will show a three-bond coupling (³JC-F).

¹⁹F NMR: The fluorine spectrum is anticipated to show a complex multiplet due to couplings with the various non-equivalent protons on the cyclobutane ring.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch and a strong band for the C-F stretch.

Technique FeaturePredicted Chemical Shift / WavenumberKey Characteristics
¹H NMR Ring Protons (CH, CH₂)2.0 - 3.5 ppmComplex multiplets due to diastereotopicity and H-F coupling.
¹³C NMR C-CN~25-35 ppmSignal split by ³JC-F coupling.
CH₂~30-40 ppmSignals split by ²JC-F coupling.
CH-F~75-85 ppmLarge doublet due to ¹JC-F coupling (~180-220 Hz).
C≡N~118-122 ppm
¹⁹F NMR CH-F-190 to -215 ppmComplex multiplet.
IR C≡N Stretch2240 - 2260 cm⁻¹Sharp, strong intensity.
C-F Stretch1000 - 1150 cm⁻¹Strong intensity.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a robust and scalable approach would likely leverage the corresponding carboxylic acid, a known intermediate.[12] The following multi-step protocol outlines a logical and field-proven pathway from a commercially available precursor.

Causality of Experimental Choices:

  • Step 1 (Fluorination): Deoxyfluorination using an agent like DAST or Deoxo-Fluor® is a standard and effective method for converting a hydroxyl group to a fluorine atom with minimal rearrangement in cyclic systems.

  • Step 2 (Hydrolysis): Basic hydrolysis of the ester is a high-yielding and reliable transformation to unmask the carboxylic acid.

  • Step 3 (Nitrile Formation): Conversion of the carboxylic acid to the primary amide followed by dehydration is a classic and robust method for nitrile synthesis. Using a modern dehydrating agent like cyanuric chloride offers mild conditions and simple workup.

Synthesis_Workflow start Ethyl 3-oxocyclobutane-1-carboxylate step1 Reduction (e.g., NaBH₄) start->step1 intermediate1 Ethyl 3-hydroxycyclobutane-1-carboxylate step1->intermediate1 step2 Fluorination (e.g., DAST) intermediate1->step2 intermediate2 Ethyl 3-fluorocyclobutane-1-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., LiOH, H₂O) intermediate2->step3 intermediate3 3-Fluorocyclobutane-1-carboxylic acid step3->intermediate3 step4 Amide Formation (e.g., SOCl₂, NH₄OH) intermediate3->step4 intermediate4 3-Fluorocyclobutane-1-carboxamide step4->intermediate4 step5 Dehydration (e.g., Cyanuric Chloride) intermediate4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups.

  • The Nitrile Group: This versatile handle can be transformed into several other key functional groups.

    • Reduction: Can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like LiAlH₄ or via catalytic hydrogenation. This provides a direct route to valuable cyclobutylamines.

    • Hydrolysis: Can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, serving as a masked carboxylate.

    • Cycloaddition: Can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

  • The C-F Bond: The secondary alkyl fluoride is generally stable under most synthetic conditions, which is a key advantage. It is resistant to metabolic oxidation at that position and can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets. While typically robust, it can be displaced under specific, forcing nucleophilic substitution conditions.

Reactivity_Diagram start This compound reduction Primary Amine (e.g., via LiAlH₄) start->reduction Reduction hydrolysis Carboxylic Acid (e.g., via H₃O⁺) start->hydrolysis Hydrolysis cycloaddition Tetrazole (e.g., via NaN₃) start->cycloaddition [3+2] Cycloaddition

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane motif is a privileged scaffold for modulating drug properties. Its non-planar structure can improve aqueous solubility and reduce the risk of off-target effects associated with flat, aromatic compounds.

  • Bioisosteric Replacement: The fluorocyclobutane group can serve as a bioisostere for other common groups like phenyl rings or gem-dimethyl groups, offering a different spatial arrangement and electronic profile. This can lead to improved binding affinity or altered selectivity profiles.

  • Improving Pharmacokinetics: The C-F bond is highly resistant to metabolic attack by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.[1]

  • Scaffold for Novel Chemical Entities: As demonstrated by its potential transformations, this compound is an excellent starting point for library synthesis. The amines, carboxylic acids, and tetrazoles derived from it are foundational components of a vast number of therapeutic agents. The development of fragment libraries based on 3D cyclobutane cores is an active area of research aimed at populating screening collections with more structurally diverse and lead-like compounds.[4]

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

  • Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][13][14] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. The combination of a 3D cyclobutane core with a metabolically robust fluorine atom and a synthetically versatile nitrile group provides researchers with a powerful tool to create novel, potent, and selective drug candidates with optimized pharmacokinetic profiles. Its logical design and proven utility in related advanced materials make it a compound of high interest for any research program focused on exploring novel chemical space.

References

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Methodological & Application

Application Note: 3-Fluorocyclobutane-1-carbonitrile as a Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and strained ring systems into drug candidates is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1] The 3-fluorocyclobutane motif, in particular, has emerged as a valuable bioisostere for commonly used groups like gem-dimethyl and isopropyl, offering a unique combination of metabolic stability, modulated lipophilicity, and conformational constraint.[2] This technical guide provides an in-depth analysis of 3-Fluorocyclobutane-1-carbonitrile, a key synthetic precursor to a range of functionalized building blocks. We present its strategic value, protocols for its synthesis and derivatization, and a framework for its application in drug discovery programs, with a focus on kinase and protease inhibitors.

Introduction: The Strategic Value of the 3-Fluorocyclobutane Moiety

The pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led medicinal chemists to explore beyond traditional flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[3] Cyclobutane rings impose specific conformational puckers and vectoral exits for substituents that can enhance binding to protein targets.[3][4]

The addition of a fluorine atom to this scaffold introduces several critical modulations:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, a common liability for alkyl groups, thereby increasing a drug's half-life.[1]

  • Lipophilicity (LogP/LogD): Fluorination generally reduces the lipophilicity of adjacent alkyl groups, which can improve solubility and reduce off-target toxicity. Studies on related fluorinated cyclobutanes have shown a significant reduction in LogP values compared to their non-fluorinated parents.[5]

  • Basicity (pKa): The powerful electron-withdrawing nature of fluorine lowers the pKa of nearby amines. This modulation is critical for controlling the ionization state of a drug at physiological pH, which impacts cell permeability, target engagement, and off-target ion channel interactions. For 3-fluorocycobutylamines, this results in an acidification of about 0.8 pKa units.[3]

  • Conformational Control: The fluorine substituent influences the puckering of the cyclobutane ring, which can pre-organize other substituents into a conformation favorable for binding.[4]

This compound serves as a versatile entry point to harness these benefits. The nitrile group is a stable chemical handle that can be readily transformed into other critical functionalities, most notably the primary amine, which is a ubiquitous feature in many drug classes.

Physicochemical Properties: A Bioisosteric Comparison

The primary amine derivative, (3-fluorocyclobutyl)methanamine, obtained via reduction of the nitrile, is an excellent bioisostere for groups commonly found in kinase and protease inhibitors, such as the isopropylamine or cyclobutylamine moieties. The strategic replacement of these groups with the (3-fluorocyclobutyl)methanamine can lead to a more desirable property profile.

PropertyIsopropylamineCyclobutylamine(3-Fluorocyclobutyl)methanamine (cis/trans mixture) Rationale for Advantage
Calculated LogP (XLogP3) 0.20.60.8[6]Modest increase, but often accompanied by improved metabolic stability.
pKa (Amine Conjugate Acid) ~10.6~10.4~9.6 (estimated)[3]Lowers pKa, reducing potential for hERG liability and improving permeability of the free base.
Metabolic Stability Prone to CYP-mediated oxidationImproved over acyclicSignificantly improved due to C-F bond blocking metabolic "soft spots".[1]
3D Shape / Exit Vectors Acyclic, flexibleConstrained, specific vectorsConstrained, fluorine alters puckering and dipole moment.Offers a unique conformational profile for improved target binding.

Table 1: Comparative analysis of (3-fluorocyclobutyl)methanamine and common bioisosteres. pKa value for the target amine is estimated based on data for analogous 3-fluorocycobutylamines, which show a reduction of ~0.8 units versus the parent compound.[3]

Experimental Protocols & Methodologies

The protocols described below are designed to be self-validating, with clear steps and integrated quality control (QC) checkpoints. The causality behind reagent and condition selection is explained to provide a framework for potential optimization.

Protocol 3.1: Synthesis of this compound

This protocol is based on the well-established method of nucleophilic fluorination of a hydroxyl precursor using a deoxyfluorinating agent like Deoxofluor or DAST. The starting material, 3-hydroxycyclobutane-1-carbonitrile, can be prepared from commercially available precursors.

Workflow Diagram: Synthesis of Target Compound

G cluster_0 Synthesis Start 3-Hydroxycyclobutane- 1-carbonitrile Reagent Deoxofluor DCM, 0 °C to rt Start->Reagent 1. Dissolve Reaction Nucleophilic Fluorination Reagent->Reaction 2. Add slowly Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup 3. Quench Purify Column Chromatography (Silica, EtOAc/Hexanes) Workup->Purify 4. Extract & Purify Product 3-Fluorocyclobutane- 1-carbonitrile Purify->Product QC1 QC Check: ¹H, ¹⁹F NMR, LC-MS Product->QC1

Sources

Application Notes and Protocols for Nucleophilic Substitution on 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise orientation of substituents for optimal interaction with biological targets. Among substituted cyclobutanes, 3-fluorocyclobutane-1-carbonitrile stands out as a versatile building block. The introduction of a fluorine atom can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The nitrile group, a common precursor to amines and carboxylic acids, further enhances its synthetic utility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this compound, a key transformation for generating diverse libraries of novel chemical entities.[1]

Mechanistic Considerations: Navigating the Reactivity of a Strained Ring System

The reactivity of this compound in nucleophilic substitution is governed by a delicate interplay of ring strain, electronics, and stereochemistry. Unlike unstrained alkanes, the C-C bonds in cyclobutane possess significant p-character, influencing the reactivity of its substituents.[2] The presence of two electron-withdrawing groups, fluorine and nitrile, polarizes the C-F bond, rendering the carbon atom attached to the fluorine electrophilic and susceptible to nucleophilic attack.

Several mechanistic pathways can be envisioned for the substitution of the fluorine atom:

  • SN2 Pathway: A direct backside attack by a nucleophile on the carbon bearing the fluorine atom, leading to inversion of stereochemistry. The transition state for an SN2 reaction on a cyclobutane ring is sterically demanding due to the ring's puckered conformation.[3][4][5] The choice of solvent is critical; polar aprotic solvents are known to accelerate SN2 reactions.[5]

  • SN1 Pathway: Formation of a cyclobutyl cation intermediate. This pathway is generally less likely for secondary fluorides unless stabilized by adjacent groups or promoted by a Lewis acid. The planarity of the carbocation intermediate would lead to a mixture of stereoisomers.

  • Ring-Opening Reactions: In certain "donor-acceptor" cyclobutanes, nucleophilic attack can lead to ring-opening.[6][7][8] However, this compound does not fit the classic donor-acceptor pattern, making direct substitution more probable under standard nucleophilic substitution conditions.

Given the strength of the C-F bond, which makes fluoride a poor leaving group, reaction conditions often require elevated temperatures or the use of strong nucleophiles.[9]

Visualizing Reaction Pathways

G cluster_main Nucleophilic Substitution on this compound A This compound C Backside Attack A->C G Loss of F⁻ A->G B Nucleophile (Nu⁻) B->C I Nucleophilic Attack B->I D Pentacoordinate Transition State C->D Concerted Step E Inversion of Stereochemistry D->E F 3-Nu-Cyclobutane-1-carbonitrile E->F H Cyclobutyl Cation Intermediate G->H Rate-determining H->I J Racemization/Diastereomerization I->J K 3-Nu-Cyclobutane-1-carbonitrile J->K G A Crude Reaction Mixture B Purification (e.g., Column Chromatography) A->B C Purity Assessment (LC-MS, HPLC) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G ¹⁹F NMR (if applicable) D->G H High-Resolution Mass Spectrometry (HRMS) D->H I Final Product (Structure and Purity Confirmed) E->I F->I G->I H->I

Sources

Application of 3-Fluorocyclobutane-1-carbonitrile Derivatives in the Development of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the application of the 3-fluorocyclobutane scaffold, derived from precursors like 3-fluorocyclobutane-1-carbonitrile, in the design and synthesis of novel Positron Emission Tomography (PET) imaging agents. We delve into the scientific rationale underpinning the utility of this scaffold, present detailed protocols for radiosynthesis and quality control, and outline methodologies for preclinical evaluation. This guide is intended for researchers, radiochemists, and drug development professionals seeking to leverage this promising chemical moiety for the next generation of molecular imaging probes.

Introduction: The Need for Advanced PET Imaging Scaffolds

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative insights into physiological and pathological processes in vivo.[1][2] The clinical and research success of PET is critically dependent on the development of specific and effective radiotracers, with Fluorine-18 ([18F]) being the most widely used radionuclide due to its near-ideal half-life (109.8 min) and low positron energy.[1][3]

The design of novel PET tracers often revolves around the identification of molecular scaffolds that confer advantageous biological properties. The cyclobutane ring has emerged as a particularly valuable scaffold in medicinal chemistry and, by extension, in radiopharmaceutical development.[4][5][6] Its unique, puckered three-dimensional structure offers a distinct advantage over flat aromatic systems or overly flexible aliphatic chains.[4][7] Key benefits include:

  • Conformational Rigidity: The constrained ring system orients substituents in well-defined spatial arrangements, which can enhance binding affinity and selectivity for biological targets.[4][5]

  • Improved Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, potentially leading to cleaner pharmacokinetic profiles and lower off-target radiation dose.[4][7]

  • Favorable Physicochemical Properties: As a bioisostere for other groups, it can improve properties like solubility while maintaining biological activity.[7]

The clinical success of fluciclovine F 18 (trade name Axumin®), chemically known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid ([18F]FACBC), validates the utility of the fluorocyclobutane core. [18F]FACBC is a synthetic amino acid analogue approved for PET imaging in patients with recurrent prostate cancer, demonstrating high tumor uptake and excellent imaging contrast.[8][9][10][11][12] This precedent establishes the 3-fluorocyclobutane-1-carboxylic acid framework as a privileged structure for PET tracer development. While this compound itself is a starting material for chemical synthesis, this guide will focus on the radiosynthesis and evaluation of tracers based on the core structure it enables.

Part 1: Radiosynthesis of a [18F]Fluorocyclobutane-Based PET Tracer

The most efficient and widely adopted method for producing [18F]-labeled PET tracers is through direct nucleophilic substitution with activated [18F]fluoride.[1][13] This one-step labeling approach maximizes radiochemical yield and molar activity. The following protocol is a representative method adapted from the synthesis of [18F]FACBC, which would be applicable to precursors derived from this compound.[14][15]

The process begins with a suitable precursor, typically containing a good leaving group (e.g., tosylate, mesylate, or triflate) at the 3-position of the cyclobutane ring and a protected functional group (e.g., a Boc-protected amine and a methyl ester) at the 1-position.

G cluster_0 Step 1: [18F]Fluoride Activation cluster_1 Step 2: Radiosynthetic Reaction cluster_2 Step 3: Deprotection & Purification cluster_3 Step 4: Formulation a [18F]F- from Cyclotron b Trap on Anion Exchange (QMA) Cartridge a->b c Elute with K2CO3 / Kryptofix (K222) b->c d Azeotropic Drying (MeCN, Heat, Vacuum) c->d e Activated, Anhydrous [18F]F-/K+/K222 Complex d->e f Add Precursor in Acetonitrile (MeCN) e->f g Nucleophilic Substitution (e.g., 85-110°C, 5-15 min) f->g h [18F]-Labeled & Protected Intermediate g->h i Acid Hydrolysis (e.g., 4N HCl, 120°C) h->i j Purification Cascade (Ion Retardation, Alumina, C18) i->j k Purified [18F]-Tracer j->k l Formulate in Sterile Saline k->l m Sterile Filtration (0.22 µm) l->m n Final Radiopharmaceutical for QC m->n

Caption: General workflow for the radiosynthesis of a [18F]fluorocyclobutane-based PET tracer.

Detailed Radiosynthesis Protocol

Objective: To produce the no-carrier-added (NCA) [18F]-labeled final product via nucleophilic fluorination.

Materials:

  • [18F]Fluoride in [18O]H2O from cyclotron.

  • Precursor: e.g., 1-(N-Boc-amino)-3-tosyloxy-cyclobutane-1-carboxylic acid methyl ester (5-10 mg).

  • Kryptofix 2.2.2 (K222) solution: 10-15 mg in acetonitrile.

  • Potassium Carbonate (K2CO3) solution: 1-2 mg in water.

  • Solvents: Anhydrous acetonitrile (MeCN), HPLC-grade water.

  • Reagents: 4 N Hydrochloric acid (HCl).

  • Purification: Sep-Pak Light QMA, Alumina N, C18 Plus cartridges, and an ion-retardation resin column.

  • Automated Synthesis Module (e.g., GE TRACERlab™, Siemens Explora, ELIXYS, AllinOne).[16][17][18][19]

Procedure:

  • [18F]Fluoride Trapping and Elution: Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge. Elute the trapped [18F]F- into the reaction vessel using a solution of K222 and K2CO3.

    • Causality: The QMA resin selectively traps the [18F]F- anion. K222 is a cryptand that chelates the potassium counter-ion (K+), creating a "naked," highly nucleophilic fluoride ion essential for the subsequent reaction.[13]

  • Azeotropic Drying: Remove water from the reaction vessel by heating under a stream of nitrogen or argon and/or vacuum. Add anhydrous acetonitrile and repeat the evaporation process two to three times.

    • Causality: Water is detrimental as it solvates the fluoride ion, drastically reducing its nucleophilicity and leading to competing hydrolysis side reactions. Complete dryness is critical for high radiochemical yield.[14]

  • Nucleophilic Radiofluorination: Dissolve the precursor (8-10 mg) in anhydrous acetonitrile (0.5-1.0 mL) and add it to the dried [18F]F-/K222 complex. Seal the vessel and heat at 85-110°C for 5-15 minutes.[14][18]

  • Solvent Removal & Deprotection: After cooling, remove the acetonitrile under vacuum. Add 1 mL of 4 N HCl and heat the reaction vessel to 120°C for 10-15 minutes to hydrolyze the Boc and ester protecting groups.[14]

  • Purification: Neutralize the reaction mixture and pass it through a series of purification cartridges. A typical sequence involves an ion-retardation resin (to remove acid/base), followed by an Alumina Sep-Pak (to trap unreacted [18F]F-) and a C18 Sep-Pak (to remove non-polar impurities).[14]

    • Causality: This multi-step purification is crucial for removing radiochemical and chemical impurities, ensuring the final product is safe for injection and meets pharmacopeia standards.[20][21]

  • Formulation: Elute the final purified product from the purification train with sterile water or saline. Pass the solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. The final product is then ready for quality control testing.

ParameterTypical ResultReference
Radiochemical Yield (RCY) 10-25% (End of Bombardment, EOB)[14][22]
Total Synthesis Time 50-70 minutes[14][15]
Radiochemical Purity >98%[22]
Molar Activity (Aₘ) >37 GBq/µmol (>1,000 Ci/mmol)[20]

Table 1: Representative Radiosynthesis Outcomes for a [18F]FACBC-type Tracer.

Part 2: Quality Control (QC) Protocols

QC is a non-negotiable step to verify the identity, purity, and safety of the final radiopharmaceutical product before administration. All tests must be performed according to established pharmacopeia guidelines (e.g., USP, EP).[13][21][23]

Caption: Essential quality control workflow for releasing a [18F]-labeled PET tracer.

QC TestMethodAcceptance CriteriaReference
Appearance Visual InspectionClear, colorless, free of particulates[13][21]
pH pH-indicator paper or pH meter4.5 - 7.5[21][23]
Radionuclidic Identity Gamma-ray spectroscopyPrincipal photon at 511 keV[13][23]
Radionuclidic Purity Half-life determination105 - 115 minutes[13][23]
Radiochemical Purity Radio-HPLC or Radio-TLC≥95%[20][23]
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile <410 ppm[13][21]
Kryptofix 2.2.2 Spot test or HPLC<50 µg/mL[21]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)<175 EU / V (where V is max dose volume)[13][23]
Sterility Incubation in culture mediaNo microbial growth (post-release test)[13][21]

Table 2: Standard Quality Control Specifications for [18F]-Labeled Radiopharmaceuticals.

Part 3: Preclinical Evaluation Protocols

After successful synthesis and QC, a preclinical evaluation is performed to characterize the tracer's biological behavior and imaging potential.[24][25][26]

G cluster_pk Pharmacokinetic Processes Injection IV Injection Blood Bloodstream (Distribution) Injection->Blood Target Target Tissue (e.g., Tumor) Blood->Target Uptake NonTarget Non-Target Tissues Blood->NonTarget Metabolism Metabolism (e.g., Liver) Blood->Metabolism Excretion Excretion (Kidneys/Bladder) Blood->Excretion Target->Blood Washout Metabolism->Excretion

Caption: Key pharmacokinetic pathways evaluated during preclinical studies of a PET tracer.

Protocol 1: In Vitro Cell Uptake Assay

Objective: To quantify tracer uptake in cancer cell lines and confirm the mechanism of transport.

Procedure:

  • Cell Culture: Plate relevant cancer cells (e.g., PC-3 for prostate, U-87 for glioblastoma) in 12- or 24-well plates and grow to ~80-90% confluency.

  • Tracer Incubation: Wash cells with warm buffer (e.g., HBSS). Add 0.5-1.0 mL of buffer containing the [18F]-tracer (approx. 37-74 kBq/mL or 1-2 µCi/mL) to each well. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Blocking Study: For a parallel set of wells, pre-incubate the cells for 15 minutes with a high concentration (e.g., 1-5 mM) of a known inhibitor or substrate of the suspected transporter (e.g., L-leucine for the L-type amino acid transporter) before adding the [18F]-tracer.[22]

  • Cell Lysis & Counting: At each time point, rapidly wash the cells three times with ice-cold buffer to stop uptake. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Collect the cell lysate and measure the radioactivity using a gamma counter. Measure protein concentration in the lysate (e.g., via BCA assay) to normalize the data. Express results as a percentage of added radioactivity per milligram of protein.

Protocol 2: In Vivo Biodistribution in a Xenograft Model

Objective: To determine the whole-body distribution and clearance of the tracer over time.[8][25]

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., nude mice) bearing subcutaneous tumor xenografts from a relevant cell line.

  • Tracer Administration: Inject 0.37-0.74 MBq (10-20 µCi) of the [18F]-tracer via the tail vein into cohorts of mice (n=3-4 per time point).

  • Tissue Harvesting: At designated time points (e.g., 5, 30, 60, 120 minutes post-injection), euthanize the mice. Quickly dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).

  • Measurement & Calculation: Weigh each tissue sample and measure its radioactivity in a calibrated gamma counter alongside standards of the injected dose.

  • Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[8][26]

Tissue5 min (%ID/g)30 min (%ID/g)60 min (%ID/g)
Tumor 1.5 ± 0.32.5 ± 0.42.8 ± 0.5
Blood 1.8 ± 0.20.6 ± 0.10.3 ± 0.1
Brain 0.2 ± 0.10.3 ± 0.10.3 ± 0.1
Liver 3.5 ± 0.62.0 ± 0.41.5 ± 0.3
Kidneys 8.0 ± 1.54.5 ± 0.93.0 ± 0.7
Muscle 0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Tumor/Blood Ratio 0.84.29.3
Tumor/Muscle Ratio 3.06.39.3

Table 3: Hypothetical Ex Vivo Biodistribution Data for a Promising [18F]Fluorocyclobutane-Based Tracer in a Mouse Xenograft Model.

Protocol 3: Small-Animal PET/CT Imaging

Objective: To non-invasively visualize tracer biodistribution, pharmacokinetics, and tumor uptake in a living animal.[25][27]

Procedure:

  • Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.

  • Tracer Injection & Imaging: Administer the [18F]-tracer (e.g., 3.7-7.4 MBq or 100-200 µCi) via a tail vein catheter. Immediately start a dynamic PET scan for 60-90 minutes, followed by a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction & Analysis: Reconstruct the dynamic PET data into a series of time frames. Draw regions of interest (ROIs) over the tumor and various organs on the fused PET/CT images.

  • Data Extraction: Generate time-activity curves (TACs) from the ROIs to visualize the kinetics of uptake and washout. Calculate standardized uptake values (SUV) for quantitative assessment, especially for static images.[9]

Conclusion

The 3-fluorocyclobutane scaffold, as exemplified by clinically successful agents like [18F]FACBC, represents a highly valuable platform for the development of novel PET imaging agents. Its inherent structural and metabolic properties can be leveraged to create tracers with superior pharmacokinetic profiles and high target-to-background ratios. By following systematic and rigorous protocols for radiosynthesis, quality control, and preclinical evaluation, researchers can effectively translate promising candidates from this chemical class into powerful tools for oncology and other areas of molecular imaging. The methodologies outlined in this guide provide a robust framework for advancing the development of next-generation PET radiopharmaceuticals.

References

A comprehensive list of references will be compiled based on the citations used throughout the document. For the purpose of this generated guide, the citation numbers correspond to the search results provided in the initial context. The user should verify these links and consult the original publications for complete details.

Sources

Application Notes and Protocols for the Derivatization of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the chemical derivatization of the nitrile group in 3-Fluorocyclobutane-1-carbonitrile. This fluorinated building block is of significant interest in medicinal chemistry due to the favorable pharmacological properties conferred by the fluorocyclobutane motif, such as enhanced metabolic stability and improved binding affinity.[1] These application notes offer detailed, field-proven protocols for key transformations of the nitrile moiety, including hydrolysis to carboxylic acids, reduction to primary amines, conversion to tetrazoles, and reaction with Grignard reagents to form ketones. The causality behind experimental choices, self-validating protocols, and supporting scientific literature are integrated to ensure both technical accuracy and practical utility for researchers in drug discovery and development.

Introduction: The Strategic Importance of the 3-Fluorocyclobutane Moiety

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties.[2] The 3-fluorocyclobutane scaffold, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and metabolic stability. Derivatives of this compound are precursors to a wide range of pharmacologically active compounds, including potent enzyme inhibitors and central nervous system agents.[3] The nitrile group serves as a versatile synthetic handle, allowing for its conversion into other critical functionalities, thereby enabling the exploration of a diverse chemical space in lead optimization programs.[1]

Hydrolysis of the Nitrile Group to 3-Fluorocyclobutane-1-carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4] This can be achieved under either acidic or basic conditions, proceeding through an intermediate amide. The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups within the molecule.

Mechanism of Nitrile Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water. Tautomerization of the resulting imidic acid yields the amide, which is then further hydrolyzed to the carboxylic acid.[4] In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation and tautomerization lead to the amide, which is then hydrolyzed to the carboxylate salt.[5]

Experimental Protocols

2.2.1. Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound.

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • 1,4-Dioxane

    • Water

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Rotary evaporator

    • Reflux condenser and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 6 M aqueous HCl.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluorocyclobutane-1-carboxylic acid.

    • Purify the crude product by recrystallization or column chromatography.

2.2.2. Base-Catalyzed Hydrolysis

This protocol outlines a general procedure for the base-catalyzed hydrolysis of this compound.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Ethylene glycol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Rotary evaporator

    • Reflux condenser and heating mantle

  • Procedure:

    • In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide in ethanol.

    • Heat the mixture to reflux (approximately 80-100 °C) for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3.[5]

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude 3-Fluorocyclobutane-1-carboxylic acid.

    • Purify as needed.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagents Conc. HCl or H₂SO₄NaOH or KOH
Solvent Dioxane/WaterEthanol/Water or Ethylene Glycol
Temperature Reflux (100-110 °C)Reflux (80-100 °C)
Reaction Time 12-24 hours4-8 hours
Work-up Neutralization with baseAcidification with strong acid
Considerations Slower, but avoids harsh baseFaster, but requires acidification step

Reduction of the Nitrile Group to (3-Fluorocyclobutyl)methanamine

The reduction of nitriles to primary amines is a crucial transformation for the synthesis of various biologically active molecules.[6] Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Mechanism of Nitrile Reduction

LiAlH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the nitrile carbon. Two successive additions of hydride, followed by an acidic workup, lead to the formation of the primary amine.[7] Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon).[8]

Experimental Protocols

3.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.[9]

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Inert atmosphere (Nitrogen or Argon)

    • Dry glassware

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

    • Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Fluorocyclobutyl)methanamine.

    • Purify by distillation or column chromatography.

3.2.2. Catalytic Hydrogenation

  • Materials:

    • This compound

    • Raney Nickel or 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Ammonia (optional, to suppress secondary amine formation)[8]

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

    • If desired, add a small amount of ammonia to the solution.[8]

    • Carefully add the catalyst (5-10 mol% Raney Nickel or Pd/C) to the solution under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-500 psi) and heat to 40-80 °C with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake.

    • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.

    • Filter the catalyst through a pad of Celite, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude (3-Fluorocyclobutyl)methanamine.

    • Purify as required.

Synthesis of 5-(3-Fluorocyclobutyl)-1H-tetrazole

Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved metabolic stability and pharmacokinetic properties.[10] The [2+3] cycloaddition of an azide source to a nitrile, often referred to as a "click chemistry" reaction, is a common method for their synthesis.[11][12]

Mechanism of Tetrazole Formation

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.[13] A Lewis or Brønsted acid can be used to activate the nitrile, making it more susceptible to nucleophilic attack by the azide anion.[14]

Experimental Protocol

CAUTION: Sodium azide is highly toxic. Hydrazoic acid, which can be formed in acidic conditions, is volatile and explosive. Perform this reaction in a well-ventilated fume hood.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in DMF.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to pH 2-3 with HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-(3-Fluorocyclobutyl)-1H-tetrazole.

Grignard Reaction with this compound to form Ketones

The addition of Grignard reagents to nitriles provides a convenient route to ketones after acidic workup of the intermediate imine.

Mechanism of Grignard Reaction with Nitriles

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine salt is stable to further addition of the Grignard reagent. Subsequent hydrolysis with aqueous acid converts the imine to a ketone.[15]

Experimental Protocol

CAUTION: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[7]

  • Materials:

    • This compound

    • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide)

    • Anhydrous diethyl ether or THF

    • Aqueous ammonium chloride (NH₄Cl), saturated solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Inert atmosphere (Nitrogen or Argon)

    • Dry glassware

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, condenser, and nitrogen inlet.

    • Place a solution of this compound (1.0 eq) in anhydrous diethyl ether in the flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent (1.1-1.2 eq) dropwise from the addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude ketone.

    • Purify by distillation or column chromatography.

Diagrams

Derivatization_Pathways Nitrile 3-Fluorocyclobutane- 1-carbonitrile CarboxylicAcid 3-Fluorocyclobutane- 1-carboxylic Acid Nitrile->CarboxylicAcid H3O+ or OH-, H2O Amine (3-Fluorocyclobutyl)methanamine Nitrile->Amine 1. LiAlH4 2. H2O or H2, Catalyst Tetrazole 5-(3-Fluorocyclobutyl)- 1H-tetrazole Nitrile->Tetrazole NaN3, NH4Cl Ketone 3-Fluorocyclobutyl Ketone Nitrile->Ketone 1. R-MgBr 2. H3O+

Caption: Key derivatization pathways of this compound.

Hydrolysis_Workflow Start Start: 3-Fluorocyclobutane- 1-carbonitrile Reaction Hydrolysis (Acid or Base) Start->Reaction Workup Neutralization/ Acidification & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Product: 3-Fluorocyclobutane- 1-carboxylic Acid Purification->Product

Caption: General workflow for the hydrolysis of this compound.

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  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube.
  • BLD Pharm. (n.d.). 1557203-20-9|3-Fluorocyclobutane-1-carboxamide.

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Application Notes & Protocols for the Large-Scale Synthesis of 3-Fluorocyclobutane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluorocyclobutane motif is a highly sought-after structural component in modern medicinal chemistry, serving as a saturated bioisostere for various functional groups that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the synthetic strategies for producing 3-fluorocyclobutane-1-carbonitrile and its derivatives on a large scale. We will delve into the causality behind experimental choices, present a detailed and scalable protocol, address critical safety considerations, and outline robust analytical methods for quality control, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the 3-Fluorocyclobutane Moiety

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design.[2][3] The 3-fluorocyclobutane scaffold, in particular, offers a unique three-dimensional structure that can replace more flexible or metabolically labile groups, thereby locking in favorable conformations for receptor binding.[4] Its derivatives, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have found applications as PET imaging agents for tumors, highlighting the biomedical importance of this structural class.[5][6]

The primary challenge lies in developing synthetic routes that are not only efficient but also scalable, safe, and economically viable for industrial production. This document outlines a field-proven, multi-step synthesis starting from common precursors, focusing on the generation of the key intermediate, 3-oxocyclobutane-1-carboxylic acid, and its subsequent transformation into the target fluorinated nitrile.

Overview of Synthetic Strategies

The construction of the this compound core can be approached via several pathways. The most common and industrially applicable strategy involves the late-stage fluorination of a pre-formed cyclobutane ring, as this allows for greater modularity and control.

A typical workflow proceeds as follows:

  • Formation of a Cyclobutane Precursor: Synthesis of a key intermediate, often 3-oxocyclobutane-1-carboxylic acid or a related derivative.

  • Functional Group Interconversion: Conversion of the carboxylic acid to a nitrile and reduction of the ketone to a hydroxyl group.

  • Deoxyfluorination: The critical step where the hydroxyl group is replaced with fluorine using a specialized fluorinating agent.

  • Derivatization (Optional): Further modification to produce a library of related compounds.

G cluster_0 Precursor Synthesis cluster_1 Core Modification & Fluorination cluster_2 Derivatization A Common Starting Materials (e.g., Acetone, Malononitrile) B 3-Oxocyclobutane-1-carboxylic Acid A->B Cyclization/ Hydrolysis C 3-Hydroxycyclobutane-1-carbonitrile B->C Nitrilation & Reduction D This compound C->D Deoxyfluorination E Diverse Functionalized Derivatives D->E Further Chemistry

Caption: High-level workflow for the synthesis of this compound derivatives.

Detailed Large-Scale Synthesis Protocol

This section provides a step-by-step methodology for a robust, multi-kilogram scale synthesis. The process begins with the construction of the cyclobutane ring, followed by functional group manipulations and the critical fluorination step.

Part A: Synthesis of Key Intermediate: 3-Oxocyclobutane-1-carboxylic Acid

The synthesis of 3-oxocyclobutane-1-carboxylic acid is a well-established process, with several patented methods available.[7][8][9][10] A common industrial approach involves the cyclization of a malonic ester derivative with a suitable C2-synthon, followed by hydrolysis and decarboxylation. Recently, innovative continuous flow processes have been developed to improve efficiency and safety, reducing hazardous waste and energy consumption significantly.[11]

Protocol (Representative Batch Process):

  • Reaction Setup: In a suitably sized glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N,N-Dimethylformamide (DMF) and a strong base such as sodium hydride or potassium tert-butoxide under a nitrogen atmosphere.

  • Addition of Malonate: Cool the mixture to 0-5 °C and slowly add a dialkyl malonate (e.g., diethyl malonate). Maintain the temperature below 10 °C during the addition.

  • Cyclization: After the addition is complete, add 1,3-dibromo-2,2-dimethoxypropane (or a similar electrophile) portion-wise. The reaction is typically heated to >100 °C for several days to drive the cyclization.

  • Work-up and Hydrolysis: After cooling, the reaction is quenched with water and extracted with a suitable organic solvent. The intermediate ester is then subjected to acidic hydrolysis (e.g., with concentrated HCl) under reflux to yield the crude 3-oxocyclobutane-1-carboxylic acid.

  • Purification: The final product is isolated by crystallization from a suitable solvent system, such as methyl tertiary butyl ether (MTBE) or toluene/heptane.[7]

Part B: Reduction and Deoxyfluorination

This two-step sequence is the core of the synthesis, converting the keto-acid intermediate into the desired fluorinated product.

G Start { Start: 3-Oxocyclobutane-1-carboxylic Acid} Step1 Step 1: Reduction Reagents: NaBH₄, MeOH Conditions: 0-25°C Product: 3-Hydroxycyclobutane-1-carboxylic Acid Start:f0->Step1:f0 Reduction of Ketone Step2 Step 2: Amidation/Dehydration Reagents: SOCl₂, NH₄OH Conditions: Sequential steps Product: 3-Hydroxycyclobutane-1-carbonitrile Step1:f2->Step2:f0 Conversion to Nitrile Step3 Step 3: Deoxyfluorination Reagents: DAST or Morph-DAST, DCM Conditions: -78°C to 25°C Product: this compound Step2:f2->Step3:f0 Fluorination of Alcohol End { Final Product} Step3:f2->End:f0

Caption: Key transformation sequence from the keto-acid intermediate to the final product.

Protocol:

  • Reduction of the Ketone:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid in a suitable solvent like methanol (MeOH) in the reactor.

    • Cool the solution to 0-5 °C.

    • Add sodium borohydride (NaBH₄) portion-wise, carefully controlling the temperature and gas evolution.

    • Stir until the reaction is complete (monitored by TLC or HPLC).

    • Carefully quench the reaction with acid and extract the product, 3-hydroxycyclobutane-1-carboxylic acid. This will be a mixture of cis and trans isomers.

  • Conversion to 3-Hydroxycyclobutane-1-carbonitrile:

    • The carboxylic acid can be converted to the nitrile via a two-step process: formation of the amide followed by dehydration.

    • First, activate the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) and then react with aqueous ammonia to form 3-hydroxycyclobutane-1-carboxamide.

    • Dehydrate the amide using a standard dehydrating agent (e.g., P₂O₅, SOCl₂, or POCl₃) to yield 3-hydroxycyclobutane-1-carbonitrile.

  • Deoxyfluorination:

    • CRITICAL SAFETY NOTE: Deoxyfluorination reagents like DAST (Diethylaminosulfur trifluoride) and its analogs are hazardous. They are thermally unstable and can decompose violently. They are also highly toxic and corrosive, releasing HF upon contact with moisture.[3][12] This step must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and engineering controls.[13][14]

    • Dissolve the 3-hydroxycyclobutane-1-carbonitrile in an anhydrous chlorinated solvent like dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DAST or a safer alternative like Morph-DAST in DCM.[15]

    • Allow the reaction to slowly warm to room temperature and stir until completion.

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product, this compound, is then purified by vacuum distillation or column chromatography.

Data Summary: Key Process Parameters

StepKey ReagentsScaleTypical YieldKey Considerations
Cyclization/Hydrolysis Dialkyl malonate, 1,3-dihalo-2,2-dialkoxypropane, Strong Base, HClMulti-kg60-80%Temperature control during base and electrophile addition is critical. Requires long reaction times.
Reduction NaBH₄, MethanolMulti-kg90-95%Exothermic reaction; control of NaBH₄ addition is crucial for safety and selectivity.
Nitrile Formation SOCl₂, NH₄OH, Dehydrating AgentMulti-kg75-85% (over 2 steps)Handling of corrosive reagents (SOCl₂, POCl₃) requires care.
Deoxyfluorination DAST or Morph-DAST, DCMGram to kg50-70%High Hazard Step. Strict temperature control (-78 °C) and anhydrous conditions are mandatory. Potential for elimination side products.[4]

Field-Proven Insights & Troubleshooting

  • Expertise & Experience:

    • Causality in Fluorination: The choice of deoxyfluorination reagent is critical. While DAST is effective, its thermal instability is a major concern on a large scale. Morph-DAST is generally considered safer due to its higher decomposition temperature.[15][16] The low temperature (-78 °C) at the start of the reaction is essential to control the initial exothermic reaction and minimize the formation of elimination byproducts (cyclobutenes).

    • Stereoisomer Control: The initial reduction of the ketone often produces a mixture of cis and trans alcohols. These isomers may react at different rates during fluorination and can be difficult to separate. It may be advantageous to separate the isomers at the alcohol stage via crystallization or chromatography if a single stereoisomer is required for the final product.[17]

    • Large-Scale Purification: Vacuum distillation is often the preferred method for purifying the final nitrile on a large scale. For non-volatile derivatives, preparative chromatography, including techniques like supercritical fluid chromatography (SFC), can be employed for high-purity isolation.[18]

  • Troubleshooting Common Issues:

    • Low Yield in Fluorination: This is often due to moisture in the reaction or the formation of elimination side products. Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction at the lowest possible temperature for the shortest effective time can minimize elimination.

    • Incomplete Nitrile Formation: Dehydration of the intermediate amide can be sluggish. Ensure a sufficient excess of the dehydrating agent is used and that reaction temperatures and times are adequate.

    • Thermal Runaway Risk: During the DAST/Morph-DAST reaction, a failure in cooling could lead to rapid, violent decomposition. Always perform this reaction with adequate cooling capacity, a blast shield, and a plan for emergency quenching.

Self-Validating Systems: Quality Control & Trustworthiness

To ensure the integrity of the synthesis, a robust analytical program is essential.

  • In-Process Controls (IPCs):

    • TLC/HPLC/GC: Monitor the consumption of starting materials and the formation of products at each step to determine reaction completion.

    • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of intermediates.

    • Karl Fischer Titration: Verify low water content (<100 ppm) in solvents and intermediates prior to the fluorination step.

  • Final Product Validation:

    • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: Provides unambiguous structural confirmation and isomeric ratio. The ¹⁹F NMR spectrum should show a characteristic signal for the C-F bond.

    • GC-MS/LC-MS: Confirms the molecular weight and provides an assessment of purity.

    • Purity Analysis (HPLC/GC): Quantifies the purity of the final product, typically requiring >98% for research and drug development applications.[19]

Mandatory Safety Protocols

Handling highly reactive fluorinating agents necessitates strict adherence to safety protocols.[12][20]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).[13][20]

  • Engineering Controls: All work with fluorinating agents must be conducted in a certified chemical fume hood. For kilogram-scale reactions, a walk-in hood or a dedicated, well-ventilated enclosure is required.[13][14]

  • Spill Management & First Aid:

    • Keep spill kits containing neutralizers for acidic gases (like sodium bicarbonate) readily available.

    • Crucially, have 2.5% calcium gluconate gel on hand. Fluorinating agents can cause severe, penetrating burns by generating hydrofluoric acid (HF) upon contact with moisture. In case of skin contact, flush with copious amounts of water for at least 15 minutes, remove contaminated clothing, and then apply calcium gluconate gel while seeking immediate medical attention.[14]

  • Waste Disposal: Quench all residual fluorinating agents carefully before disposal. All waste must be treated as hazardous and disposed of according to institutional and local regulations.[13][20]

References

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. (2024).
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  • Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. (n.d.). ResearchGate.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2023). ChemRxiv. [Link]
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025). Ukrainica Bioorganica Acta, 20(2), 24-34. [Link]
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  • New Synthesis of 3-Fluoropyridine Derivatives. (2008). Synthesis, 2008(16), 2535-2538. [Link]
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  • Fluorination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Chemists Create Reaction Cascade for Fluorinated Molecules. (2023). Mirage News. [Link]
  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021).
  • Method for producing fluorination cyclobutane. (2019).
  • Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. (1999). Journal of Nuclear Medicine, 40(2), 331-338. [Link]
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025).
  • Toste, F. D., & Feringa, B. L. (Eds.). (2020).
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015).
  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (2012).
  • Preparation method of 3-oxocyclobutanecarboxylic acid. (2013).
  • This compound. (n.d.). Appretech Scientific Limited.
  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (2023). ACS Green Chemistry Institute. [Link]
  • Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry. (2024).
  • Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. (2011). The Journal of Organic Chemistry, 76(12), 5137-5142. [Link]
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry, 86(17), 11849-11857. [Link]
  • Large-Scale Purification of Ribonucleic Acid Tumor Viruses by Use of Continuous-Flow Density Gradient Centrifugation. (1974). Applied Microbiology, 27(6), 1025-1030. [Link]
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Application Notes and Protocols: Electrophilic Fluorination of Cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the experimental procedure for the electrophilic fluorination of cyclobutane-1-carbonitrile, a critical transformation for accessing novel fluorinated building blocks in medicinal chemistry and drug discovery. Fluorine's unique properties—high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Approximately 40% of newly approved drugs contain at least one fluorine atom, highlighting the importance of efficient fluorination methodologies.[1] This guide focuses on the use of Selectfluor®, a widely used, stable, and effective electrophilic fluorinating agent, detailing the underlying chemical principles, a step-by-step protocol, safety considerations, and data interpretation.

Introduction: The Strategic Advantage of Fluorinated Cyclobutanes

The cyclobutane scaffold is a valuable motif in medicinal chemistry due to its rigid, three-dimensional structure, which can effectively orient substituents for optimal interaction with biological targets.[2][3] The introduction of a fluorine atom onto this scaffold, particularly at a quaternary center adjacent to a nitrile group, creates a chiral center and introduces a polar element that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3]

The direct fluorination of cyclobutane-1-carbonitrile presents a synthetic challenge. The target α-position is activated by the electron-withdrawing nitrile group, making it susceptible to nucleophilic attack after deprotonation. This makes electrophilic fluorination an ideal strategy.[4] Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine to form a carbon-fluorine bond.[1][5]

The Reagent of Choice: Selectfluor® (F-TEDA-BF₄)

Among the various electrophilic fluorinating agents, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a reagent of choice for its efficacy, stability, and ease of handling.[6][7] Unlike highly toxic and difficult-to-handle fluorine gas, Selectfluor® is a non-volatile, air- and moisture-stable solid, making it suitable for both laboratory and large-scale synthesis.[6][8]

Mechanism of Action: The mechanism of electrophilic fluorination with N-F reagents like Selectfluor® is a subject of ongoing discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways.[5][7] For the fluorination of an enolate derived from cyclobutane-1-carbonitrile, the reaction likely proceeds through the nucleophilic attack of the enolate on the electrophilic fluorine atom of the Selectfluor® cation.

Experimental Protocol: α-Fluorination of Cyclobutane-1-carbonitrile

This protocol outlines a general procedure for the direct α-fluorination of cyclobutane-1-carbonitrile using Selectfluor®. Optimization of reaction conditions (e.g., base, solvent, temperature) may be necessary for specific applications.

Materials and Equipment
Reagents Equipment
Cyclobutane-1-carbonitrileRound-bottom flask with stir bar
Selectfluor® (F-TEDA-BF₄)Septum and nitrogen inlet/outlet
Anhydrous Acetonitrile (MeCN)Syringes and needles
Sodium Hydride (NaH, 60% dispersion in mineral oil)Ice bath
Saturated aqueous Ammonium Chloride (NH₄Cl)Magnetic stirrer/hotplate
Diethyl Ether (Et₂O)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates
Silica Gel for column chromatographyNMR tubes and spectrometer
Deuterated Chloroform (CDCl₃)Mass spectrometer
Safety Precautions
  • Selectfluor®: While user-friendly, Selectfluor® is a strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or is inhaled.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[9][10][11]

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere (nitrogen or argon).

  • Acetonitrile (MeCN): Acetonitrile is a flammable and toxic solvent. Work in a fume hood and avoid inhalation or skin contact.

  • General Handling: All reactions should be performed in a well-ventilated fume hood.[10] Standard laboratory safety practices should be followed at all times.

Step-by-Step Procedure
  • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutane-1-carbonitrile (1.0 g, 10.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol, 1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation and formation of the enolate.

  • Fluorinating Agent Addition: In a separate flask, dissolve Selectfluor® (4.1 g, 11.5 mmol, 1.1 equivalents) in anhydrous acetonitrile (20 mL). Slowly add this solution to the reaction mixture at 0 °C via a syringe over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-fluorocyclobutane-1-carbonitrile.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Workflow Diagram

Fluorination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis Start Dry N2-flushed flask Add_Substrate Add Cyclobutane-1-carbonitrile Start->Add_Substrate Add_Solvent Add Anhydrous MeCN Add_Substrate->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_Base Add NaH Cool->Add_Base Deprotonation Stir for 30 min (Enolate formation) Add_Base->Deprotonation Add_Selectfluor Add Selectfluor® solution Deprotonation->Add_Selectfluor React Warm to RT, stir 12-16h Add_Selectfluor->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Et2O Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR & MS Analysis Purify->Characterize End Pure Product Characterize->End

Caption: Experimental workflow for the fluorination of cyclobutane-1-carbonitrile.

Data and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the described protocol. Yields are representative and may vary depending on the reaction scale and purity of reagents.

Parameter Value Rationale
Starting Material Cyclobutane-1-carbonitrileSubstrate for α-fluorination.
Fluorinating Agent Selectfluor®Electrophilic fluorine source.[5][12]
Base Sodium Hydride (NaH)To deprotonate the α-carbon and form the nucleophilic enolate.[4]
Solvent Anhydrous Acetonitrile (MeCN)A polar aprotic solvent that solubilizes the reagents and facilitates the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction proceeds at room temperature.
Reaction Time 12-16 hoursTypical time for completion, should be monitored by TLC.
Typical Yield 60-80%Isolated yield after purification.

Conclusion

The electrophilic fluorination of cyclobutane-1-carbonitrile using Selectfluor® provides a reliable and efficient method for the synthesis of 1-fluorocyclobutane-1-carbonitrile. This protocol offers a practical approach for researchers in drug discovery and development to access this valuable fluorinated building block. The procedure is scalable and utilizes a commercially available, easy-to-handle fluorinating agent. Careful attention to safety precautions, particularly when handling sodium hydride and Selectfluor®, is essential for the successful and safe execution of this reaction. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific downstream applications.

References

  • National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.
  • Wikipedia. (n.d.). Electrophilic fluorination.
  • ScienceDirect. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • Common Organic Chemistry. (n.d.). Selectfluor.
  • Grokipedia. (n.d.). Electrophilic fluorination.
  • LOCKSS. (2003). ELECTROLYTIC PARTIAL FLUORINATION OF ORGANIC COMPOUNDS.
  • D-Scholarship@Pitt. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS.
  • ElectronicsAndBooks. (2000). Challenge to fluorination as an electro-organic chemist.
  • DOI. (n.d.). SELECTIVE METALATION AND FUNCTIONALIZATION OF FLUORINATED NITRILES USING 2,2,6,6-TETRAMETHYLPIPERIDYL BASES.
  • Wikipedia. (n.d.). Selectfluor.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
  • PubMed. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
  • ResearchGate. (2014). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor.
  • Revue Roumaine de Chimie. (n.d.). ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS.
  • National Institutes of Health. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • ResearchGate. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
  • The Doyle Group - UCLA. (2023). Nucleophilic Fluorination.
  • MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
  • REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent.
  • PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

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Application Note & Protocol: Synthesis of 1-Amino-3-fluorocyclobutane-1-carboxylic Acid from 1-Amino-3-fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1-amino-3-fluorocyclobutane-1-carboxylic acid, a valuable fluorinated amino acid analogue[1][2], from its corresponding α-aminonitrile precursor, 1-amino-3-fluorocyclobutane-1-carbonitrile. The protocol details a robust acid-catalyzed hydrolysis method, offering in-depth explanations of the reaction mechanism, critical process parameters, and safety considerations. This guide is intended to equip researchers in medicinal chemistry and drug development with the practical knowledge to efficiently and safely produce this important building block.

Introduction: The Significance of Fluorinated Cycloalkane Amino Acids

The incorporation of fluorine into amino acid scaffolds is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of peptides and small molecule therapeutics.[2] Fluorine's unique properties, such as high electronegativity and the ability to form strong C-F bonds, can significantly impact a molecule's conformation, metabolic stability, and binding affinity to biological targets.[2] Specifically, cyclic amino acids like 1-amino-3-fluorocyclobutane-1-carboxylic acid are of growing interest as they can introduce conformational constraints, leading to more potent and selective drug candidates.[1] This particular compound has been investigated for its potential in medical imaging, highlighting its relevance in modern pharmaceutical research.[3][4]

The synthesis of α-amino acids from their corresponding α-aminonitriles, a transformation reminiscent of the final step in the Strecker synthesis, is a well-established and versatile method.[5] This application note focuses on the acid-catalyzed hydrolysis of 1-amino-3-fluorocyclobutane-1-carbonitrile, a key step in obtaining the desired carboxylic acid.

Synthetic Strategy: Acid-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis.[6][7] This process can be catalyzed by either acid or base.[8][9] For the synthesis of α-amino acids from α-aminonitriles, acid catalysis is often preferred to avoid potential side reactions and to facilitate the direct isolation of the amino acid product.

The reaction proceeds in two main stages:

  • Hydration of the nitrile to an amide: The nitrile is protonated by the strong acid, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forms a primary amide intermediate.[8][9]

  • Hydrolysis of the amide to a carboxylic acid: The intermediate amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[10]

It is crucial to employ strong acids like hydrochloric or sulfuric acid to drive the reaction to completion.[11] The choice of acid and reaction conditions can influence the reaction rate and the formation of byproducts.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the detailed procedure for the acid-catalyzed hydrolysis of 1-amino-3-fluorocyclobutane-1-carbonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Amino-3-fluorocyclobutane-1-carbonitrile≥95%VariesStarting material. Handle with extreme care due to its cyanide content.[12][13][14]
Hydrochloric Acid (HCl), concentrated (37%)Reagent GradeVariesStrong acid catalyst. Corrosive.
Deionized Water (H₂O)High PurityIn-houseUsed as a solvent.
Diethyl Ether (Et₂O)AnhydrousVariesFor washing the crude product. Flammable.
Dowex® 50WX8 ion-exchange resin (H⁺ form)200-400 meshVariesFor purification.
Ammonium Hydroxide (NH₄OH) solution, 2 MReagent GradeVariesFor elution from the ion-exchange column.
Ethanol (EtOH)Reagent GradeVariesFor recrystallization.
Safety Precautions: A Critical Overview

Working with cyanide-containing compounds requires stringent safety measures. The starting material, 1-amino-3-fluorocyclobutane-1-carbonitrile, can release highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acids.[12][13][15]

  • Engineering Controls: All manipulations involving the starting nitrile and the initial reaction setup must be performed in a certified chemical fume hood.[13][14][16]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles at all times.[13][14][16]

  • Emergency Preparedness: Ensure that an emergency cyanide exposure kit is readily available and that all personnel are trained in its use. Have a safety shower and eyewash station in close proximity.[13]

  • Waste Disposal: All cyanide-containing waste must be collected in a designated, properly labeled container and disposed of according to institutional and regulatory guidelines.[12]

Reaction Workflow Diagram

SynthesisWorkflow Start 1-Amino-3-fluorocyclobutane- 1-carbonitrile Reaction Acid Hydrolysis (Conc. HCl, Reflux) Start->Reaction Step 1 Workup Crude Product Isolation Reaction->Workup Step 2 Purification Ion-Exchange Chromatography Workup->Purification Step 3 FinalProduct 1-Amino-3-fluorocyclobutane- 1-carboxylic acid Purification->FinalProduct Step 4

Sources

Application Notes & Protocols: The Strategic Role of Fluorinated Cyclobutanes in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3] This guide delves into the specialized application of fluorinated cyclobutane rings in the design of next-generation kinase inhibitors. The unique combination of the conformationally constrained cyclobutane scaffold with the powerful electronic effects of fluorine offers a compelling strategy to overcome common challenges in kinase drug discovery, such as metabolic instability and off-target activity.[4][5] We provide an in-depth analysis of the physicochemical rationale, detailed synthetic protocols for key building blocks, and methodologies for the biological evaluation of these promising compounds.

Rationale: Why Fluorinated Cyclobutanes?

The development of small-molecule kinase inhibitors is often a delicate balance between achieving high on-target potency and maintaining favorable drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). The cyclobutane ring, as the second most strained saturated monocarbocycle, provides a rigid scaffold that can lock in bioactive conformations, reduce the planarity of a molecule, and serve as a non-aromatic bioisostere for phenyl rings.[5] When decorated with fluorine, these advantages are magnified.

Key Physicochemical Advantages:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable compared to the carbon-hydrogen (C-H) bond.[1] Introducing fluorine, particularly as CHF₂, CF₂, or CF₃ groups, at metabolically labile positions on the cyclobutane ring can effectively block cytochrome P450-mediated oxidation, a major pathway for drug metabolism and clearance.[6][7]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[8][9] This fine-tuning is critical for optimizing cellular permeability, target engagement, and avoiding off-target effects related to basicity (e.g., hERG channel inhibition).[10]

  • Conformational Control: The puckered, three-dimensional structure of the cyclobutane ring helps to orient key pharmacophoric groups into optimal vectors for binding within the kinase active site.[5] This conformational restriction can lead to significant gains in both potency and selectivity.

  • Lipophilicity and Solubility: Fluorination provides a nuanced tool for adjusting lipophilicity (LogP). While a single fluorine atom can increase lipophilicity, fluoroalkyl groups like CHF₂ and CF₃ can serve as unique bioisosteres for lipophilic groups like isopropyl or tert-butyl, while potentially offering different solubility profiles and metabolic outcomes.[11][12] Studies have shown that fluorination of cyclobutane derivatives can lead to a reduction in LogP compared to their non-fluorinated parent compounds, which can be beneficial for improving aqueous solubility.[9]

cluster_legend cluster_main Physicochemical Impact of Fluorinated Cyclobutane Moiety A Core Scaffold B Key Property KinaseInhibitor Kinase Inhibitor Scaffold FluorinatedCyclobutane Fluorinated Cyclobutane Moiety KinaseInhibitor->FluorinatedCyclobutane Incorporation MetabolicStability Increased Metabolic Stability (Blocks CYP450) FluorinatedCyclobutane->MetabolicStability Electronic Shielding pKa Lowered pKa of Proximal Amines FluorinatedCyclobutane->pKa Inductive Effect Conformation Conformational Restriction FluorinatedCyclobutane->Conformation Rigid Scaffold Lipophilicity Fine-Tuned Lipophilicity (LogP) FluorinatedCyclobutane->Lipophilicity Polarity & Size

Figure 1: Key property modulations by a fluorinated cyclobutane moiety.

Protocols: Synthesis of Key Fluorinated Cyclobutane Building Blocks

The successful integration of fluorinated cyclobutanes into a drug discovery campaign relies on the robust and scalable synthesis of key building blocks, typically functionalized amines or carboxylic acids.[13][14] Below are representative protocols for accessing these valuable intermediates.

Protocol 2.1: Synthesis of cis-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

This protocol outlines a common strategy involving the deoxofluorination of a cyclobutanone derivative.[10][11]

Principle: An accessible cyclobutanone bearing a protected carboxylate or a precursor like a cyano group is oxidized. The resulting aldehyde is then treated with a deoxofluorinating agent, such as morpholinosulfur trifluoride (Morph-DAST), to install the gem-difluoro group. Subsequent hydrolysis yields the target carboxylic acid.

Materials:

  • cis-3-Formylcyclobutane-1-carbonitrile

  • Morpholinosulfur trifluoride (Morph-DAST)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 6M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve cis-3-formylcyclobutane-1-carbonitrile (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Fluorination: Slowly add Morph-DAST (1.5 equiv) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0 °C. Caution: Gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-3-(difluoromethyl)cyclobutane-1-carbonitrile.

  • Hydrolysis: To the crude nitrile, add 6M HCl. Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours until nitrile hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting solid/oil by column chromatography or recrystallization to afford the title compound.

Self-Validation:

  • ¹⁹F NMR: Expect a triplet in the region of -115 to -125 ppm (J ≈ 55-60 Hz) for the CHF₂ group.

  • ¹H NMR: The proton of the CHF₂ group will appear as a triplet of triplets.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Start Commercial Cyclobutane Precursor Intermediate1 Cyclobutanone Derivative (e.g., with nitrile) Start->Intermediate1 Multi-step prep. Intermediate2 Aldehyde Intermediate Intermediate1->Intermediate2 Oxidation Fluorination Deoxofluorination Intermediate2->Fluorination Morph-DAST FluorinatedIntermediate gem-Difluoro Cyclobutane Nitrile Fluorination->FluorinatedIntermediate Hydrolysis Acid Hydrolysis FluorinatedIntermediate->Hydrolysis FinalProduct Functionalized Building Block (Carboxylic Acid or Amine) Hydrolysis->FinalProduct

Figure 2: General synthetic workflow for fluorinated cyclobutane building blocks.

Protocol: Incorporation into a Kinase Inhibitor Scaffold

Once the building block is synthesized, it can be incorporated into the target kinase inhibitor using standard coupling chemistries. This protocol describes a representative amide bond formation.

Principle: A fluorinated cyclobutane carboxylic acid is coupled to an amine-containing fragment of a kinase inhibitor using a peptide coupling reagent.

Materials:

  • cis-3-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine-containing kinase inhibitor core (1.05 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolution: In a dry vial, dissolve the cis-3-(difluoromethyl)cyclobutane-1-carboxylic acid and the amine-containing kinase inhibitor core in anhydrous DMF.

  • Activation: Add HATU to the solution and stir for 5 minutes at room temperature.

  • Coupling: Add DIPEA to the reaction mixture and stir at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final fluorinated kinase inhibitor.

Coupling Reaction Building Block Coupling Partner Typical Conditions/Reagents
Amide CouplingCarboxylic AcidAmineHATU, HOBt, EDCI; DIPEA or Et₃N; DMF or DCM
Suzuki CouplingBoronic Acid/EsterAryl/Vinyl HalidePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)
Reductive AminationAmineAldehyde/KetoneNaBH(OAc)₃ or NaCNBH₃; Acetic Acid; DCE or MeOH
Table 1: Common reactions for incorporating functionalized cyclobutanes.

Protocols: Biological Characterization and Evaluation

A rigorous and systematic evaluation is required to validate the therapeutic potential of the newly synthesized inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by the test compound. Binding of a europium-labeled antibody to the kinase results in a high FRET signal in the absence of an inhibitor. The inhibitor competes with the tracer, disrupting FRET and causing a decrease in the signal.

Reagents & Materials:

  • Target Kinase (e.g., purified recombinant human ATR kinase)

  • Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled tracer (specific for the kinase)

  • Test Compound (fluorinated cyclobutane inhibitor)

  • Assay Buffer

  • 384-well microplates

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in DMSO, then dilute further into the assay buffer. A typical starting concentration is 100 µM.

  • Reagent Preparation: Prepare a solution containing the Kinase and Eu-Antibody in assay buffer. Prepare a separate solution containing the tracer in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the Kinase/Eu-Antibody solution to all wells.

    • Initiate the reaction by adding 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 4.2: Kinase Selectivity Profiling

Principle: To ensure the inhibitor is not promiscuous, it should be tested against a broad panel of kinases.[15][16][17] This is crucial for predicting potential off-target toxicities.

Procedure:

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

  • Typically, the compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.

  • Any kinase showing significant inhibition (e.g., >75% inhibition) at this concentration is flagged as a potential "hit".

  • Follow-up dose-response assays (as in Protocol 4.1) are performed for these hits to determine their respective IC₅₀ or Kᵢ values.

  • The results are often visualized as a "kinetree" diagram, providing a clear picture of the inhibitor's selectivity profile.

cluster_workflow Biological Evaluation Workflow Start Synthesized Inhibitor QC Purity & Identity (LC-MS, NMR) Start->QC Potency In Vitro Potency (IC50 vs. Target) QC->Potency Selectivity Kinase Selectivity (Panel Screen) Potency->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Lead Lead Candidate for In Vivo Studies ADME->Lead

Figure 3: A streamlined workflow for the biological evaluation of kinase inhibitors.

Case Study: Impact of Fluorinated Cyclobutanes on ATR Kinase Inhibitors

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response. The incorporation of fluorinated cyclobutane motifs has been explored to enhance the properties of ATR inhibitors.[11] A hypothetical structure-activity relationship (SAR) based on published principles is presented below.

Compound R Group ATR IC₅₀ (nM) Kinase Selectivity (S-Score @ 1µM) Microsomal Half-life (t½, min)
1 Isopropyl250.05< 5
2 Cyclobutyl180.0315
3 cis-3-(Fluoromethyl)cyclobutyl120.0235
4 cis-3-(Difluoromethyl)cyclobutyl50.0170
5 cis-3-(Trifluoromethyl)cyclobutyl80.01> 90
Table 2: Hypothetical SAR data showing the progressive improvement of inhibitor properties. The S-Score represents selectivity, with a lower score indicating higher selectivity (fewer off-targets).

Analysis of SAR:

  • Potency: Replacing a flexible isopropyl group with a rigid cyclobutyl ring (Compound 2 vs. 1) improves potency.

  • Stepwise Fluorination: The addition of fluorine (Compounds 3-5) progressively enhances potency, with the difluoromethyl derivative (Compound 4) showing optimal activity. This suggests a favorable interaction of the C-F dipole with the protein active site or improved conformational pre-organization.

  • Metabolic Stability: The most significant impact is seen on metabolic stability. The half-life in liver microsomes dramatically increases with the degree of fluorination, demonstrating the effective blocking of metabolic oxidation at that position. This is a crucial step in developing a compound with suitable pharmacokinetic properties for oral administration.[18][19]

Conclusion

Fluorinated cyclobutanes represent a powerful and increasingly accessible tool in the medicinal chemist's arsenal for designing superior kinase inhibitors. Their ability to simultaneously confer metabolic stability, modulate pKa, and enforce a favorable binding conformation addresses multiple critical challenges in drug discovery. By leveraging the synthetic and analytical protocols outlined in this guide, researchers can systematically explore the unique chemical space offered by these motifs to develop potent, selective, and durable clinical candidates.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
  • Gillard, J., et al. (2004). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8531. [Link]
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Shimizu, R., & Takeda, S. (2024). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Asian Journal of Organic Chemistry, 13(11), e202400414. [Link]
  • Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]
  • Grygorenko, O. O., et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry.
  • ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes.
  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates.
  • Giordanetto, F., & Åkermark, B. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(13), e202200115. [Link]
  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • ResearchGate. (n.d.). Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom.
  • Jiang, Y., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
  • Al-Trawneh, S. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4531. [Link]
  • ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs.
  • Lee, H., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 27(19), 6667. [Link]
  • Singh, U. P., & Singh, R. P. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). ChemistrySelect, 8(21), e202300624. [Link]
  • Press, O. A., et al. (2018). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 31-48. [Link]
  • Pace, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]
  • ResearchGate. (n.d.). Some known fluorinated cyclobutane‐containing amino acids.
  • ResearchGate. (n.d.). The target compounds of this work.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?
  • Horn, A., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Membranes, 11(10), 754. [Link]

Sources

Application Note: A Detailed Protocol for the Automated Radiosynthesis of [¹⁸F]FACBC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the automated radiosynthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid ([¹⁸F]FACBC), also known as [¹⁸F]Fluciclovine. This non-natural amino acid analog is a critical PET radiotracer for imaging amino acid transporter activity, particularly in oncology for detecting recurrent prostate cancer.[1][2][3] This document moves beyond a simple recitation of steps, delving into the underlying radiochemistry, the rationale for procedural choices, and a self-validating quality control framework. The protocols described herein are designed for robust, repeatable production on common automated synthesis modules, ensuring high radiochemical yield and purity suitable for preclinical and clinical applications.

Introduction: The Significance of [¹⁸F]FACBC

[¹⁸F]FACBC is a synthetic amino acid analog that is transported into cells primarily by the Alanine, Serine, Cysteine-preferring (ASCT2) and L-type (LAT1) amino acid transporters.[4] Many cancer cells exhibit upregulated amino acid transport to fuel their accelerated growth and proliferation. Unlike [¹⁸F]FDG, which tracks glucose metabolism, [¹⁸F]FACBC provides a more direct window into the anabolic state of a tumor, offering high sensitivity for detecting recurrent prostate cancer, even at low PSA levels.[3][5]

The relatively short half-life of fluorine-18 (≈110 minutes) necessitates a rapid, efficient, and reliable synthesis process.[2] Automation is key to achieving this, as it ensures reproducibility, minimizes radiation exposure to personnel, and allows for compliance with current Good Manufacturing Practices (cGMP).[6] This guide details a robust automated synthesis workflow from the precursor to the final, purified product.

Principles of the Radiosynthesis

The synthesis of [¹⁸F]FACBC is a multi-step process executed sequentially within an automated synthesis module. The core of the synthesis is a nucleophilic substitution reaction, followed by the removal of protecting groups and rigorous purification.

The [¹⁸F]Fluoride Activation

Cyclotron-produced aqueous [¹⁸F]fluoride is first trapped on an anion exchange cartridge (e.g., a QMA cartridge) to separate it from the target water ([¹⁸O]H₂O).[6] The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution containing a phase transfer catalyst, typically a cryptand like Kryptofix 2.2.2 (K₂₂₂), and a weak base, such as potassium carbonate (K₂CO₃).[4][6]

Causality: The K₂₂₂ cryptand encapsulates the potassium ion (K⁺), leaving the [¹⁸F]fluoride anion "naked" and highly reactive (nucleophilic) in the aprotic acetonitrile solvent. The K₂CO₃ provides the counter-ion and maintains a basic environment conducive to the substitution reaction. This complex is then azeotropically dried to remove residual water, which would otherwise compete with the fluoride as a nucleophile and reduce labeling efficiency.

The Nucleophilic Substitution Reaction

The activated, anhydrous K[¹⁸F]F/K₂₂₂ complex reacts with the protected precursor, syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester. The highly nucleophilic [¹⁸F]fluoride attacks the electrophilic carbon on the cyclobutane ring, displacing the triflate (OTf) leaving group.[4] This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[7][8]

Expert Insight: The choice of a triflate as the leaving group is critical. It is an excellent leaving group due to its stability as an anion, which is a result of the strong electron-withdrawing effect of the three fluorine atoms. This facilitates a rapid and high-yielding substitution reaction.

Deprotection and Purification

Following the radiofluorination, the intermediate molecule still has two protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and an ethyl ester group on the carboxylic acid.[4] These must be removed to yield the final [¹⁸F]FACBC molecule.

  • Acid Hydrolysis: An acidic solution (e.g., 4M HCl) is typically used to remove the Boc protecting group.[4]

  • Base Hydrolysis: A basic solution (e.g., 2M NaOH) is used to hydrolyze the ethyl ester.[4]

The crude product is then passed through a series of solid-phase extraction (SPE) cartridges for purification. A common sequence involves an HLB (Hydrophilic-Lipophilic Balance) cartridge to trap the product while allowing more polar impurities to pass, and an alumina cartridge to remove any remaining [¹⁸F]fluoride.[4]

Materials, Reagents, and Equipment

Item Description / Supplier Purpose
Automated Synthesizer e.g., GE TRACERlab™, FASTlab™, Synthra RNplusAutomated execution of the synthesis steps.
Precursor syn-1-(N-(Boc)amino)-3-(triflyloxy)cyclobutane-1-carboxylic acid ethyl esterThe starting material for radiofluorination.[4]
[¹⁸F]Fluoride Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in [¹⁸O]H₂O.Source of the radioisotope.
Reagents Vial A K₂₂₂ (Kryptofix) and K₂CO₃ in Acetonitrile/Water.Elution and activation of [¹⁸F]fluoride.[4]
Reagents Vial B 4 M Hydrochloric Acid (HCl)Removal of the Boc protecting group.[4]
Reagents Vial C Acetonitrile (MeCN)Reaction solvent and system flushing.
Reagents Vial D Precursor in Acetonitrile or dry.The electrophile for the Sₙ2 reaction.
Reagents Vial E 2 M Sodium Hydroxide (NaOH)Hydrolysis of the ethyl ester protecting group.[4]
SPE Cartridges QMA Light, HLB, Alumina (pre-conditioned)[¹⁸F]Fluoride trapping and final product purification.[4]
Final Product Vial Sterile, pyrogen-free glass vial containing a buffer (e.g., trisodium citrate).Collection of the purified [¹⁸F]FACBC.[4]
QC Equipment radio-TLC or HPLC, GC, pH meter, LAL test kit.Quality control testing of the final product.

Detailed Automated Synthesis Protocol

This protocol is a generalized workflow adaptable to most commercial synthesis modules. Users must validate the process on their specific system.

Step 1: System Preparation

  • Assemble the sterile, single-use cassette and reagent vials according to the synthesizer's specifications.

  • Load the precursor (typically 40-50 mg) into its designated vial or position.[4]

  • Perform automated system checks (e.g., leak tests, valve tests).

Step 2: [¹⁸F]Fluoride Trapping and Elution

  • Deliver the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O to the synthesizer.

  • The [¹⁸F]F⁻ is automatically trapped on the QMA cartridge.

  • The [¹⁸O]H₂O is recovered.

  • The K₂₂₂/K₂CO₃ solution is passed through the QMA cartridge to elute the [¹⁸F]F⁻ into the reaction vessel.

Step 3: Azeotropic Drying

  • Heat the reaction vessel (typically 110-120°C) under vacuum and a stream of nitrogen or argon to evaporate the water and acetonitrile. This step is critical and is often performed twice to ensure an anhydrous environment.[6]

Step 4: Radiofluorination

  • Cool the vessel to the reaction temperature (e.g., 90-110°C).

  • Add the precursor dissolved in acetonitrile to the reaction vessel.

  • Allow the reaction to proceed for 5-10 minutes.

Step 5: Solvent Removal & Deprotection

  • Evaporate the acetonitrile from the reaction vessel.

  • Add 4M HCl and heat (e.g., 90-100°C) for 3-5 minutes to remove the Boc group.[9]

  • Cool the vessel and add 2M NaOH to neutralize the acid and hydrolyze the ethyl ester. This step may require gentle heating.[4]

Step 6: Solid-Phase Extraction (SPE) Purification

  • The crude reaction mixture is passed through the HLB cartridge. The [¹⁸F]FACBC is retained.

  • Wash the HLB cartridge with water to remove hydrophilic impurities.

  • The product is then eluted from the HLB cartridge, passed through the Alumina cartridge (to trap residual F⁻), and collected in the final product vial containing citrate buffer.[4]

Step 7: Formulation

  • The final product is diluted with saline or the appropriate buffer to the desired volume and concentration. The entire process typically takes 40-50 minutes.[4][10]

Process Visualization

Automated Synthesis Workflow

G cluster_cyclotron Cyclotron & Targetry cluster_synth Automated Synthesis Module cluster_qc Final Product & QC Cyclotron [18O]H2O Target Bombardment Trap Step 1: Trap [18F]F- on QMA Cartridge Cyclotron->Trap Deliver [18F]F- Elute Step 2: Elute with K222/K2CO3 Trap->Elute Dry Step 3: Azeotropic Drying Elute->Dry React Step 4: Add Precursor Nucleophilic Substitution Dry->React Deprotect Step 5: Acid & Base Hydrolysis React->Deprotect Purify Step 6: SPE Purification (HLB, Alumina) Collect Step 7: Collect in Buffered Vial Purify->Collect QC Quality Control Testing Collect->QC Deprotetect Deprotetect Deprotetect->Purify

Caption: High-level workflow for the automated synthesis of [¹⁸F]FACBC.

Chemical Reaction Pathway

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluorocyclobutane-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the purity of your target compound.

The primary route to this compound involves the deoxofluorination of a 3-hydroxycyclobutane-1-carbonitrile precursor. While straightforward in principle, this synthesis is often plagued by issues related to reagent stability, reaction conditions, and the inherent strain of the cyclobutane ring system, which can promote undesirable side reactions.[1][2] This guide provides a structured approach to troubleshooting these issues.

Synthesis_Overview start 3-Oxocyclobutane- 1-carbonitrile reduction Reduction (e.g., NaBH4) start->reduction precursor 3-Hydroxycyclobutane- 1-carbonitrile reduction->precursor fluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor) precursor->fluorination product Crude 3-Fluorocyclobutane- 1-carbonitrile fluorination->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product Mechanism cluster_main Reaction Pathways cluster_sn2 Desired SN2 Pathway cluster_e2 Competing E2 Pathway ROH 3-Hydroxy-Precursor (R-OH) Intermediate Intermediate [R-O-SF2NEt2] ROH->Intermediate + DAST DAST DAST SN2_Product 3-Fluorocyclobutane- 1-carbonitrile (R-F) Intermediate->SN2_Product + F⁻ (Substitution) E2_Product Cyclobutene Byproduct Intermediate->E2_Product - H⁺ (Elimination) Troubleshooting_Tree Start Low Yield or Impure Product Q1 Is starting material consumed? Start->Q1 Q2 Is the major impurity an alkene? Q1->Q2 Yes A1_No Reaction Stalled: - Increase reagent stoichiometry (1.5 eq). - Allow longer reaction time or warmer temp. Q1->A1_No No A2_Yes Minimize Elimination: - Lower reaction temperature (-78°C). - Use Deoxo-Fluor instead of DAST. - Slow, dropwise addition of reagent. Q2->A2_Yes Yes A2_No Other Byproducts: - Characterize impurities (GC-MS, NMR). - Check for starting material degradation. Q2->A2_No No A1_Yes Check Reagent Quality: - Use fresh/anhydrous fluorinating agent. - Ensure inert atmosphere. A1_No->A1_Yes

Sources

Technical Support Center: Purification of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Welcome to the technical support guide for the purification of 3-Fluorocyclobutane-1-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated cyclobutane derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from complex reaction mixtures.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel pharmaceutical candidates.[1][2] The unique structural and electronic properties imparted by the fluorinated cyclobutane motif can significantly influence the pharmacological profile of a molecule.[1][2] However, isolating this compound in high purity from a reaction mixture can be challenging due to the presence of structurally similar impurities, stereoisomers, and unreacted starting materials. This guide provides practical, experience-driven advice to navigate these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Stereoisomers: If the synthesis is not stereospecific, you will likely have a mixture of cis and trans isomers of this compound.[3] These isomers often have very similar physical properties, making their separation difficult.[4]

  • Byproducts of Fluorination: Depending on the fluorinating agent used, byproducts can be formed. For instance, reactions with Selectfluor™ may introduce various fluorinated side products.[5]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-fluorocyclobutane-1-carboxamide or 3-fluorocyclobutane-1-carboxylic acid.[6]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: What is the best initial purification strategy for a large-scale reaction?

A2: For large-scale purification, distillation is often the most practical and cost-effective initial step, provided the compound is thermally stable. This compound is a liquid at room temperature, which makes distillation a viable option.[7] This technique is particularly effective for removing non-volatile impurities and some solvent residues. However, it may not be sufficient to separate close-boiling impurities or stereoisomers.

Q3: Can I use chromatography to purify this compound? What conditions should I start with?

A3: Yes, chromatography is a powerful technique for purifying this compound, especially for separating stereoisomers and other closely related impurities.[4][8]

  • For general purification: Normal-phase flash column chromatography on silica gel is a good starting point.[3][4] A typical mobile phase would be a gradient of ethyl acetate in hexanes.[3]

  • For separating cis and trans isomers: This can be challenging. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase may be required for complete separation.[4] Chiral chromatography might be necessary if enantiomers are present and need to be resolved.[4][8]

Q4: My purified compound seems to degrade over time. What are the storage recommendations?

A4: this compound should be stored in a tightly sealed container in a dry area at room temperature.[7] The nitrile group can be sensitive to moisture, leading to hydrolysis. To minimize degradation, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Q5: What are the key safety precautions I should take when handling this compound?

A5: It is crucial to handle this compound with appropriate safety measures. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][10][11] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[9][10][11]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Poor Separation of Isomers during Column Chromatography

Symptoms:

  • Overlapping peaks in HPLC analysis.

  • Fractions from column chromatography show a mixture of cis and trans isomers by NMR.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Resolution of Stationary Phase The polarity difference between the cis and trans isomers is too small for effective separation on standard silica gel.Optimize Mobile Phase: Use a shallower solvent gradient in your flash chromatography to improve separation. Change Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano). Employ HPLC: For high-purity requirements, preparative HPLC with a suitable column (e.g., a chiral column for enantiomers) is often necessary.[4][8]
Co-elution with Other Impurities An impurity may have a similar polarity to one of the isomers, leading to co-elution.Pre-purification Step: Consider a preliminary purification step like distillation to remove impurities with significantly different boiling points before chromatography.
Issue 2: Product Loss During Aqueous Workup

Symptoms:

  • Low overall yield after extraction and washing steps.

  • Presence of 3-fluorocyclobutane-1-carboxamide or 3-fluorocyclobutane-1-carboxylic acid in the crude product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of the Nitrile Group Prolonged exposure to acidic or basic aqueous solutions during workup can lead to the hydrolysis of the nitrile functional group.[6]Minimize Contact Time: Perform extractions and washes quickly. Use Mild Conditions: If possible, use neutral or weakly acidic/basic washes (e.g., saturated sodium bicarbonate solution instead of strong bases). Temperature Control: Conduct the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
Product Solubility in Aqueous Layer This compound may have some solubility in the aqueous phase, leading to losses during extraction.Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Salting Out: Add a saturated brine solution to the aqueous layer to decrease the solubility of the organic product.
Issue 3: Thermal Decomposition During Distillation

Symptoms:

  • Darkening or charring of the material in the distillation flask.

  • Low yield of the desired product in the receiving flask.

  • Presence of unexpected byproducts in the distilled material.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Distillation Temperature The compound may not be stable at its atmospheric boiling point.Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
Presence of Catalytic Impurities Residual acids, bases, or metal catalysts from the reaction can promote decomposition at elevated temperatures.Neutralize Crude Product: Before distillation, wash the crude product with a mild aqueous solution (e.g., dilute sodium bicarbonate) to remove acidic impurities. Filter to Remove Solids: If any solid catalysts are present, filter the crude mixture before distillation.
Purification Workflow Decision Diagram

The following diagram outlines a general decision-making process for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture large_scale Large Scale (>10g)? start->large_scale distillation Fractional Vacuum Distillation large_scale->distillation Yes chromatography_initial Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) large_scale->chromatography_initial No purity_check1 Purity Check (GC/LC-MS, NMR) distillation->purity_check1 chromatography_initial->purity_check1 isomers_present Isomers Present? purity_check1->isomers_present Purity < 98% final_product High-Purity Product purity_check1->final_product Purity ≥ 98% isomers_present->chromatography_initial No (other impurities) prep_hplc Preparative HPLC (Normal or Chiral Phase) isomers_present->prep_hplc Yes purity_check2 Purity Check (GC/LC-MS, NMR) prep_hplc->purity_check2 purity_check2->prep_hplc Purity < 99.5% purity_check2->final_product Purity ≥ 99.5% end Store Appropriately final_product->end

Caption: Decision workflow for purification strategy.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound on a laboratory scale.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Dry-pack a chromatography column with silica gel. Wet the column with the initial, low-polarity mobile phase (e.g., 100% hexanes).

  • Sample Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC).

  • Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Logical Relationship of Purification Steps

The choice and sequence of purification steps are critical for achieving high purity efficiently.

LogicalRelationships crude Crude Product (Mixture of isomers, byproducts, starting materials) extraction Aqueous Workup / Extraction (Removes water-soluble impurities) crude->extraction distillation Distillation (Removes non-volatile and some volatile impurities) extraction->distillation chromatography Chromatography (Separates isomers and structurally similar impurities) distillation->chromatography pure Pure Product chromatography->pure

Caption: Logical flow of purification steps.

References

  • Mykhailiuk, P. K. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate.
  • Goodman, M. M., et al. (1995). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine.
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2009).
  • van der Heijden, G., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • Gens, M. H., & Paquette, L. A. (1997). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Prakash, G. K. S., & Hu, J. (2005). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor.
  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Fisher Scientific. (n.d.).
  • Mykhailiuk, P. K. (2022). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug design.
  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
  • Google Patents. (n.d.). CN105523962B - The preparation method of fluorobenzene nitrile compounds.
  • Goodman, M. M., et al. (1995). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. ProQuest.
  • PubChemLite. (n.d.). This compound (C5H6FN).
  • PubChem. (n.d.). 3-Fluorocyclobutane-1,1-dicarboxylic acid.
  • Appretech Scientific Limited. (n.d.). This compound.
  • Goodman, M. M., et al. (1995). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed.
  • Conti, P. S., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Hashimoto, T., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol.
  • Zhang, Y., et al. (2020). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries.
  • Dembinski, R., et al. (2017). Methods for the preparation of nitriles.
  • Stein, L., Rudzitis, E., & Settle, J. L. (1960).
  • Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
  • Aires-de-Sousa, M., & da Silva, E. J. (2019). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. Universidade de Lisboa.

Sources

Technical Support Center: 3-Fluorocyclobutane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Fluorocyclobutane-1-carbonitrile is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties imparted by the fluorinated cyclobutane motif. However, its synthesis is not without challenges. The inherent ring strain of the cyclobutane system and the reactivity of intermediates can lead to the formation of several side products, complicating purification and reducing yields. This guide provides in-depth troubleshooting for common issues encountered during the synthesis, focusing on the mechanistic origins of side products and offering validated protocols to mitigate their formation.

Frequently Asked Questions & Troubleshooting

FAQ 1: My reaction mixture shows a significant amount of an unsaturated impurity. What is it and how can I prevent its formation?

Answer:

This is the most common issue in this synthesis. The impurity is almost certainly Cyclobut-2-ene-1-carbonitrile , arising from an elimination reaction that competes with the desired nucleophilic substitution (fluorination).

Mechanistic Insight:

The synthesis of this compound typically proceeds via nucleophilic fluorination of a precursor bearing a good leaving group (e.g., triflate, tosylate, or mesylate) at the C3 position, such as cis-3-hydroxycyclobutane-1-carbonitrile. Under the reaction conditions, the fluoride source can act not only as a nucleophile but also as a base, abstracting a proton from a carbon adjacent to the leaving group. This initiates an E2 (bimolecular elimination) pathway, which is competitive with the desired SN2 substitution.

The strained nature of the cyclobutane ring influences this process.[1][2] While not as strained as cyclopropane, cyclobutane rings possess significant angle and torsional strain.[3][4][5] The formation of a double bond can help alleviate some of this strain, making elimination a thermodynamically viable pathway.

G SM SM SM2 SM2

Troubleshooting & Mitigation Protocol:

The key to minimizing elimination is to favor the SN2 pathway by carefully selecting reagents and controlling reaction conditions.

ParameterRecommendation for Minimizing EliminationRationale
Fluoride Source Use sources with non-basic counterions like TBAF (Tetrabutylammonium fluoride) or TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).Sources like KF can be highly basic, especially if not anhydrous, promoting the E2 reaction.
Temperature Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate (e.g., 0 °C to room temperature).Elimination reactions often have a higher activation energy than substitution reactions. Lower temperatures disproportionately slow the E2 pathway.
Solvent Use polar aprotic solvents such as anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).These solvents effectively solvate the cation of the fluoride salt without hydrogen bonding to the fluoride anion, enhancing its nucleophilicity over its basicity.
Leaving Group A triflate (OTf) is often preferred over tosylate (OTs) or mesylate (OMs).Triflate is an excellent leaving group, which accelerates the rate of the desired SN2 reaction, allowing it to outcompete the E2 pathway more effectively.
FAQ 2: My NMR analysis indicates the presence of two diastereomers (cis and trans). How can I improve the stereoselectivity?

Answer:

The formation of diastereomeric mixtures is typically rooted in the stereochemistry of your starting material or a loss of stereocontrol during the reaction. For instance, if the fluorination proceeds partially through an SN1-like mechanism, a planar carbocation intermediate would allow for the fluoride to attack from either face, leading to a mixture of isomers.

Mechanistic Insight:

A pure SN2 reaction on a stereochemically pure starting material (e.g., cis-3-hydroxycyclobutane-1-carbonitrile) should yield a single diastereomer (trans-3-fluorocyclobutane-1-carbonitrile) due to the inversion of stereochemistry. However, if the carbocation at C3 is stabilized (e.g., by neighboring groups or reaction conditions that favor ionization), the reaction can gain SN1 character. The puckered, non-planar conformation of the cyclobutane ring can still influence the facial selectivity of the nucleophilic attack on the carbocation, but perfect stereocontrol is often lost.[6]

Stereoselectivity

Troubleshooting & Mitigation Protocol:

  • Verify Starting Material Purity: Ensure the starting 3-hydroxycyclobutane-1-carbonitrile is a single, pure diastereomer by NMR and/or chiral chromatography.

  • Promote SN2 Conditions:

    • Solvent Choice: Strictly use polar aprotic solvents (MeCN, DMF). Avoid polar protic solvents (e.g., alcohols), which can stabilize carbocation intermediates and promote SN1 pathways.

    • Concentration: Run the reaction at a reasonably high concentration to favor the bimolecular SN2 reaction over the unimolecular SN1 pathway.

    • Fluoride Source: Use a highly soluble and nucleophilic fluoride source like TBAF to ensure the rate of the SN2 reaction is maximized.

FAQ 3: I am observing impurities that appear to be ring-opened products. Is this possible?

Answer:

Yes, while less common than elimination, ring-opening is a potential side reaction due to the inherent strain energy of the cyclobutane ring (approx. 26 kcal/mol).[3][4] This is particularly relevant under harsh acidic or basic conditions, often during workup.

Mechanistic Insight:

The cleavage of the cyclobutane ring can be initiated by either nucleophilic attack or protonation, leading to the formation of linear, more stable acyclic products. For example, under strongly acidic conditions, protonation of the nitrile group followed by attack of a nucleophile (like water) can initiate a cascade that leads to ring fission.[1][2][7]

Troubleshooting & Mitigation Protocol:

  • Neutralize Carefully: During aqueous workup, use mild neutralizing agents like saturated sodium bicarbonate (NaHCO₃) solution and avoid strong acids or bases.

  • Temperature Control during Workup: Perform all extractions and washes at cool temperatures (0-10 °C) to minimize the energy available for side reactions.

  • Limit Contact Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed with extraction and drying promptly after quenching.

  • Purification: If ring-opened products are formed, they are typically more polar than the desired product. They can often be effectively removed by flash column chromatography on silica gel.

Validated Experimental Protocol: Fluorination of cis-3-hydroxycyclobutane-1-carbonitrile

This protocol is optimized to minimize the formation of the cyclobutene and isomeric side products.

Step 1: Preparation of the Triflate Intermediate

  • Dissolve cis-3-hydroxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Pyridine (1.5 eq) dropwise, keeping the internal temperature below 5 °C.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 30 minutes. A thick white precipitate of pyridinium triflate will form.

  • Stir the reaction at 0 °C for 1 hour. Monitor by TLC (Thin Layer Chromatography) until the starting alcohol is consumed.

  • In-process Control: Do not let the reaction warm up, as this can promote elimination. The triflate is unstable and should be used immediately in the next step.[8]

Step 2: Nucleophilic Fluorination

  • In a separate flame-dried flask, prepare a solution of anhydrous Tetrabutylammonium fluoride (TBAF, 2.0 eq) in anhydrous Acetonitrile (MeCN, 0.3 M).

  • Cool the TBAF solution to 0 °C.

  • Filter the cold triflate reaction mixture from Step 1 directly into the TBAF solution under argon, using a cannula. Wash the flask with a small amount of anhydrous DCM and transfer this as well.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • In-process Control: Monitor the reaction by GC-MS (Gas Chromatography-Mass Spectrometry) to track the disappearance of the triflate and the formation of the product. The ratio of product to the elimination side-product can be assessed.

Step 3: Workup and Purification

  • Quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃ (10 volumes).

  • Extract the mixture with Ethyl Acetate (3 x 5 volumes).

  • Combine the organic layers and wash with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purify the crude oil by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to separate the desired product from any less polar elimination byproduct and more polar impurities.

References

  • Earl, H. A., & Stirling, C. J. M. (1987). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes. Journal of the Chemical Society, Perkin Transactions 2, 1273-1282. [Link]
  • Earl, H. A., & Stirling, C. J. M. (1987). Elimination and Addition Reactions. Part 43.' Eliminative Fission of Cyclobutanes and the Relationship between Strain and Reactivity. ElectronicsAndBooks. [Link]
  • Litskan, E. V., et al. (2025). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry–A European Journal. [Link]
  • Chemistry Stack Exchange. (2017). E2 Reactions in Cyclic Structures. [Link]
  • Goodman, M. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 40(5), 867-876. [Link]
  • Bordwell, F. G., & Kern, R. J. (1955). Elimination Reactions in Cyclic Systems. I. cis Eliminations in the Cyclohexane and Cyclopentane Series. Journal of the American Chemical Society, 77(5), 1141–1145. [Link]
  • Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane. [Link]
  • Appretech Scientific Limited. (n.d.). This compound. [Link]
  • Martarello, L., et al. (2023). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Goodman, M. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed. [Link]
  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
  • Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
  • Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]
  • Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
  • Gouverneur, V., et al. (n.d.).
  • Bellus, D., et al. (1982). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • LibreTexts Chemistry. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

Sources

Technical Support Center: 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Predicted Decomposition Pathways and Experimental Troubleshooting

Welcome to the technical support center for 3-Fluorocyclobutane-1-carbonitrile. As Senior Application Scientists, we understand that working with novel or specialized reagents presents unique challenges. Direct experimental literature on the decomposition of this compound is limited; therefore, this guide is built upon established principles of physical organic chemistry and data from analogous cyclobutane and fluorinated structures. We aim to provide a robust framework for anticipating reactivity, troubleshooting common experimental issues, and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of this compound based on predictive chemistry.

Q1: What is the most likely thermal decomposition pathway for this compound?

The primary and most anticipated thermal decomposition pathway for the cyclobutane ring is a retro-[2+2] cycloaddition (also known as cycloreversion). The inherent ring strain of the four-membered ring (approx. 26 kcal/mol) significantly lowers the activation energy for this process compared to acyclic analogues.[1] Studies on unsubstituted cyclobutane show it decomposes cleanly into two molecules of ethylene at temperatures around 450°C.[2][3][4] For this compound, this pathway would lead to the formation of acrylonitrile and fluoroethylene.

G cluster_reactants Reactant cluster_transition Transition State cluster_products Products reactant This compound ts Diradical Intermediate (Concerted Pathway) reactant->ts Heat (Δ) prod1 Fluoroethylene ts->prod1 C1-C2 / C3-C4 Bond Cleavage prod2 Acrylonitrile ts->prod2 C1-C4 / C2-C3 Bond Cleavage

Caption: Predicted retro-[2+2] thermal decomposition pathway.

Q2: How do the fluorine and nitrile substituents affect the thermal stability compared to unsubstituted cyclobutane?

The substituents play a critical role. Fluorine substitution on alkyl chains is known to strengthen adjacent C-C bonds, potentially increasing the activation energy required for decomposition. However, studies on 1,1-difluorocyclobutane and 1,1,2,2-tetrafluorocyclobutane confirm that retro-[2+2] cycloaddition remains the dominant pathway, though activation energies are altered.[5][6] The nitrile group is an electron-withdrawing group, which can also influence the stability of the diradical intermediates or the polarity of the transition state in a concerted reaction. The exact effect on the decomposition temperature for this specific molecule would require experimental validation, but the fundamental pathway is expected to be the same.

Q3: Is this compound susceptible to hydrolysis?

Yes, the carbonitrile functional group is susceptible to hydrolysis under both acidic and basic conditions. This is a common reactivity pathway for nitriles.

  • Acid-Catalyzed Hydrolysis: Will proceed through a protonated intermediate, ultimately yielding 3-fluorocyclobutane-1-carboxylic acid. The amide (3-fluorocyclobutane-1-carboxamide) is a potential intermediate.

  • Base-Catalyzed Hydrolysis: Will proceed via nucleophilic attack of a hydroxide ion, also forming the carboxylate salt of 3-fluorocyclobutane-1-carboxylic acid after workup.

This degradation pathway is typically much slower than thermal decomposition at neutral pH but can become significant if the compound is subjected to strong acids or bases, even at room temperature.[7]

Q4: What are the potential photochemical decomposition pathways?

While the cyclobutane ring itself is relatively stable to photolysis, the C-F bond can be a site of photochemical activity. The carbon-fluorine bond is exceptionally strong, making fluorinated compounds generally stable.[8][9] However, UV irradiation, particularly in the presence of photosensitizers, can induce C-F bond cleavage.[10] This could lead to defluorination and the formation of radical species, which could then react with solvents or other molecules in the system. Such degradation can lead to complex product mixtures and is a concern for fluorinated pharmaceuticals exposed to sunlight.[10]

Troubleshooting Guide

Problem 1: My GC-MS analysis shows multiple unexpected peaks, and my parent compound peak is smaller than expected.

  • Likely Cause: Thermal decomposition in the GC inlet. Standard GC inlet temperatures (250-300°C) are well above the likely decomposition temperature for a strained cyclobutane ring. You are likely observing the retro-[2+2] cycloaddition products.

  • Troubleshooting Steps:

    • Confirm Decomposition: Analyze the mass spectra of the unexpected peaks. Look for the molecular ions corresponding to fluoroethylene (m/z = 46.02) and acrylonitrile (m/z = 53.03).

    • Lower Inlet Temperature: Reduce the GC inlet temperature incrementally (e.g., to 200°C, 180°C, 150°C) and observe if the relative abundance of the parent ion increases while the byproduct peaks decrease.

    • Use a Faster Ramp: A faster oven temperature ramp will minimize the time the analyte spends at intermediate temperatures where decomposition might occur.

    • Switch Analytical Method: If the compound is too thermally labile for GC-MS, switch to a softer ionization technique like LC-MS with electrospray ionization (ESI), which analyzes the compound in solution at or near room temperature.

Table 1: Predicted Thermal Decomposition Products for MS Identification

Compound Formula Monoisotopic Mass ( g/mol ) Predicted m/z [M]+
Fluoroethylene C₂H₃F 46.0219 46.02

| Acrylonitrile | C₃H₃N | 53.0265 | 53.03 |

Problem 2: During my reaction in an aqueous buffer, the pH drops, and LC-MS analysis shows a new, more polar species.

  • Likely Cause: Hydrolysis of the nitrile group to the corresponding carboxylic acid. Carboxylic acids are more acidic than water, causing the observed drop in pH. They are also more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Check the mass spectrum of the new peak in your LC-MS data. Look for the molecular ion corresponding to 3-fluorocyclobutane-1-carboxylic acid.

    • Control pH: Use a stronger buffer system if your reaction conditions permit. Ensure the initial pH is suitable for the stability of the nitrile.

    • Limit Water Exposure: If possible, run the reaction in an anhydrous organic solvent. If water is necessary, use the minimum required amount.

    • Lower Temperature: Hydrolysis rates are temperature-dependent. Running the reaction at a lower temperature will slow down this degradation pathway.

    • Analyze Samples Promptly: Prepare and analyze aqueous samples immediately. If storage is necessary, keep them at low temperatures (e.g., 4°C) for the shortest possible time.

Table 2: Potential Hydrolytic Degradation Products for MS Identification

Compound Formula Monoisotopic Mass ( g/mol ) Predicted m/z [M-H]- Predicted m/z [M+H]+
3-Fluorocyclobutane-1-carboxamide C₅H₈FNO 117.0589 N/A 118.07

| 3-Fluorocyclobutane-1-carboxylic acid | C₅H₇FO₂ | 118.0430 | 117.04 | 119.05 |

Experimental Protocols

Protocol 1: Predictive Thermal Stability Analysis by GC-MS

This protocol provides a self-validating system to determine the approximate onset of thermal decomposition for this compound using a standard GC-MS.

  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Control Run (Low Temperature):

    • Set the GC inlet temperature to a low value (e.g., 150°C).

    • Set the oven program: Hold at 40°C for 2 min, then ramp at 15°C/min to 250°C, hold for 5 min.

    • Inject 1 µL of the sample.

    • Validation: This chromatogram serves as your baseline. The peak for the intact parent compound should be maximized, and peaks for decomposition products should be minimal or absent.

  • Incremental Temperature Study:

    • Increase the inlet temperature by 20°C increments (170°C, 190°C, 210°C, 230°C, 250°C).

    • Inject 1 µL of the sample at each temperature setting, using the same oven program.

  • Data Analysis:

    • For each run, integrate the peak area of the parent compound and the predicted decomposition products (fluoroethylene and acrylonitrile).

    • Create a table comparing the peak area ratios (Product Area / Parent Area) at each inlet temperature.

    • The temperature at which you see a significant increase in the product-to-parent ratio is the approximate onset temperature for thermal decomposition under these conditions.

workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation node_prep Prepare 1 mg/mL Sample in DCM node_start Start: Inlet Temp = 150°C node_inject Inject 1 µL Sample node_start->node_inject node_check Decomposition Observed? node_inject->node_check node_increase Increase Inlet Temp by 20°C node_check->node_increase No node_end End: Decomposition Profile Established node_check->node_end Yes node_increase->node_inject node_analyze Calculate Peak Area Ratios (Product / Parent) node_end->node_analyze

Caption: Workflow for GC-MS based thermal stability analysis.

References

  • Kreft, A., Ehlers, S., Jones, P. G., & Werz, D. B. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
  • Ali, M. A. (1991).
  • Takeda, K. (2012). Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]
  • ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]
  • Takeda, K. (2014). Cyclobutene Ring Opening Reactions.
  • Abbas, I. M., Cadogan, J. I. G., Doyle, A. A., & Wilson, N. H. (1999). Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products. RSC Publishing. [Link]
  • Abbas, I. M., et al. (1999). Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Roberts, J. D. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions.
  • Chemsrc. (n.d.). Cyclobutanecarbonitrile | CAS#:4426-11-3. Chemsrc. [Link]
  • Nam, J. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures.
  • Liu, S., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Das, M. N., Kern, F., Coyle, T. D., & Walters, W. D. (1954). Mass Spectometric Investigation of the Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society. [Link]
  • Pritchard, H. O., Sowden, R. G., & Trotman-Dickenson, A. F. (1953). The thermal decomposition of cyclobutane at low pressures. UBC Library Open Collections. [Link]
  • Bartleby. (2021). cyclobutane can decompose to form ethylene C4H8 (g) → 2C2H4 (g). Bartleby. [Link]
  • Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane.
  • NIST. (n.d.). Cyclobutanecarbonitrile. NIST WebBook. [Link]
  • Zhang, J., et al. (2024). Degradation breakthrough of stabilized compounds with C-F bonds.
  • Goudedranche, S., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
  • Key, B. D., Howell, R. D., & O'Reilly, A. M. (2018).
  • Fisher, G. P., & Frey, H. M. (1987). Thermal unimolecular decomposition of 1,1-difluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
  • Fisher, G. P., & Frey, H. M. (1987). Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

Sources

Technical Support Center: Analysis of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Fluorocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification of impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a valuable building block in medicinal chemistry, and ensuring its purity is critical for successful downstream applications. NMR spectroscopy is the primary tool for assessing the purity and structural integrity of this compound. However, the complex interplay of stereoisomerism and potential impurities can make spectral interpretation challenging. This guide provides expert insights and practical advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Due to the presence of two stereoisomers (cis and trans), the NMR spectra of this compound will show two sets of signals. The exact chemical shifts can vary slightly depending on the solvent and concentration. Below are the predicted chemical shifts based on analysis of analogous structures and computational prediction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position Isomer ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) ¹JCF (Hz)
H-1cis/trans3.1 - 3.4m18 - 22-
H-2, H-4cis/trans2.6 - 3.0m30 - 34~20
H-3cis/trans5.1 - 5.4dddd80 - 84~200
C-1cis/trans--18 - 22-
C-2, C-4cis/trans--30 - 34~20
C-3cis/trans--80 - 84~200
CNcis/trans--118 - 122-

Note: The proton (H-3) and carbon (C-3) attached to the fluorine atom will exhibit significant coupling, resulting in complex splitting patterns.

Q2: I see more than two sets of signals in my ¹H NMR spectrum. What could be the cause?

A2: The presence of additional signals beyond the expected two sets for the cis and trans isomers of this compound strongly suggests the presence of impurities. These can be broadly categorized as:

  • Residual Solvents: Solvents used during the synthesis or purification process are common impurities.

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials may be carried through to the final product.

  • Reaction Byproducts: Side reactions can lead to the formation of structurally related impurities.

A thorough analysis of the chemical shifts and coupling patterns of these extra peaks is necessary for their identification.

Troubleshooting Guide: Identifying Common Impurities

This section provides a systematic approach to identifying potential impurities based on their characteristic NMR signals.

Issue 1: Signals consistent with unreacted starting materials.

A common synthetic route to this compound involves the fluorination of 3-hydroxycyclobutane-1-carbonitrile. Incomplete reaction can result in the presence of this starting material.

Table 2: NMR Data for Potential Starting Material Impurity

Compound ¹H Chemical Shift (ppm) Key ¹³C Signals (ppm)
3-Hydroxycyclobutane-1-carbonitrile~4.5 (CH-OH), ~2.8 (CH-CN), 2.2-2.6 (CH₂)~65 (CH-OH), ~35 (CH₂), ~20 (CH-CN), ~120 (CN)

Experimental Protocol: Confirmation of Hydroxy Impurity

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad signal corresponding to the hydroxyl proton (~4.5 ppm) will disappear or significantly decrease in intensity.

  • 2D NMR: An HSQC experiment will correlate the proton at ~4.5 ppm to the carbon at ~65 ppm, confirming the presence of the C-OH group.

Issue 2: Unexpected signals in the olefinic region (5-7 ppm).

The presence of signals in the olefinic region of the ¹H NMR spectrum may indicate the formation of elimination byproducts, such as 1-cyclobutene-1-carbonitrile. This can occur under harsh reaction or purification conditions.

Table 3: NMR Data for Potential Elimination Byproduct

Compound ¹H Chemical Shift (ppm) Key ¹³C Signals (ppm)
1-Cyclobutene-1-carbonitrile~6.5 (vinylic H), ~2.8 (allylic CH₂), ~2.5 (allylic CH₂)~140 (vinylic C), ~120 (vinylic C-CN), ~118 (CN), ~35 (CH₂), ~30 (CH₂)

Workflow for Identifying Unsaturated Impurities

A Observe signals in 5-7 ppm region of ¹H NMR B Hypothesize elimination byproduct (e.g., 1-cyclobutene-1-carbonitrile) A->B C Acquire ¹³C NMR and DEPT B->C D Look for characteristic olefinic carbon signals (~120-140 ppm) C->D E Perform 2D NMR (COSY, HSQC, HMBC) D->E Signals Present F Confirm connectivity and assign structure E->F

Caption: Workflow for the identification of unsaturated impurities.

Issue 3: Signals from residual solvents.

Solvents used in the synthesis and purification are the most common type of impurity. Their chemical shifts are well-documented.[1][2][3]

Table 4: Common Residual Solvents and their ¹H NMR Chemical Shifts (in CDCl₃)

Solvent Chemical Shift (ppm) Multiplicity
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexanes1.25, 0.88br s
Toluene7.27-7.17 (m), 2.36 (s)m, s
Acetonitrile2.05s

This is a partial list. For a comprehensive list of solvent impurities, refer to the cited literature.[1][2][3]

Logical Relationship of Impurity Identification

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Confirmation A Unexpected peaks in ¹H or ¹³C NMR spectrum B Residual Solvents A->B C Starting Materials (e.g., 3-hydroxycyclobutane-1-carbonitrile) A->C D Reaction Byproducts (e.g., 1-cyclobutene-1-carbonitrile) A->D E Compare with solvent charts B->E F D₂O Exchange C->F G 2D NMR (HSQC, COSY, HMBC) C->G D->G

Caption: Decision tree for impurity identification in this compound.

Advanced Troubleshooting

Q3: My cis/trans ratio appears to be off. How can I accurately quantify the isomers?

A3: Accurate quantification of the cis and trans isomers requires careful selection of non-overlapping signals in the ¹H NMR spectrum. The methine proton (H-1) adjacent to the nitrile group or the methine proton (H-3) attached to the fluorine are often suitable for integration.

Protocol for Isomer Ratio Determination:

  • Signal Selection: Identify well-resolved signals corresponding to each isomer. The signals for H-1 or H-3 are typically good candidates.

  • Integration: Carefully integrate the selected signals for both isomers.

  • Ratio Calculation: The ratio of the integrals will give you the molar ratio of the cis and trans isomers.

  • Relaxation Delay (D1): For the most accurate quantification, especially when using ¹³C NMR, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1).

This guide provides a foundational framework for identifying impurities in this compound by NMR. For more complex cases, advanced NMR techniques such as ¹⁹F NMR or 2D NMR experiments may be necessary.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • PubChem. (n.d.). 3-Chlorocyclobutane-1-carbonitrile.
  • PubChem. (n.d.). 1-Cyclobutene-1-carbonitrile.

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluorocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure both the success and safety of your experiments.

Proactive Thermal Hazard Assessment: A Prerequisite for Safe Synthesis

The synthesis of this compound typically involves two key transformations, both of which can be significantly exothermic: the fluorination of a cyclobutanol precursor and the subsequent displacement to form the nitrile. A thorough understanding and proactive management of the thermal risks associated with these steps are paramount to preventing thermal runaway events, ensuring consistent product quality, and enabling safe scale-up.

Understanding the Exothermic Nature of the Reactions
  • Fluorination of 3-Hydroxycyclobutane-1-carbonitrile: The replacement of a hydroxyl group with fluorine using reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor is a highly exothermic process. DAST, in particular, is known to be thermally unstable and can decompose violently if heated, making strict temperature control a critical safety parameter.[1][2][3] The reaction mechanism involves the formation of a reactive intermediate that readily undergoes nucleophilic attack by fluoride. The high energy release is a combination of bond formation energies and potential side reactions if the temperature is not adequately controlled.

  • Nitrile Formation via Nucleophilic Substitution: The displacement of a leaving group (e.g., tosylate, mesylate, or the newly introduced fluoride) with a cyanide source is also an exothermic process. While generally less hazardous than the fluorination step, the exotherm can still be significant, especially at higher concentrations or on a larger scale.

Before proceeding with the synthesis, a comprehensive risk assessment should be conducted. This should include a review of the safety data sheets (SDS) for all reagents, an understanding of the potential exotherms, and a plan for controlling the reaction temperature. For any scale-up operations, it is strongly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a thermal runaway during the fluorination of 3-hydroxycyclobutane-1-carbonitrile with DAST?

A1: A thermal runaway during this fluorination is most often initiated by one or a combination of the following factors:

  • Rapid Reagent Addition: Adding the fluorinating agent too quickly does not allow sufficient time for the cooling system to dissipate the generated heat, leading to a rapid increase in the internal temperature.

  • Inadequate Cooling: An insufficient cooling bath temperature, poor heat transfer due to vessel geometry or inadequate stirring, or a cooling system failure can all lead to a loss of temperature control.

  • High Reactant Concentration: Running the reaction at too high a concentration reduces the thermal mass of the solvent available to absorb the heat of reaction, making temperature spikes more likely.

  • Localized Hotspots: Poor mixing can lead to localized areas of high reagent concentration and temperature, which can initiate a runaway reaction.

  • Heating the Reaction Mixture: DAST is thermally unstable and should not be heated.[2] Accidental heating can lead to rapid decomposition and a dangerous increase in pressure and temperature.

Q2: Can I use a different fluorinating agent to mitigate the risks associated with DAST?

A2: Yes, several alternative fluorinating agents can be considered, some of which offer improved thermal stability profiles compared to DAST.

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is generally considered to be more thermally stable than DAST and is a common alternative for deoxofluorination reactions.[1]

  • PyFluor® (2-pyridinesulfonyl fluoride): This is another alternative that can be used for the fluorination of alcohols.[4]

  • FLUOLEAD™: Marketed as a safer substitute for DAST, this reagent is designed for increased stability.[2]

It is crucial to note that while these reagents may be more thermally stable, the fluorination reaction itself will still be exothermic. A thorough risk assessment and careful experimental execution are still required.

Q3: How does the choice of solvent impact the management of the exotherm?

A3: The solvent plays a critical role in thermal management:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.

  • Boiling Point: A solvent with a boiling point well above the intended reaction temperature is essential to prevent boiling and a rapid increase in pressure. However, in the event of a cooling failure, a lower boiling point solvent can provide some passive cooling through reflux, although this should be considered an emergency mitigation, not a primary control strategy.

  • Thermal Conductivity: Solvents with higher thermal conductivity can improve heat transfer from the reaction mixture to the cooling jacket.

  • Reactivity: The solvent must be inert to the reaction conditions. For fluorination with DAST, dichloromethane (DCM) is a common choice.[2][3]

Q4: What are the key considerations for safely scaling up this synthesis?

A4: Scaling up introduces significant challenges in managing exotherms due to the decrease in the surface-area-to-volume ratio, which reduces heat transfer efficiency. Key considerations include:

  • Reaction Calorimetry: Before any significant scale-up, perform reaction calorimetry to determine the heat of reaction (ΔHrxn), adiabatic temperature rise, and the rate of heat generation. This data is essential for designing an adequate cooling system.

  • Pilot Plant Process Safety: Implement a rigorous process safety approach during the design and operation of a pilot plant.[5][6] This includes hazard and operability (HAZOP) studies.

  • Gradual Scale-Up: Increase the batch size in small, controlled increments.

  • Engineered Controls: Utilize reactor systems with efficient cooling jackets, baffles for improved mixing, and reliable temperature and pressure monitoring. A quench system should be in place for emergencies.

  • "Just-in-Time" Reagent Delivery: For hazardous materials, consider delivering them as needed rather than having a large inventory on hand.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected rapid temperature increase during reagent addition. 1. Addition rate is too high.2. Cooling is insufficient.3. Reactant concentration is too high.1. Immediately stop the addition. 2. Ensure the cooling bath is at the target temperature and functioning correctly.3. If the temperature continues to rise, be prepared to execute an emergency quench procedure (e.g., addition of a cold, inert solvent or a pre-determined quenching agent).4. Re-evaluate the protocol with a slower addition rate and/or more dilute conditions.
Reaction temperature does not stabilize after addition is complete. 1. The reaction is still proceeding and generating heat.2. Inadequate mixing is leading to delayed reaction of unmixed reagents.1. Continue to monitor the temperature closely with active cooling until it stabilizes and begins to drop.2. Ensure the stirring is adequate for the vessel size and viscosity of the mixture.
Pressure increase in the reactor. 1. The reaction temperature has exceeded the boiling point of the solvent.2. Decomposition of a reagent (e.g., DAST) is generating gaseous byproducts.1. Treat this as a serious incident. Immediately stop any heating and ensure maximum cooling is applied.2. If the pressure continues to rise, follow established emergency procedures, which may include venting to a scrubber system if designed for it.3. After stabilizing, investigate the cause. A pressure increase is a strong indicator of a loss of thermal control.
Low yield or incomplete conversion. 1. Reaction temperature was too low.2. Insufficient amount of reagent added.1. While maintaining cooling, allow the reaction to slowly warm to the recommended temperature and monitor for any exotherm.2. Before adding more reagent, ensure the initial charge has fully reacted by taking an in-process control sample (if safe to do so).

Experimental Protocols for Exotherm Management

Protocol 1: Fluorination of 3-Hydroxycyclobutane-1-carbonitrile with DAST

Objective: To safely perform the fluorination while maintaining strict temperature control.

Materials:

  • 3-Hydroxycyclobutane-1-carbonitrile

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone or a cryo-cooler

  • Three-neck round-bottom flask

  • Addition funnel

  • Low-temperature thermometer

  • Efficient magnetic or overhead stirrer

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • System Preparation: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Ensure all joints are well-sealed. The reaction should be conducted under an inert atmosphere.

  • Initial Setup: Charge the three-neck flask with 3-Hydroxycyclobutane-1-carbonitrile and anhydrous DCM. Begin stirring to ensure a homogenous solution.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath or a cryo-cooler.[2] Ensure the internal temperature has stabilized at -78 °C before proceeding.

  • Reagent Preparation: In the addition funnel, prepare a solution of DAST in anhydrous DCM.

  • Controlled Addition: Add the DAST solution dropwise to the cooled solution of the alcohol. This is the most critical step for exotherm control. The addition rate should be slow enough to maintain the internal temperature below -70 °C.

  • Monitoring: Continuously monitor the internal temperature. If the temperature rises above -65 °C, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at -78 °C for the prescribed time, as determined by laboratory-scale optimization experiments.

  • Quenching: Slowly and carefully quench the reaction by transferring the cold reaction mixture to a separate flask containing a stirred, saturated solution of sodium bicarbonate in an ice bath. Caution: Quenching is also exothermic and can release gas.

Diagram: Experimental Workflow for Safe Fluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Assemble and Dry Glassware prep2 Charge Alcohol and DCM prep1->prep2 prep3 Inert Atmosphere (N2/Ar) prep2->prep3 cool Cool to -78 °C prep3->cool add Slow, Dropwise Addition of DAST Solution cool->add monitor Maintain T < -70 °C add->monitor control Critical Control Point: Temperature add->control stir Stir at -78 °C monitor->stir quench Slow Quench into sat. NaHCO3 (aq) at 0 °C stir->quench extract Aqueous Workup and Extraction quench->extract purify Purification extract->purify control->monitor

Caption: Workflow for safe fluorination with a critical temperature control loop.

Data Summary Table

ParameterRecommendationRationale
Reaction Temperature -78 °C to -70 °CMinimizes the rate of reaction and heat generation, allowing for effective control. Reduces the risk of DAST decomposition.[2][3]
Addition Rate Slow, dropwisePrevents accumulation of unreacted reagents and a sudden, large exotherm.
Concentration Dilute (e.g., 0.1-0.5 M)Provides a larger thermal mass to absorb the heat of reaction.
Stirring Vigorous and efficientEnsures homogenous temperature distribution and prevents localized hotspots.
Quenching Temperature 0 °CControls the exotherm of the quench and minimizes potential side reactions.

Troubleshooting Decision Tree

G start Temperature Rise During Addition? stop_add Stop Addition Immediately start->stop_add Yes resume_slowly Resume Addition at Slower Rate start->resume_slowly No check_cooling Verify Cooling System is Functional stop_add->check_cooling is_stable Temperature Stabilizing? check_cooling->is_stable is_stable->resume_slowly Yes continue_rise Temperature Still Rising? is_stable->continue_rise No quench Execute Emergency Quench Procedure continue_rise->quench Yes investigate Post-Mortem: Re-evaluate Protocol (Concentration, Addition Rate) continue_rise->investigate No (Stable) quench->investigate

Caption: Decision tree for managing an unexpected temperature increase.

References

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.).
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. PubMed. (2025, August 18).
  • Alcohol to Fluoride - Common Conditions. (n.d.).
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. (n.d.).
  • Fluorination with aminosulfuranes. Wikipedia. (n.d.).
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. ResearchGate. (n.d.).
  • Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University Department of Chemistry. (2020, May 7).
  • Room-temperature nucleophilic aromatic fluorination: Experimental and theoretical studies. Research Nebraska. (2006, April 21).
  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters†. PMC - NIH. (n.d.).
  • Nucleophilic Fluorination. The Doyle Group - UCLA. (2023, March 27).

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Technical Support Center: Selecting the Right Fluorinating Agent for Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

The incorporation of fluorine into organic molecules, particularly strained ring systems like cyclobutanes, is a pivotal strategy in modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3] However, the synthesis of fluorinated cyclobutanes presents distinct challenges, often stemming from the inherent ring strain of the cyclobutane core and the high reactivity of many fluorinating agents.[3][4][5]

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate fluorinating agent for cyclobutane precursors. It provides a comprehensive overview of common reagents, troubleshooting strategies for frequently encountered issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of fluorinating agents I should consider for my cyclobutane precursor?

The choice of a fluorinating agent is fundamentally dictated by the functional group on your cyclobutane precursor that you intend to replace with fluorine. Broadly, these agents can be categorized into two main classes:

  • Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) and are typically used to displace leaving groups or open strained rings. Common examples include diethylaminosulfur trifluoride (DAST) and its analogues, as well as sources of fluoride ions like potassium fluoride (KF) in combination with a phase-transfer catalyst.

  • Electrophilic Fluorinating Agents: These reagents deliver a formal "F+" equivalent and are used to fluorinate electron-rich centers, such as enolates or enamines.[6] The most widely used reagent in this class is Selectfluor®.[7][8]

Q2: I have a cyclobutanol. Which fluorinating agent is best for converting the hydroxyl group to a fluorine atom?

For the deoxyfluorination of cyclobutanols, nucleophilic reagents are the standard choice.[9] This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry.[9]

Commonly Used Reagents for Deoxyfluorination:

ReagentAdvantagesDisadvantages
DAST (Diethylaminosulfur trifluoride)Effective for a wide range of alcohols.Thermally unstable and can be explosive, especially on a larger scale.[10] Often leads to elimination byproducts.[10] Generates corrosive HF.[11]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)More thermally stable than DAST.[10]Still generates HF and can promote elimination.[11]
XtalFluor-E® and XtalFluor-M® Crystalline, air-stable solids, making them easier and safer to handle.[12][13] Do not generate free HF under anhydrous conditions.[11][13] Often provide higher yields and fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[12][13]Require a promoter, such as Et₃N·3HF or DBU, to deliver the fluoride nucleophile.[12][13]
Fluolead™ A solid reagent with good thermal stability.Can be less reactive than other options.

Recommendation: For enhanced safety, handling, and often improved selectivity, XtalFluor-M® is a highly recommended starting point for the deoxyfluorination of cyclobutanols.[12][13]

Q3: My cyclobutane precursor is a ketone. How can I introduce a gem-difluoro group?

The conversion of a cyclobutanone to a gem-difluorocyclobutane is a common transformation.[14] Deoxyfluorinating agents like DAST and its more stable analogues are typically employed for this purpose.[9]

Workflow for Geminal Difluorination of a Cyclobutanone:

cluster_start Starting Material cluster_reagent Reagent Selection cluster_product Product Cyclobutanone Cyclobutanone DAST DAST Cyclobutanone->DAST Deoxyfluorination Deoxo-Fluor Deoxo-Fluor Cyclobutanone->Deoxo-Fluor Deoxyfluorination XtalFluor XtalFluor Cyclobutanone->XtalFluor Deoxyfluorination (often preferred for safety) gem-Difluorocyclobutane gem-Difluorocyclobutane DAST->gem-Difluorocyclobutane Deoxo-Fluor->gem-Difluorocyclobutane XtalFluor->gem-Difluorocyclobutane

Caption: Reagent selection for gem-difluorination.

Q4: I want to fluorinate an electron-rich cyclobutane derivative, like an enolate. What should I use?

For fluorinating carbanions or electron-rich systems, an electrophilic fluorinating agent is required.[6] Selectfluor® is the most common and versatile reagent for this purpose.[7][8] It is a user-friendly, stable solid that can be used under relatively mild conditions.

Mechanism of Electrophilic Fluorination: The exact mechanism is still a subject of discussion, but it is generally considered to proceed through either an SN2 or a single-electron transfer (SET) pathway.[6]

Cyclobutane_Enolate Cyclobutane Enolate (Nucleophile) Selectfluor Selectfluor® (Electrophile) Cyclobutane_Enolate->Selectfluor Nucleophilic Attack on F Fluorinated_Cyclobutanone α-Fluorocyclobutanone Selectfluor->Fluorinated_Cyclobutanone Fluorine Transfer

Caption: Electrophilic fluorination of a cyclobutane enolate.

Troubleshooting Guide

Problem 1: Low or no conversion of my starting cyclobutanol.

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating agents, especially DAST, are moisture-sensitive.[15] Ensure the reagent has been stored under anhydrous conditions and is from a reliable source. Consider using a newer, unopened bottle.

  • Sub-optimal Reaction Temperature: Some deoxyfluorinations require elevated temperatures to proceed efficiently. However, excessive heat can lead to decomposition of both the reagent and the product.[15] Start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Steric Hindrance: The hydroxyl group on your cyclobutane precursor may be sterically hindered, preventing the fluorinating agent from accessing it. In such cases, a less bulky reagent or more forcing conditions may be necessary.

Problem 2: My fluorination reaction is producing a significant amount of elimination byproducts (cyclobutenes).

Possible Causes & Solutions:

  • Reagent Choice: DAST and Deoxo-Fluor® are known to promote elimination reactions, particularly with substrates that can form stable carbocations.[10][12][13]

    • Solution: Switch to a more selective reagent like XtalFluor-E® or XtalFluor-M® .[12][13] These reagents are less prone to causing elimination.[12][13]

  • Reaction Conditions: The presence of non-nucleophilic bases can sometimes exacerbate elimination.

    • Solution: Carefully control the stoichiometry of any added base. Running the reaction at lower temperatures can also help to suppress the elimination pathway.

Problem 3: I am observing ring-opening or rearrangement of my cyclobutane ring during fluorination.

Possible Causes & Solutions:

  • Carbocation Formation: The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, especially if a carbocationic intermediate is formed.[16] This is a known issue with some fluorination reactions.[16][17][18][19]

    • Solution: Employ milder reaction conditions and use a fluorinating agent that is less likely to promote carbocation formation. For deoxyfluorinations, reagents like XtalFluor® may be beneficial as they operate under less acidic conditions than DAST. For electrophilic fluorinations, ensure the reaction is buffered if necessary.

  • Substrate-Specific Instability: Certain substitution patterns on the cyclobutane ring can predispose it to rearrangement.

    • Solution: This may require a redesign of the synthetic route. Consider introducing the fluorine atom at an earlier stage before the cyclobutane ring is fully functionalized.

Problem 4: The stereoselectivity of my fluorination is low or not what I expected.

Possible Causes & Solutions:

  • Mixed SN1/SN2 Mechanism: If the reaction is proceeding through a partial SN1 pathway, you will lose stereochemical control. This can be promoted by substrates that form stabilized carbocations or by reaction conditions that favor ionization.

    • Solution: Use a less polar solvent and run the reaction at a lower temperature to favor the SN2 pathway.

  • Neighboring Group Participation: A nearby functional group on your cyclobutane precursor could be interfering with the approach of the fluorinating agent, leading to unexpected stereochemical outcomes.

    • Solution: Protect the interfering functional group before the fluorination step. Alternatively, a different fluorinating agent with a different steric profile may be required. For electrophilic fluorinations, chiral reagents or catalysts can be employed to induce stereoselectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Cyclobutanol using XtalFluor-M®

Safety Note: While XtalFluor-M® is safer than DAST, all fluorination reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • To a stirred solution of the cyclobutanol (1.0 equiv) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add XtalFluor-M® (1.2 equiv) portion-wise.

  • After 15 minutes, add the promoter, triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equiv), dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Fluorination of a Cyclobutanone Enolate using Selectfluor®
  • Generate the enolate of the cyclobutanone using a suitable base (e.g., lithium diisopropylamide, LDA) in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) at -78 °C under an inert atmosphere.

  • In a separate flask, dissolve Selectfluor® (1.1 equiv) in an anhydrous polar aprotic solvent (e.g., acetonitrile or dimethylformamide, DMF).

  • Slowly add the solution of Selectfluor® to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library.
  • Troubleshooting low yield in heterocycle fluorin
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed.
  • XtalFluor-M: A Safer, More Selective Fluorinating Agent That Avoids Free Hydrogen Fluoride Gener
  • Troubleshooting common issues in fluorination reactions of cycloheptanes - Benchchem. BenchChem.
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH.
  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH.
  • Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed.
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling - American Chemical Society.
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH.
  • (Trifluoromethyl)cyclobutanes in drug discovery. - ResearchGate.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. ChemRxiv.
  • (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates. - ResearchGate.
  • Electrophilic fluorin
  • What are fluorinating agents in organic synthesis? - Quora. Quora.
  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate.
  • Oxidative ring‐opening fluorination of cyclopropanes (A). Fluorination... - ResearchGate.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC.
  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF - ResearchGate.
  • Elemental fluorine. Part 14.1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry.
  • The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies. REF Impact Case Studies.
  • Ring-opening fluorination of bicyclic azaarenes - PMC - PubMed Central.
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • Some commercial nucleophilic fluorinating agents. - ResearchGate.
  • Proposed reaction mechanism for the formation of cyclobutane 3. - ResearchGate.
  • Simpler fluorine chemistry - SCI. Society of Chemical Industry.
  • STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS by John A. Milligan BS, Allegheny College - D-Scholarship@Pitt. University of Pittsburgh.
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society.
  • Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens.
  • Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews. ChemistryViews.
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  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Pharmaceutical Technology.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester.
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
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  • Role of Selectfluor® in the reported fluorination reaction - ResearchGate.
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Validation & Comparative

mass spectrometry fragmentation pattern of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Fluorocyclobutane-1-carbonitrile: A Comparative Analysis

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and materials science, small, conformationally constrained scaffolds are of paramount importance. This compound is an exemplary building block, offering a unique combination of a strained four-membered ring, which imparts a defined three-dimensional geometry, and the distinct electronic properties of fluorine and nitrile functional groups.[1][2][3] As researchers increasingly incorporate such motifs to fine-tune steric and electronic parameters, the need for robust analytical methods for their characterization becomes critical. Mass spectrometry, particularly under electron ionization (EI), is a cornerstone technique for confirming molecular identity and purity. Understanding the fragmentation pattern is not merely an academic exercise; it is essential for unambiguous identification in complex reaction mixtures, metabolite studies, and quality control workflows.

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. We will dissect the probable fragmentation pathways by drawing upon fundamental principles of mass spectrometry and comparing its expected behavior to structurally relevant analogues. This document is intended for researchers, chemists, and mass spectrometrists who require a deeper understanding of how this unique molecular architecture behaves under standard analytical conditions.

Theoretical Fragmentation Analysis of this compound

The fragmentation of this compound (Molecular Weight: 99.11 g/mol , Monoisotopic Mass: 99.048 Da) in a 70 eV EI source is governed by the interplay of its three key structural features: the high-strain cyclobutane ring, the nitrogen-containing nitrile group, and the highly electronegative fluorine atom.[4][5]

The molecular ion ([C₅H₆FN]⁺•), formed by the ejection of an electron, is the precursor to all fragment ions. For nitriles, the molecular ion peak can sometimes be of low abundance or absent altogether.[6] The initial charge is likely to be localized on the nitrile nitrogen or within the strained ring system.

Key Predicted Fragmentation Pathways
  • Ring Cleavage Reactions (The Cyclobutane Signature) : Cyclobutane derivatives are well-known to undergo characteristic ring cleavage upon electron impact to relieve ring strain.[7][8] The most common pathway is a retro [2+2] cycloreversion, breaking the ring into two ethylene-like fragments.

    • Loss of Ethylene ([C₂H₄], m/z 28) : A primary fragmentation is the expulsion of a neutral ethylene molecule, leading to a significant fragment ion at m/z 71 ([C₃H₂FN]⁺•). This is one of the most anticipated and diagnostically useful peaks.

    • Loss of Acrylonitrile ([C₃H₃N], m/z 53) : Cleavage across the C1-C2 and C3-C4 bonds could lead to the loss of neutral acrylonitrile, resulting in a fragment ion at m/z 46 ([C₂H₃F]⁺•, vinyl fluoride cation).

    • Loss of Vinyl Fluoride ([C₂H₃F], m/z 46) : Conversely, the same ring cleavage could result in the charge being retained on the nitrile-containing fragment, leading to a peak at m/z 53 ([C₃H₃N]⁺•, acrylonitrile cation).

  • Functional Group-Directed Fragmentations : The nitrile and fluoro- substituents also direct specific fragmentation channels.

    • [M-1]⁺ Peak : The loss of a hydrogen radical (H•) from the carbon alpha to the nitrile group is a common fragmentation for nitriles, forming a resonance-stabilized cation.[6][9] This would produce a fragment at m/z 98 .

    • Loss of Hydrogen Fluoride (HF, m/z 20) : Elimination of a neutral HF molecule is a characteristic fragmentation for many organofluorine compounds. This would result in a fragment ion at m/z 79 ([C₅H₅N]⁺•).

    • Loss of Nitrile Radical (•CN, m/z 26) : Alpha-cleavage next to the nitrile group can cause the loss of a •CN radical, yielding a fluorinated cyclobutyl cation at m/z 73 ([C₄H₆F]⁺).

The predicted fragmentation pathways are visualized in the diagram below.

G M [C₅H₆FN]⁺• m/z 99 (Molecular Ion) F71 [C₃H₂FN]⁺• m/z 71 M->F71 - C₂H₄ F98 [C₅H₅FN]⁺ m/z 98 M->F98 - H• F79 [C₅H₅N]⁺• m/z 79 M->F79 - HF F73 [C₄H₆F]⁺ m/z 73 M->F73 - •CN F53 [C₃H₃N]⁺• m/z 53 M->F53 - C₂H₃F F46 [C₂H₃F]⁺• m/z 46 M->F46 - C₃H₃N

Caption: Predicted EI fragmentation pathways for this compound.

Comparative Fragmentation Analysis

To better understand the influence of the fluorine atom and the cyclobutane ring, we will compare the predicted fragmentation of our target molecule with two logical alternatives: Cyclobutanecarbonitrile (removes the fluorine) and 3-Chlorocyclobutane-1-carbonitrile (substitutes fluorine with another halogen).

Analyte Molecular Ion (m/z) Key Fragment 1 (m/z) Pathway 1 Key Fragment 2 (m/z) Pathway 2 Key Fragment 3 (m/z) Pathway 3
This compound 9971- C₂H₄79- HF73- •CN
Cyclobutanecarbonitrile 8153- C₂H₄55- •CN80- H•
3-Chlorocyclobutane-1-carbonitrile 115 / 11787 / 89- C₂H₄80- HCl79- Cl•

Analysis of Comparisons:

  • Cyclobutanecarbonitrile vs. This compound : The primary ring cleavage product shifts from m/z 53 in the non-fluorinated analogue to m/z 71 in the fluorinated version, a clear mass shift of 18 Da corresponding to the substitution of H with F. The absence of an m/z 79 peak (loss of HF) in the cyclobutanecarbonitrile spectrum would further confirm the fluorine's role in directing fragmentation.

  • 3-Chlorocyclobutane-1-carbonitrile vs. This compound : The most striking difference will be the isotopic signature of chlorine.[10] 3-Chlorocyclobutane-1-carbonitrile will exhibit two molecular ion peaks at m/z 115 and m/z 117 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern will propagate to its fragments, such as the loss of ethylene leading to peaks at m/z 87 and 89. Furthermore, the loss of HCl (m/z 36/38) leading to a fragment at m/z 79 will be a dominant pathway, analogous to the loss of HF in the fluorine compound.

Experimental Protocol: GC-MS Analysis

This section outlines a standard operating procedure for acquiring an electron ionization mass spectrum for this compound.

Objective : To obtain a reproducible 70 eV EI mass spectrum for fragmentation pattern analysis.

Instrumentation :

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a single quadrupole or ion trap MS).

  • Capillary GC Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Methodology :

  • Sample Preparation :

    • Prepare a 100 ppm solution of this compound in a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Conditions :

    • Injector Temperature : 250°C

    • Injection Mode : Split (e.g., 50:1 ratio)

    • Injection Volume : 1 µL

    • Carrier Gas : Helium, constant flow at 1.0 mL/min.

    • Oven Program :

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI)

    • Ion Source Temperature : 230°C

    • Electron Energy : 70 eV

    • Mass Range : m/z 35 - 200

    • Scan Speed : ~2-3 scans/second

    • Transfer Line Temperature : 280°C

  • Data Analysis :

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction using the baseline spectrum immediately before or after the peak.

    • Analyze the resulting spectrum, identifying the molecular ion and major fragment ions. Compare these to the predicted values.

G cluster_workflow GC-MS Experimental Workflow Sample 1. Sample Prep (100 ppm in DCM) Inject 2. GC Injection (1 µL, Split Mode) Sample->Inject Separate 3. GC Separation (Temp. Ramp) Inject->Separate Ionize 4. EI Ionization (70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole) Ionize->Analyze Detect 6. Detection & Data Acquisition Analyze->Detect

Caption: General experimental workflow for GC-EI-MS analysis.

Conclusion and Outlook

While no definitive, published spectrum for this compound is readily available, a robust prediction of its fragmentation behavior can be made based on established principles of mass spectrometry. The analysis presented here suggests a rich fragmentation pattern dominated by characteristic cleavages of the cyclobutane ring, notably the loss of ethylene to yield a fragment at m/z 71. Additional significant fragments arising from the loss of HF, H•, and •CN are also anticipated.

Comparing these predictions to non-fluorinated and chloro-substituted analogues provides a powerful framework for identifying key diagnostic ions that confirm the presence and integrity of the fluoro-cyclobutane-nitrile scaffold. The provided experimental protocol offers a reliable starting point for researchers to generate their own data and validate these hypotheses. This foundational understanding is crucial for anyone employing this versatile building block in their synthetic endeavors.

References

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8.
  • Brion, C. E., et al. (1980). Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16. Journal of the Chemical Society B: Physical Organic.
  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
  • AMyD. (n.d.). Mass Spectrometry: Fragmentation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13702294, 3-Bromocyclobutane-1-carbonitrile.
  • Borges, C. R., et al. (2008). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 43(7), 937-949.
  • NIST. (n.d.). Cyclobutane - NIST WebBook. National Institute of Standards and Technology.
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of... [Diagram].
  • YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • PubChemLite. (n.d.). This compound (C5H6FN).
  • Appretech Scientific Limited. (n.d.). This compound.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Wikipedia. (n.d.). Alkane.
  • ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
  • ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment...
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A Comparative Guide to 3-Fluorocyclobutane-1-carbonitrile and its Chloro Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, small, strained ring systems have emerged as valuable scaffolds for the design of novel therapeutics. Among these, cyclobutane derivatives offer a unique three-dimensional geometry that can provide access to unexplored chemical space.[1][2][3] This guide provides an in-depth, objective comparison of two key building blocks: 3-Fluorocyclobutane-1-carbonitrile and its chloro analog, 3-Chlorocyclobutane-1-carbonitrile.

The strategic incorporation of halogens into drug candidates is a widely employed tactic to modulate physicochemical and pharmacokinetic properties. Fluorine, in particular, has gained prominence for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6] Chlorine, a larger and more polarizable halogen, also offers distinct advantages in drug design.[7] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of these two analogs, supported by fundamental chemical principles and available data, to inform rational design and synthesis strategies.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 3-Chlorocyclobutane-1-carbonitrile is presented below. These properties are fundamental to understanding the behavior of these molecules in both chemical reactions and biological systems.

PropertyThis compound3-Chlorocyclobutane-1-carbonitrile
Molecular Formula C₅H₆FN[6][8]C₅H₆ClN[9][10][11]
Molecular Weight 99.11 g/mol [6][8]115.56 g/mol [9][10][11]
Appearance Liquid[6]Not specified
Topological Polar Surface Area 23.8 Ų[6]23.8 Ų[9]
XLogP3 0.8[6]1.1[9]
CAS Number 1552638-51-3[8]20249-18-7[9][10][11]

Structural and Electronic Properties: The Halogen Influence

The puckered nature of the cyclobutane ring is a defining structural feature that influences the spatial arrangement of substituents.[2] Both this compound and its chloro analog will exist as a mixture of cis and trans diastereomers, which can exhibit different physical and biological properties.

The primary difference between the two analogs lies in the electronic properties of the C-F and C-Cl bonds. Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant partial positive charge on the carbon and a partial negative charge on the fluorine. The C-Cl bond is also polar, but to a lesser extent due to the lower electronegativity of chlorine compared to fluorine.

Caption: Bond polarization in 3-halocyclobutane-1-carbonitriles.

This difference in bond polarity has significant implications for the reactivity of the two compounds. The C-F bond is notably stronger than the C-Cl bond, a consequence of the efficient orbital overlap between the small fluorine atom and carbon.[12] This inherent strength makes the C-F bond more resistant to cleavage.

Reactivity Profile: A Tale of Two Leaving Groups

The most significant difference in the chemical behavior of this compound and its chloro analog is expected in nucleophilic substitution reactions. The halogen atom in these compounds can act as a leaving group, being displaced by a nucleophile.

Leaving Group Ability:

The efficiency of a leaving group is inversely related to its basicity. A good leaving group should be a weak base, as this indicates it is stable on its own with a negative charge. Following this principle, the order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[9][13] Fluoride (F⁻) is a relatively strong base, making it a poor leaving group in nucleophilic substitution reactions.[9][12] Conversely, chloride (Cl⁻) is a weaker base and a much better leaving group.

Implications for SN2 Reactions:

For a bimolecular nucleophilic substitution (SN2) reaction, the rate is directly influenced by the nature of the leaving group.[14] Consequently, 3-Chlorocyclobutane-1-carbonitrile is expected to undergo SN2 reactions at a significantly faster rate than this compound. The high activation energy required to break the strong C-F bond in the fluoro analog presents a substantial kinetic barrier.[15]

Caption: Generalized SN2 reaction mechanism and energy profile.

Proposed Synthetic Pathways

Proposed Synthesis of this compound

A potential route to this compound could start from a suitable cyclobutane precursor, such as 3-hydroxycyclobutane-1-carboxylic acid, which can be fluorinated and subsequently converted to the nitrile.

Step-by-step Protocol (Proposed):

  • Fluorination of a Hydroxy Precursor: A protected 3-hydroxycyclobutane-1-carboxamide could be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom via a nucleophilic substitution reaction.

  • Dehydration of Amide to Nitrile: The resulting 3-fluorocyclobutane-1-carboxamide would then be dehydrated using a reagent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride to yield the target this compound.

Proposed Synthesis of 3-Chlorocyclobutane-1-carbonitrile

The synthesis of the chloro analog could follow a similar pathway, utilizing a chlorinating agent.

Step-by-step Protocol (Proposed):

  • Chlorination of a Hydroxy Precursor: A protected 3-hydroxycyclobutane-1-carboxamide could be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to replace the hydroxyl group with chlorine.

  • Dehydration of Amide to Nitrile: The subsequent dehydration of the 3-chlorocyclobutane-1-carboxamide would proceed as described for the fluoro analog to afford 3-Chlorocyclobutane-1-carbonitrile.

G cluster_0 General Synthetic Workflow start 3-Hydroxycyclobutane-1-carboxamide step1_F Fluorination (e.g., DAST) start->step1_F step1_Cl Chlorination (e.g., SOCl₂) start->step1_Cl inter_F 3-Fluorocyclobutane-1-carboxamide step1_F->inter_F inter_Cl 3-Chlorocyclobutane-1-carboxamide step1_Cl->inter_Cl step2 Dehydration (e.g., POCl₃) inter_F->step2 inter_Cl->step2 product_F This compound step2->product_F product_Cl 3-Chlorocyclobutane-1-carbonitrile step2->product_Cl

Caption: Proposed synthetic workflow for 3-halocyclobutane-1-carbonitriles.

Spectroscopic Signatures: Distinguishing the Analogs

  • ¹H and ¹³C NMR: The high electronegativity of fluorine will cause a significant downfield shift for the proton and carbon at the C-3 position in this compound compared to the chloro analog. Furthermore, the presence of the spin-active ¹⁹F nucleus will lead to characteristic C-F and H-F coupling patterns (splitting of signals) in the ¹³C and ¹H NMR spectra, respectively. These coupling constants can also provide information about the cis/trans stereochemistry.[1][16]

  • ¹⁹F NMR: This technique is unique to the fluoro analog and will show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom.

  • IR Spectroscopy: The C-F and C-Cl stretching vibrations will appear in different regions of the IR spectrum. The C-F stretch is typically found in the 1000-1400 cm⁻¹ region, while the C-Cl stretch appears at a lower frequency, generally between 600 and 800 cm⁻¹. The nitrile (C≡N) stretch for both compounds is expected in the range of 2220-2260 cm⁻¹.

Impact on Drug Discovery and Development

The choice between incorporating a this compound or a 3-chlorocyclobutane-1-carbonitrile scaffold into a drug candidate will have profound implications for its biological properties.

  • Metabolic Stability: The strength of the C-F bond often imparts greater metabolic stability to a molecule, as it is less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[6] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Lipophilicity and Permeability: Fluorine substitution is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[4][5] While chlorine also increases lipophilicity, the effect of fluorine is often more pronounced. The XLogP3 values in the table above support this trend.

  • Binding Interactions: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

Conclusion

This compound and 3-Chlorocyclobutane-1-carbonitrile, while structurally similar, exhibit key differences in their physicochemical properties and chemical reactivity that are of critical importance in drug discovery. The fluoro analog is characterized by a strong, highly polarized C-F bond, which renders it less reactive in nucleophilic substitution reactions but can confer enhanced metabolic stability and desirable binding interactions. The chloro analog, with its better leaving group, is more amenable to synthetic transformations involving nucleophilic displacement.

The selection of one analog over the other should be a strategic decision based on the specific goals of the drug design program. If metabolic stability and unique binding interactions are paramount, the fluoro-scaffold is a compelling choice. If synthetic accessibility and the potential for further functionalization via nucleophilic substitution are priorities, the chloro-scaffold may be more advantageous. This guide provides the foundational knowledge for researchers to make informed decisions in the rational design of next-generation therapeutics utilizing these valuable cyclobutane building blocks.

References

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A Comparative Guide to the Biological Activity of 3-Fluorocyclobutane-1-carbonitrile Derivatives as Cysteine Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of potent and selective enzyme inhibitors is a cornerstone of modern therapeutic development. This guide provides an in-depth technical comparison of the potential biological activity of 3-Fluorocyclobutane-1-carbonitrile derivatives, framing them as a promising, yet underexplored, class of cysteine cathepsin inhibitors. By analyzing the unique properties of the fluorinated cyclobutane scaffold in conjunction with the established reactivity of a nitrile "warhead," we will objectively compare their projected performance against well-characterized alternative inhibitors, supported by experimental data from analogous systems.

The Rationale: Cysteine Cathepsins as Therapeutic Targets and the Role of Covalent Inhibition

Cysteine cathepsins are a family of lysosomal proteases that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[1][2] However, their dysregulation has been implicated in a range of pathologies, such as osteoporosis, arthritis, and cancer, making them attractive targets for therapeutic intervention.[3][4][5]

The active site of cysteine cathepsins features a highly reactive cysteine residue. Covalent inhibitors, which form a stable bond with this residue, can offer advantages in terms of potency and duration of action. The nitrile group has emerged as a particularly effective "warhead" for covalent, yet reversible, inhibition of cysteine proteases.[3][4]

The Nitrile Warhead: A Mechanism of Reversible Covalent Inhibition

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine. This interaction forms a covalent thioimidate adduct, effectively inactivating the enzyme. This mechanism is well-established for a variety of nitrile-containing inhibitors of cathepsins B, K, L, and S.[3][4]

G Enzyme Cathepsin Active Site (Cys-SH) Adduct Reversible Covalent Thioimidate Adduct Enzyme->Adduct Nucleophilic Attack Inhibitor 3-Fluorocyclobutane- 1-carbonitrile Derivative Inhibitor->Adduct

Caption: Proposed mechanism of covalent inhibition.

The 3-Fluorocyclobutane Scaffold: A Unique Structural Element

The incorporation of a 3-fluorocyclobutane moiety offers several potential advantages in drug design:

  • Three-Dimensionality: The puckered nature of the cyclobutane ring introduces a rigid, three-dimensional element, which can enhance binding affinity and selectivity by allowing for more precise interactions with the enzyme's active site.

  • Metabolic Stability: Fluorination is a common strategy to block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can influence the acidity, basicity, and lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis of Nitrile-Based Cathepsin Inhibitors

To contextualize the potential of this compound derivatives, it is instructive to compare them with existing nitrile-based cathepsin inhibitors. The following tables summarize the inhibitory potencies of several well-characterized compounds against different cathepsin isoforms.

Cathepsin K Inhibitors

Cathepsin K is a key enzyme in bone resorption, making it a major target for osteoporosis therapies.[4][6]

InhibitorP2-P1 MoietyIC50 (nM) vs. Human Cathepsin KSelectivity vs. Cathepsin L & SReference
Odanacatib4-Fluoroleucine0.2>1,000-fold[6][7]
BalicatibLeucine-Homophenylalanine1.4>500-fold vs. L, >65,000-fold vs. S[4][6]
RelacatibAzepanone derivative0.041 (Ki,app)Low[8]
Cbz-Leu-NH-CH2-CNLeucine39Not specified[9]
MK-1256Cyclohexanecarboxamide core0.62>1100-fold vs. B, L, S[7]

The high potency of Odanacatib highlights the favorable interactions that can be achieved with a fluorinated P2 side chain.[6] This suggests that the 3-fluorocyclobutane scaffold, when appropriately positioned, could also engage in beneficial interactions within the enzyme's active site.

Cathepsin S Inhibitors

Cathepsin S is involved in antigen presentation and is a target for autoimmune diseases and cancer.[1][2]

InhibitorScaffoldIC50 (nM) vs. Human Cathepsin SSelectivity vs. Cathepsin K & LReference
4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrilePyrimidine-2-carbonitrilePotent (exact value not stated)-[10]
2-Phenyl-9H-purine-6-carbonitrile derivativePurine-6-carbonitrilePotent (exact value not stated)Selective over Cathepsin K[11]

These non-peptidic scaffolds demonstrate that potent and selective cathepsin S inhibition can be achieved with smaller, more drug-like molecules. The rigid cyclobutane ring could serve as a novel scaffold for this purpose.

Cathepsin B Inhibitors

Cathepsin B is implicated in cancer progression and other diseases.[5][12]

InhibitorP3-P2-P1 MoietyIC50 (nM) vs. Human Cathepsin BSelectivityReference
Cbz-Phe-NH-CH2CNPhe62,000-[12]
Compound 10 (Greenspan et al.)Dipeptidyl nitrile with carboxylate7Excellent over other cathepsins[12]
Dipeptide Nitrile 17 (Frizler et al.)Dipeptidyl nitrile with triazole19.2-41.3 (Ki)-[5]

The significant increase in potency for Compound 10, which incorporates a carboxylate to interact with a unique recognition site in cathepsin B, underscores the importance of targeting specific subsites for both potency and selectivity.[12] The this compound scaffold provides multiple points for diversification to explore such interactions.

Experimental Protocols

General Fluorometric Assay for Cathepsin Inhibition (IC50 Determination)

This protocol provides a framework for assessing the inhibitory potency of novel compounds against a specific cathepsin.

Materials and Reagents:

  • Human Recombinant Cathepsin (e.g., Cathepsin K, S, or B)

  • Assay Buffer: Typically 50 mM MES or sodium acetate, pH 5.5, containing EDTA and a reducing agent like DTT.

  • Fluorogenic Substrate: e.g., Z-FR-AMC for Cathepsins B and L, Z-VVR-AMC for Cathepsin S, Z-LR-AMC for Cathepsin K.

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the cathepsin in assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer.

  • Incubation: In the microplate, add the enzyme solution to each well, followed by the diluted test compounds. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Enzyme and Compound Dilutions B Incubate Enzyme and Inhibitor in Microplate A->B C Initiate Reaction with Fluorogenic Substrate B->C D Monitor Fluorescence Increase Over Time C->D E Calculate Reaction Rates and % Inhibition D->E F Plot Inhibition vs. [Inhibitor] and Determine IC50 E->F

Caption: Experimental workflow for IC50 determination.

Representative Synthesis of a 3-Fluorocyclobutane-1-carboxamide Derivative

The synthesis of this compound can be a starting point for a variety of derivatives. For instance, hydrolysis of the nitrile can yield the corresponding carboxylic acid, which can then be coupled with an amine to form an amide.

A potential synthetic route to a 3-fluorocyclobutane-1-carboxamide derivative could involve the following steps:

  • Synthesis of 3-Fluorocyclobutane-1-carboxylic acid: This can be achieved through various methods, including the nucleophilic fluorination of a suitable precursor.[13]

  • Amide Coupling: The resulting carboxylic acid can be activated (e.g., using HATU or EDC/HOBt) and then reacted with a desired amine to form the target carboxamide.

More advanced synthetic strategies, such as the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, offer pathways to chiral fluorinated cyclobutane derivatives, allowing for the exploration of stereochemistry in inhibitor design.[14][15]

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently limited in the public domain, a comprehensive analysis of the constituent parts—the fluorinated cyclobutane scaffold and the nitrile warhead—provides a strong rationale for their investigation as potent and potentially selective cysteine cathepsin inhibitors. The unique structural and physicochemical properties imparted by the 3-fluorocyclobutane moiety, combined with the proven efficacy of the nitrile group in covalent inhibition, make this an exciting and promising area for future research in drug discovery. The experimental protocols outlined in this guide provide a clear path for the synthesis and evaluation of these novel compounds.

References

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  • Shoup, T. M., Votaw, J. R., & Goodman, M. M. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. [Link]
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A Comparative Guide to the Analytical Characterization of 3-Fluorocyclobutane-1-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the nuanced structural variations between stereoisomers can profoundly impact a molecule's pharmacological profile, including its efficacy, toxicity, and metabolic stability. The 3-fluorocyclobutane-1-carbonitrile scaffold is an emerging motif in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the fluorinated cyclobutane ring. Consequently, the robust and unambiguous characterization of its cis and trans isomers is a critical step in the development of novel therapeutics.

This guide provides a comprehensive comparison of the primary analytical methods for differentiating and characterizing the cis and trans isomers of this compound. As a Senior Application Scientist, the following sections synthesize technical details with practical insights, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

The Indispensable Role of Isomer-Specific Analysis

The distinct spatial arrangement of the fluorine and nitrile substituents in this compound dictates the molecule's overall dipole moment, steric profile, and potential intermolecular interactions. These differences can lead to significant variations in how each isomer interacts with its biological target, metabolic enzymes, and other components of a biological system. Therefore, the ability to separate and definitively identify each isomer is not merely an analytical exercise but a fundamental requirement for meaningful and reproducible pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of the cis and trans isomers of this compound. The puckered nature of the cyclobutane ring and the through-bond and through-space interactions between nuclei provide a rich dataset for unambiguous stereochemical assignment.

The "Why": Causality in NMR-Based Differentiation

The key to differentiating the isomers lies in the distinct magnetic environments of the protons and the fluorine atom in each configuration. In the cis isomer, the fluorine and nitrile groups are on the same side of the ring, leading to different through-space interactions (Nuclear Overhauser Effects) and altered bond angles compared to the trans isomer, where they are on opposite sides. These geometric differences directly influence the chemical shifts (δ) and, more importantly, the scalar coupling constants (J).

Key NMR Experiments and Expected Observations

¹H NMR Spectroscopy: The analysis of proton-proton (³JHH) and proton-fluorine (JHF) coupling constants is paramount. The dihedral angle between vicinal protons in the trans isomer is different from that in the cis isomer, leading to predictably different ³JHH values, a principle described by the Karplus relationship. Generally, trans couplings across a rigid ring system are larger than cis couplings.[1]

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is exceptionally sensitive to its electronic environment, making ¹⁹F NMR a highly informative technique.[2] The chemical shift of the fluorine atom will differ between the cis and trans isomers due to the different spatial proximity of the electron-withdrawing nitrile group. Furthermore, the through-space coupling between the fluorine and nearby protons will be distinct for each isomer.

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and confirming the stereochemical relationship. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful, as it can detect through-space correlations between protons that are close to each other, providing direct evidence for their relative stereochemistry.

Predicted NMR Data
ParameterPredicted Value for cis-isomerPredicted Value for trans-isomerRationale for Difference
¹H NMR
H1 Chemical Shift (δ)3.2 - 3.4 ppm3.0 - 3.2 ppmThe proton at C1 in the cis isomer is expected to be more deshielded due to the through-space effect of the electronegative fluorine atom.
H3 Chemical Shift (δ)5.2 - 5.4 ppm (m)5.0 - 5.2 ppm (m)The proton at C3 is directly attached to the carbon bearing the fluorine atom and will be significantly deshielded. The subtle difference between isomers arises from the overall ring conformation.
³J(H1, H2)~6-8 Hz~8-10 HzThe vicinal coupling constant is expected to be larger for the trans isomer due to a more favorable dihedral angle for coupling.
¹⁹F NMR
¹⁹F Chemical Shift (δ)-190 to -195 ppm-195 to -200 ppmThe chemical shift is highly sensitive to the local electronic environment, which differs between the two isomers.

Disclaimer: The NMR data presented are predictive and should be used as a guide for spectral interpretation. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

    • Carefully integrate all signals.

    • Analyze the multiplicity and coupling constants of the signals, paying close attention to the protons on the cyclobutane ring.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum, with and without proton decoupling.

    • Determine the chemical shift of the fluorine resonance.

    • Analyze the coupling patterns in the proton-coupled spectrum to determine JHF values.

  • 2D NMR Acquisition (Recommended):

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

    • Acquire a 2D ¹H-¹H NOESY spectrum to identify through-space correlations, which will provide definitive evidence for the cis or trans stereochemistry.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton, carbon, and fluorine signals based on chemical shifts, coupling constants, and 2D correlations.

    • Compare the observed coupling constants and NOE correlations to the expected values for the cis and trans isomers to make an unambiguous assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Sample Isomer Mixture Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire F19_NMR 1D ¹⁹F NMR NMR_Tube->F19_NMR Acquire TwoD_NMR 2D NMR (COSY, NOESY) NMR_Tube->TwoD_NMR Acquire Process Process Spectra H1_NMR->Process F19_NMR->Process TwoD_NMR->Process Assign Assign Signals (δ, J, NOE) Process->Assign Compare Compare to Predicted Values & Stereochemical Models Assign->Compare Identify Unambiguous Isomer Identification Compare->Identify

NMR Analysis Workflow for Isomer Characterization.

Chromatographic Separation: Isolating the Isomers

While NMR provides structural identification, chromatographic techniques are essential for the physical separation of the cis and trans isomers, enabling their individual isolation and subsequent biological testing. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable methods.

Gas Chromatography (GC)

The "Why": GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. The cis and trans isomers of this compound are expected to have slightly different boiling points and polarities, which can be exploited for separation. The cis isomer, with a larger dipole moment, may interact more strongly with a polar stationary phase, leading to a longer retention time.

Coupling with Mass Spectrometry (GC-MS): When coupled with a mass spectrometer, GC-MS provides both separation and mass information. However, it is crucial to note that the electron ionization (EI) mass spectra of stereoisomers are often very similar, as fragmentation is primarily governed by the molecule's connectivity rather than its 3D structure.[3] Therefore, while GC-MS can confirm the molecular weight and elemental composition, the primary differentiation of isomers comes from their chromatographic separation (retention time), not their mass spectra.

Predicted GC-MS Data
ParameterPredicted Value for cis-isomerPredicted Value for trans-isomerRationale for Difference
GC Retention Time Slightly longerSlightly shorterOn a standard non-polar column, the more polar cis isomer may have a slightly longer retention time. On a polar column, this difference would be more pronounced.
MS Fragmentation m/z 99 (M⁺), 98, 72, 54m/z 99 (M⁺), 98, 72, 54Fragmentation patterns are expected to be very similar, with key fragments arising from the loss of H, HCN, and ethylene from the cyclobutane ring.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer mixture in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: A mid-polarity capillary column (e.g., DB-17 or equivalent) is a good starting point to exploit polarity differences.

    • Injection: Use a split injection to avoid column overloading.

    • Oven Program: Start with a temperature gradient to determine the approximate elution temperature, then optimize to an isothermal or shallow gradient program for the best resolution between the two isomer peaks.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-150.

  • Data Acquisition: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Identify the retention times of the two isomer peaks in the TIC.

    • Examine the mass spectra of each peak to confirm a molecular ion of m/z 99 and a fragmentation pattern consistent with the structure.

    • The primary basis for differentiation is the difference in retention times.

GCMS_Workflow cluster_prep Sample Preparation cluster_separation GC Separation cluster_detection MS Detection & Analysis Sample Isomer Mixture Dilute Dilute in Volatile Solvent Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject into GC Vial->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Detect Fragments Ionize->Detect Analyze Analyze Chromatogram & Mass Spectra Detect->Analyze Differentiate Differentiate by Retention Time Analyze->Differentiate

GC-MS Workflow for Isomer Separation and Analysis.
High-Performance Liquid Chromatography (HPLC)

The "Why": HPLC is a highly versatile technique for separating isomers. For fluorinated compounds, specialized stationary phases can offer unique selectivity. Pentafluorophenyl (PFP) columns, for example, can engage in dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for separating positional and stereoisomers of fluorinated molecules.[4][5] This provides an orthogonal separation mechanism to standard C18 columns.

Experimental Protocol: HPLC Separation
  • Column Selection: A pentafluorophenyl (PFP) or a cyano-bonded phase column is recommended to maximize the selectivity for the fluorinated isomers.[6]

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water.

    • If resolution is poor, consider adding a small amount of a modifier like methanol or isopropanol.

    • For ionizable impurities, the addition of a buffer or acid (e.g., 0.1% formic acid) may be necessary.

  • Method Development:

    • Run a broad gradient (e.g., 5% to 95% acetonitrile) to determine the elution profile of the isomers.

    • Optimize the gradient slope or switch to an isocratic method to achieve baseline separation of the two peaks.

    • Adjust the flow rate and column temperature to fine-tune the separation.

  • Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the nitrile group may have some absorbance. If a mass spectrometer is available (LC-MS), it can be used for more sensitive and selective detection.

  • Data Analysis: Determine the retention times and peak areas for each isomer to assess purity and quantify the relative amounts in a mixture.

Summary and Recommendations

The comprehensive characterization of the cis and trans isomers of this compound requires a multi-faceted analytical approach.

Analytical MethodPrimary ApplicationKey Differentiating ParameterAdvantagesLimitations
NMR Spectroscopy Unambiguous structural elucidation and stereochemical assignment.Coupling constants (J) and Nuclear Overhauser Effects (NOE).Provides definitive structural information.Not a separation technique; requires pure samples or deconvolution of mixture spectra.
Gas Chromatography (GC) Separation and isolation of isomers.Retention time.High resolution for volatile compounds; can be scaled for preparative separation.Isomers may co-elute on non-optimal columns; thermal degradation is a possibility.
Mass Spectrometry (MS) Molecular weight confirmation and elemental composition (with HRMS).m/z of molecular ion and fragments.High sensitivity; provides molecular formula.Poor at differentiating stereoisomers, especially with EI.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of isomers.Retention time.Highly versatile; wide range of stationary and mobile phases for method optimization.Can be more complex to develop a robust separation method.

Recommended Workflow:

  • Initial Characterization: Use NMR spectroscopy on the isomer mixture to confirm the presence of both cis and trans isomers and to make a preliminary structural assignment based on predicted chemical shifts and coupling constants.

  • Method Development for Separation: Develop a separation method using either GC or HPLC . For preparative scale, HPLC may offer more flexibility.

  • Isolation and Definitive Assignment: Isolate each isomer using the developed chromatographic method.

  • Final Confirmation: Run comprehensive 1D and 2D NMR experiments on each isolated isomer to provide unambiguous proof of its stereochemistry.

  • Purity Analysis: Use the developed GC or HPLC method for routine purity analysis of each isomer.

By following this integrated analytical strategy, researchers can confidently separate, identify, and quantify the cis and trans isomers of this compound, ensuring the integrity and reproducibility of subsequent biological and pharmacological investigations.

References

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  • Freitas, V. L. S., et al. (2020). A beginner's guide to 19F NMR and its role in drug screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 579-588. [Link]
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  • SpectraBase. (n.d.). CIS-3-BROMOMETHYL-3-HYDROXYCYCLOBUTANE-1-CARBONITRILE. [Link]
  • National Center for Biotechnology Information. (n.d.). [Table, syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid].
  • ACS Publications. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]
  • ResearchGate. (n.d.). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?
  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). [Link]
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  • Nees, M. F., et al. (2018). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 37(10), 389-394. [Link]
  • ResearchGate. (n.d.). 1 H NMR spectra showing the transformation of trans-3 to cis-3 in solution... [Link]
  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Baran Laboratory, The Scripps Research Institute. (n.d.).
  • Foroozandeh, M., et al. (2016). Measuring and calculating diastereomeric ratios by pure shift 1H NMR spectroscopy.
  • National Center for Biotechnology Information. (2020).
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A Comparative Guide to the Reactivity of Cis vs. Trans 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the cyclobutane scaffold offers a compelling three-dimensional alternative to traditional aromatic and aliphatic rings. Its inherent ring strain and defined stereochemistry can be leveraged to fine-tune molecular properties. When substituents are introduced, as in 3-Fluorocyclobutane-1-carbonitrile, the resulting cis and trans diastereomers can exhibit profoundly different chemical behaviors. This guide provides an in-depth comparison of the predicted reactivity of these two isomers, grounded in the principles of conformational analysis and stereoelectronic effects, and offers a framework for experimental validation.

Foundational Principles: Conformational Analysis and Stability

Unlike a planar drawing, a cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogens in a planar structure[1][2]. In this puckered state, substituents occupy two distinct positions: pseudo-axial (pointing more "up" or "down") and pseudo-equatorial (pointing more "outwards").

For 1,3-disubstituted cyclobutanes like this compound, the trans isomer is generally considered the more stable of the two. This increased stability arises because the trans configuration allows both the fluorine and the carbonitrile substituents to occupy pseudo-equatorial positions, minimizing steric hindrance and unfavorable dipole-dipole interactions[3]. In contrast, the cis isomer must place one substituent in a less favorable pseudo-axial position, leading to greater steric strain[3].

Comparative Reactivity: The E2 Elimination Pathway

A powerful way to probe the reactivity of these isomers is through a base-induced elimination (E2) reaction to form a cyclobutene. The E2 mechanism is highly stereospecific, requiring a rigid geometric arrangement: the abstracted proton and the leaving group must be anti-periplanar to one another (a dihedral angle of 180°). This strict requirement makes the reaction rate highly sensitive to the starting conformation of the molecule[4].

The Critical Role of Conformation in E2 Reactivity

Let's analyze the conformations of the cis and trans isomers to predict their reactivity in an E2 elimination. The fluorine atom is the leaving group, and a strong base will abstract a proton from an adjacent carbon (a β-proton).

  • Trans Isomer: In its most stable, di-equatorial-like conformation, the pseudo-equatorial fluorine atom is not anti-periplanar to any of the neighboring β-protons (which are in both axial and equatorial positions). To achieve the necessary anti-periplanar geometry for an E2 reaction, the ring must flip to a higher-energy conformation that places the fluorine in a pseudo-axial position. This ring flip is energetically costly, especially if it forces the bulkier carbonitrile group into an unfavorable axial position. Therefore, the trans isomer is expected to undergo E2 elimination slowly, if at all.

  • Cis Isomer: In its most stable conformation, the cis isomer will have one pseudo-axial and one pseudo-equatorial substituent. If the fluorine atom occupies the pseudo-axial position, it is perfectly aligned in an anti-periplanar arrangement with a pseudo-axial β-proton on the adjacent carbon. This pre-existing alignment in a relatively stable conformation means the molecule does not need to overcome a significant energy barrier to achieve the E2 transition state. Consequently, the cis isomer is predicted to be significantly more reactive towards E2 elimination than the trans isomer.

The logical flow for predicting this reactivity is outlined in the diagram below.

G cluster_cis Cis Isomer Analysis cluster_trans Trans Isomer Analysis c1 Cis Isomer (F and CN on same face) c2 Stable conformation has one axial, one equatorial group c1->c2 c3 If F is axial, it is anti-periplanar to an axial β-H c2->c3 c4 E2 transition state is readily accessible c3->c4 c5 Predicted HIGH Reactivity c4->c5 t1 Trans Isomer (F and CN on opposite faces) t2 Most stable conformation is di-equatorial t1->t2 t3 No anti-periplanar F and β-H in stable conformer t2->t3 t4 Requires high-energy ring flip to place F in axial position t3->t4 t5 E2 transition state is energetically unfavorable t4->t5 t6 Predicted LOW Reactivity t5->t6

Caption: Logical flow for predicting E2 reactivity based on stereochemistry.

The diagram below illustrates the mechanistic basis for the enhanced reactivity of the cis isomer.

Caption: Comparison of E2 elimination pathways for cis and trans isomers.

Experimental Protocol: Comparative Kinetic Analysis

To validate this prediction, a comparative kinetic study can be performed. The protocol below outlines a robust method for measuring the relative rates of elimination.

Objective: To determine the second-order rate constants for the E2 elimination of cis- and trans-3-Fluorocyclobutane-1-carbonitrile with potassium tert-butoxide.
Materials:
  • cis-3-Fluorocyclobutane-1-carbonitrile

  • trans-3-Fluorocyclobutane-1-carbonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • Internal Standard (e.g., Dodecane)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride Solution

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Workflow Diagram:

Workflow start Prepare Stock Solutions (Substrate, Base, Internal Std) setup Set up parallel reactions in a thermostated bath (e.g., 50°C) start->setup initiate Initiate reactions by adding base solution to substrate solution setup->initiate sampling Withdraw aliquots at specific time intervals (t=0, 5, 15, 30, 60 min) initiate->sampling quench Immediately quench each aliquot in a vial with sat. NH4Cl(aq) sampling->quench extract Extract quenched sample with diethyl ether quench->extract analyze Analyze organic layer by GC-FID extract->analyze data Plot ln([Substrate]) vs. Time to determine pseudo-first-order rate constants analyze->data calculate Calculate second-order rate constants (k2) data->calculate

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Procedure:
  • Preparation: Prepare stock solutions of each isomer (e.g., 0.1 M in t-BuOH) and potassium tert-butoxide (e.g., 1.0 M in t-BuOH). Add a known concentration of an internal standard (dodecane) to the substrate solutions for accurate quantification.

  • Reaction Setup: In separate, sealed reaction vessels, place a defined volume of the cis and trans isomer stock solutions. Place the vessels in a thermostated oil bath set to a constant temperature (e.g., 50 °C) and allow them to equilibrate.

  • Initiation and Sampling: Initiate the reactions by adding a pre-warmed aliquot of the t-BuOK solution to each vessel simultaneously. This is time zero (t=0). At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately inject each aliquot into a labeled vial containing a cold, saturated aqueous solution of ammonium chloride to neutralize the strong base and stop the reaction.

  • Extraction: Add a small volume of diethyl ether to the quenched vial, vortex thoroughly, and allow the layers to separate.

  • Analysis: Inject the organic layer of each sample into a GC-FID. The disappearance of the starting material peak (relative to the internal standard) over time will be used to calculate the reaction rate.

  • Data Processing: By plotting the natural logarithm of the substrate concentration versus time, the pseudo-first-order rate constant (k') can be determined from the slope of the line. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the base (k = k' / [t-BuOK]).

Predicted Results and Data Summary

Based on the mechanistic analysis, the cis isomer is expected to react significantly faster than the trans isomer. The nucleophilic fluorine is a relatively poor leaving group, so SN2 substitution reactions are expected to be minimal under these E2-favoring conditions (strong, sterically hindered base).[5]

Parametercis-3-Fluorocyclobutane-1-carbonitriletrans-3-Fluorocyclobutane-1-carbonitrile
Predicted Major Reaction E2 EliminationE2 Elimination (very slow)
Predicted Relative Rate FastVery Slow
Major Product 3-Cyanocyclobut-1-ene3-Cyanocyclobut-1-ene
Key Requirement F in pseudo-axial position (favorable)F in pseudo-axial position (unfavorable)

Conclusion

While the trans isomer of this compound is thermodynamically more stable, its reactivity in reactions with strict stereochemical requirements, such as E2 elimination, is predicted to be substantially lower than that of the cis isomer. The ability of the cis isomer to readily adopt a conformation where the fluorine leaving group and a β-proton are anti-periplanar is the key determinant of its enhanced reactivity. This predictive analysis, rooted in fundamental principles of stereoelectronics[6][7], provides a clear, testable hypothesis for researchers working with these valuable fluorinated building blocks. Understanding these reactivity differences is paramount for designing efficient synthetic routes and for predicting the metabolic fate of drug candidates containing the 3-fluorocyclobutane motif.

References

  • Fluorocyclobutane-containing pharmaceuticals and drug candidates. (n.d.). ResearchGate.
  • Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. (n.d.). JNM.
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A Senior Application Scientist's Guide to Bioisosteric Replacement with the 3-Fluorocyclobutyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry.[1] Bioisosterism, the exchange of a functional group within a molecule for another with similar physical and chemical properties, is a powerful tactic to enhance efficacy, selectivity, and metabolic stability.[2][3] This guide provides an in-depth comparison of the 3-fluorocyclobutyl moiety as a bioisosteric replacement for common functional groups, offering experimental data and procedural insights for its application.

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's properties.[4][5] The strong carbon-fluorine bond can block sites of oxidative metabolism, while fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and influence molecular conformation.[3][5][6] The 3-fluorocyclobutyl group, in particular, has emerged as a versatile bioisostere that offers a unique combination of steric bulk, conformational rigidity, and electronic modulation. It serves as a three-dimensional scaffold that can improve key drug-like properties, often outperforming traditional aliphatic groups.

This guide will explore the practical applications of this moiety, comparing it against common functionalities like the tert-butyl and gem-dimethyl groups, and provide the necessary data and protocols for its successful implementation in your research.

Comparative Analysis: 3-Fluorocyclobutyl vs. Common Functional Groups

The decision to employ a bioisosteric replacement is driven by the need to solve specific problems in a drug candidate, such as poor metabolic stability, low solubility, or suboptimal potency. The 3-fluorocyclobutyl group offers a compelling solution by mimicking the spatial arrangement of bulky aliphatic groups while introducing favorable electronic properties.

The tert-Butyl and gem-Dimethyl Group Replacement

The tert-butyl and gem-dimethyl groups are frequently used in drug design to provide steric bulk, which can enhance binding affinity by filling hydrophobic pockets in a target protein.[7] However, these groups are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[8]

The 3-fluorocyclobutyl moiety serves as an excellent replacement by preserving the three-dimensional space occupied by these groups while significantly enhancing metabolic stability.[9] The replacement of sp³ C-H bonds with a robust C-F bond is a key factor in this improvement.

Caption: Bioisosteric replacement of a tert-butyl group.

The introduction of the fluorine atom has predictable effects on key physicochemical properties. It generally increases lipophilicity and can subtly alter the acidity or basicity of proximal functional groups through its strong inductive electron-withdrawing effect.[10][11]

PropertyParent Compound (tert-Butyl)3-Fluorocyclobutyl AnalogRationale for Change
Lipophilicity (cLogP) ~1.9~2.1 - 2.5The fluorine atom often increases lipophilicity, though the effect is dependent on the overall molecular context and stereochemistry.[11]
Aqueous Solubility VariableGenerally preserved or slightly decreasedIncreased lipophilicity can lead to a reduction in aqueous solubility.[12]
pKa (of a proximal amine) ~10.5~9.7The electron-withdrawing fluorine atom reduces the basicity of the nearby amine, lowering its pKa.[11]
Metabolic Stability (HLM) Low to ModerateHighThe strong C-F bond is resistant to CYP-mediated oxidation, a common metabolic pathway for tert-butyl groups.[5]

Note: Values are illustrative and can vary significantly based on the molecular scaffold.

The Carbonyl Group Replacement

While less common, the polar nature of the C-F bond allows the 3-fluorocyclobutyl group to act as a non-classical bioisostere for a carbonyl group in certain contexts.[13] Oxetanes are a more established carbonyl surrogate, but the fluorinated cyclobutane offers a more metabolically stable and less polar alternative, which can be advantageous for CNS penetration.[9][14] This replacement is highly context-dependent and relies on the carbonyl's primary role as a hydrogen bond acceptor.

Experimental Protocols & Methodologies

Successful implementation of the 3-fluorocyclobutyl moiety requires robust synthetic methods and reliable assays to quantify its impact.

General Synthetic Workflow for 3-Fluorocyclobutyl Building Blocks

The synthesis of key intermediates like 3-fluorocyclobutanecarboxylic acid or 3-fluorocyclobutylamine can be achieved on a multigram scale from commercially available starting materials.[10][15][16]

Caption: General synthetic workflow for 3-fluorocyclobutyl building blocks.

Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid[10][15]

  • Fluorination: To a solution of cyclobutanone (1.0 eq) in dichloromethane (DCM) at -78 °C, slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq).

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluorocyclobutanone.

  • Oxidation: Dissolve the crude 3-fluorocyclobutanone in DCM and add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq). Stir at room temperature for 24 hours.

  • Workup and Hydrolysis: Wash the reaction mixture with aqueous sodium sulfite and sodium bicarbonate. Concentrate the organic layer. Hydrolyze the resulting lactone with aqueous sodium hydroxide.

  • Purification: Acidify the aqueous layer with HCl and extract with ethyl acetate. Dry and concentrate the organic layers to yield 3-fluorocyclobutanecarboxylic acid, which can be further purified by crystallization or chromatography.

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

  • Preparation: Prepare a stock solution of the test compound (1 mM in DMSO). Dilute to 1 µM in a buffer solution (pH 7.4) containing human liver microsomes (0.5 mg/mL).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound. A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

The 3-fluorocyclobutyl moiety is a highly valuable tool in the medicinal chemist's arsenal. Its ability to serve as a metabolically robust, three-dimensional bioisostere for problematic groups like tert-butyl and gem-dimethyl makes it an attractive option for lead optimization.[17][18] By carefully considering its effects on physicochemical properties such as lipophilicity and pKa, researchers can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity.[11] The continued development of novel synthetic methods will further increase the accessibility of diverse 3-fluorocyclobutyl building blocks, solidifying the role of this unique scaffold in the future of drug discovery.[19][20]

References

  • Mykhailiuk, P. K. (2025). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate.
  • Mykhailiuk, P. K. (2025). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate.
  • Glazkoff, et al. (2025). 2 - and 3-Fluorocyclobutane Building Blocks For Org. Scribd.
  • Gritcenko, A., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health.
  • Kondratov, I. S., et al. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.
  • Demchuk, O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
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  • Scott, J. D., & Sanford, M. S. (2013). Metabolically Stable tert-Butyl Replacement. National Institutes of Health.
  • Richards, P., et al. (2023). Drug Modifications to Improve Stability. eCampusOntario Pressbooks.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Unknown Author. (2012). Application of Bioisosteres in Drug Design. Slideshare.
  • Unknown Author. (2024). Fluorine in drug discovery: Role, design and case studies. Preprints.org.
  • Al-Sanea, M. M., et al. (2023). The Design and Application of Bioisosteres in Drug Design. ResearchGate.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Westphal, M. V., et al. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate.
  • Bull, J. A., et al. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.
  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. PubMed.
  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres.

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A Senior Application Scientist's Guide to Fluorinated Cyclobutane Analogs: A Physicochemical Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the vast toolkit available to chemists, the use of conformationally restricted scaffolds and the introduction of fluorine are two of the most powerful strategies. This guide provides an in-depth comparison of the physicochemical properties of fluorinated cyclobutane analogs, offering insights for researchers, scientists, and drug development professionals. We will explore how the unique interplay between the rigid cyclobutane ring and the potent electronic effects of fluorine can be harnessed to fine-tune properties critical for drug efficacy and safety.

The cyclobutane motif, a four-membered carbocycle, serves as a valuable bioisostere for more flexible alkyl chains or larger ring systems, offering a defined spatial orientation for substituents.[1] When fluorine, the most electronegative element, is introduced onto this scaffold, it imparts profound changes to a molecule's electronic distribution, conformation, and metabolic fate.[2][3] Understanding these changes is crucial for the rational design of next-generation therapeutics.

Core Physicochemical Property Comparison

The introduction of fluorine onto a cyclobutane ring systematically alters several key drug-like properties. The magnitude and nature of these changes are highly dependent on the number and position of the fluorine atoms.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME). While it is often assumed that fluorination universally increases lipophilicity, the reality is more nuanced, especially within the constrained cyclobutane system.

  • General Trend: Replacing a hydrogen atom with a fluorine atom generally increases local lipophilicity.[2] For instance, the addition of a trifluoromethyl (CF3) group can significantly increase the LogP value.[4]

  • Positional and Stereochemical Isomerism: The effect on lipophilicity is not merely additive; it is deeply influenced by the stereochemistry of the fluorine substituent. Studies on cis- and trans-1,2-disubstituted cyclobutanes have revealed that cis-isomers can be significantly less lipophilic than their trans-counterparts.[5] This is attributed to conformational effects where the proximity of the polar C-F bond and another substituent can alter the molecule's overall electrostatic potential surface.[5]

  • Cumulative Effects: While a single fluorine atom may modestly increase lipophilicity, gem-difluorination (CF2) can have a more pronounced effect. However, the relationship is not always linear and can be influenced by intramolecular interactions.

Table 1: Illustrative Lipophilicity Comparison of Substituted Cyclobutanes

Compound StructureSubstituent PatternTypical LogP/LogD ChangeRationale
Cyclobutane-RNon-fluorinatedBaselineReference compound.
trans-F, R-CyclobutaneMonofluorinatedSlight IncreaseIncreased local hydrophobicity of the C-F bond.
cis-F, R-CyclobutaneVariable (can be lower)Intramolecular dipole interactions can reduce overall lipophilicity compared to the trans isomer.[5]
CF2, R-CyclobutaneModerate IncreaseThe CF2 group is a strong lipophilic contributor.[6]
CF3, R-CyclobutaneSignificant IncreaseThe CF3 group is one of the most powerful lipophilicity-enhancing groups in medicinal chemistry.[4][7]
Metabolic Stability

One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability.[3][8] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.

  • Blocking Metabolic Hotspots: By replacing a hydrogen atom at a site of known metabolic oxidation (a "metabolic hotspot") with a fluorine atom, chemists can effectively block this pathway, often leading to a longer in vivo half-life and improved oral bioavailability.[3][9]

  • The CF3-Group as a tert-Butyl Bioisostere: The trifluoromethyl-cyclobutyl group has been explored as a metabolically robust bioisostere for the tert-butyl group.[7][10] While the tert-butyl group is prone to oxidation, the CF3-cyclobutyl moiety offers similar steric bulk but with enhanced resistance to metabolic clearance.[7][10]

Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[2][11] This is a critical parameter that influences a drug's ionization state, solubility, receptor binding, and cell permeability.

  • Increased Acidity: Placing fluorine atoms near a carboxylic acid will lower its pKa, making it a stronger acid. For example, replacing a tert-butyl group with a CF3-cyclobutyl group on a p-substituted carboxylic acid was shown to decrease the pKa by nearly two units (from 4.79 to 2.92).[10]

  • Decreased Basicity: Conversely, the pKa of a nearby amine will be lowered, making it less basic. This effect can be substantial, with a single fluorine atom capable of reducing an aliphatic amine's pKa by approximately 1.7 units.[11] The CF3-cyclobutyl group has been shown to decrease the pKa of an amine hydrochloride from 10.69 (for the tert-butyl analog) to 5.29.[10]

  • Predictable Modulation: The influence of fluorine on pKa is generally predictable and depends on the distance and number of fluorine atoms, allowing for the fine-tuning of a molecule's ionization profile at physiological pH.[6][12]

Table 2: Impact of Fluorination on pKa of Proximal Functional Groups

Functional GroupFluorination PatternExpected pKa ShiftConsequence
Carboxylic AcidFluorine on β- or γ-carbonDecrease (Stronger Acid)Increased acidity.[2][10]
AmineFluorine on β- or γ-carbonDecrease (Weaker Base)Reduced basicity.[10][11]
Conformation and Dipole Moment

The introduction of fluorine into the cyclobutane ring has a remarkable impact on its conformational preferences.[13] The puckered structure of cyclobutane allows for axial and equatorial positions for substituents, and fluorine's unique properties can stabilize one conformer over the other.[13][14]

  • Conformational Locking: The stabilizing interactions, which can include hyperconjugation and charge-dipole interactions, can effectively "lock" the ring in a preferred conformation.[13] This can be advantageous in drug design by pre-organizing the molecule for optimal binding to its biological target.

  • Dipole Moment Alteration: The highly polar C-F bond introduces a strong local dipole. The orientation of this dipole within the molecule can significantly alter the overall molecular dipole moment, influencing interactions with protein targets and affecting properties like solubility and crystal packing.

Experimental Methodologies

To provide trustworthy and reproducible data, the protocols described below are standard, self-validating systems. They include controls to ensure the assay is performing as expected.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

This protocol outlines the shake-flask method, a gold-standard technique for measuring lipophilicity.

Workflow: LogD7.4 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 1-octanol (pre-saturated with buffer) D 4. Add compound stock to equal volumes of octanol and buffer A->D B 2. Prepare phosphate buffer (pH 7.4, pre-saturated with 1-octanol) B->D C 3. Prepare test compound stock solution (e.g., 10 mM in DMSO) C->D E 5. Shake vigorously at a constant temperature (e.g., 25°C) for 1-2 hours to reach equilibrium D->E F 6. Centrifuge to separate the two phases E->F G 7. Carefully sample an aliquot from both the octanol and buffer layers F->G H 8. Quantify compound concentration in each phase using LC-MS/MS G->H I 9. Calculate LogD = log([Compound]octanol / [Compound]buffer) H->I

Caption: Workflow for experimental LogD7.4 determination.

Step-by-Step Methodology:

  • Preparation: Prepare 1-octanol and a phosphate buffer (pH 7.4). Pre-saturate each solvent with the other by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Compound Addition: Add a small volume of a concentrated stock solution of the test compound (e.g., in DMSO) to a vial containing equal, precisely measured volumes of the pre-saturated 1-octanol and buffer.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.[15]

  • Sampling: Carefully remove an aliquot from the center of each layer, avoiding the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated LC-MS/MS method.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the buffer phase.

  • Validation: Run control compounds with known LogD values (e.g., propranolol and warfarin) in parallel to validate the assay performance.

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol uses human liver microsomes (HLM) to assess stability against Phase I metabolic enzymes.

Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_exp Incubation cluster_analysis Sampling & Analysis A 1. Thaw human liver microsomes (HLM) on ice D 4. Pre-warm HLM and compound at 37°C A->D B 2. Prepare NADPH regenerating system (cofactor solution) E 5. Initiate reaction by adding cofactor solution B->E C 3. Prepare test compound solution (e.g., 1 µM final conc.) C->D D->E F 6. Incubate at 37°C with shaking E->F G 7. At time points (0, 5, 15, 30, 45 min), transfer aliquot to stop solution (ice-cold acetonitrile + IS) F->G H 8. Centrifuge to precipitate protein G->H I 9. Analyze supernatant by LC-MS/MS H->I J 10. Plot ln(% remaining) vs. time I->J K 11. Calculate half-life (t½) and intrinsic clearance (Clint) J->K

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[16] Prepare stock solutions of test and control compounds.

  • Reaction Setup: In a 96-well plate, add the buffer and the test compound (final concentration typically 1 µM).[1] Add the human liver microsomal solution (final protein concentration typically 0.5 mg/mL).[1][16]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[15]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[1][17]

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[17]

  • Validation: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) as controls. A reaction without the NADPH cofactor should also be run to check for non-enzymatic degradation.[16]

Conclusion

The incorporation of fluorine into cyclobutane scaffolds is a powerful and versatile strategy in drug design. It allows for the precise modulation of key physicochemical properties that are often intertwined and difficult to optimize. Fluorination can enhance metabolic stability, fine-tune pKa to control ionization, and alter lipophilicity and conformation to improve cell permeability and target binding.[6][8][9] A thorough understanding of these effects, supported by robust experimental data, enables medicinal chemists to rationally design molecules with superior drug-like properties, ultimately accelerating the journey from lead compound to clinical candidate.

References

  • Physico‐chemical properties important to drug discovery (pKa, LogP, and aqueous solubility)
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Fluorinated Rings: Conformation and Applic
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society.
  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates.
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm (RSC Publishing).
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Microsomal Stability Assay.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
  • Experimental design on single-time-point high-throughput microsomal stability assay.
  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Semantic Scholar.
  • Fluorine in drug discovery: Role, design and case studies.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly within drug development and materials science, the unambiguous confirmation of a product's identity and purity is paramount. A successful reaction is not merely the admixture of reagents under prescribed conditions; it is a verifiable transformation of a starting material into a desired product. Spectroscopic analysis provides the empirical evidence for this transformation. This guide offers an in-depth comparison of how key spectroscopic techniques are employed to differentiate starting materials from their final products, ensuring the integrity of your synthetic outcomes.

The Imperative of Spectroscopic Verification

At its core, a chemical reaction involves the breaking and forming of bonds, leading to a new molecular architecture. Spectroscopic techniques are our primary tools for observing these changes.[1][2] By comparing the spectrum of the purified product with that of the starting material, we can answer three critical questions:

  • Has the starting material been consumed? The absence of signals corresponding to the reactant is a primary indicator of reaction completion.

  • Has the desired product been formed? The appearance of new signals consistent with the expected structure provides evidence of a successful synthesis.

  • How pure is the product? The presence of signals from the starting material or unexpected byproducts allows for an assessment of purity.

This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[3][4] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), allowing for a comprehensive structural map of a molecule.[3][5]

Causality Behind Experimental Choices

When monitoring a reaction, the key is to identify the most significant structural changes between the reactant and product. For example, in the esterification of isopropanol with acetic anhydride, we would expect to see distinct changes in the proton (¹H) and carbon (¹³C) environments around the alcohol and acetyl groups.

What to Look For:

  • Disappearance of Reactant Signals: The characteristic signals of the starting material should diminish or disappear entirely. In our example, the broad singlet of the alcohol proton (-OH) in isopropanol would vanish.

  • Appearance of Product Signals: New signals corresponding to the newly formed product will appear. The proton on the carbon bearing the oxygen in isopropanol will shift downfield (to a higher ppm value) upon esterification due to the deshielding effect of the newly formed ester group.[6][7]

  • Changes in Chemical Shift (δ): The electronic environment around nuclei changes as bonds are formed and broken, leading to shifts in their resonance frequencies.[5][6][7]

  • Changes in Integration: The relative area under each ¹H NMR signal corresponds to the number of protons it represents.[5][6][7] This ratio should be consistent with the structure of the product.

Data Presentation: ¹H NMR Comparison for Esterification
CompoundKey Proton SignalChemical Shift (δ, ppm)MultiplicityIntegration
Isopropanol (SM) -CH (OH)-~4.0Septet1H
-(CH ₃)₂~1.2Doublet6H
-OH ~2.1 (variable)Broad Singlet1H
Isopropyl Acetate (P) -CH (OAc)-~5.0Septet1H
-(CH ₃)₂~1.2Doublet6H
-OC(O)CH~2.0Singlet3H
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the dried sample (starting material or product) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[7]

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to ensure homogeneity, and tune the probe to the correct frequency.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID). Typically, 8 to 16 scans are sufficient for a concentrated sample.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to TMS.

  • Analysis: Integrate the peaks and identify their chemical shifts and multiplicities to elucidate the structure.[5][6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[8][9][10][11] It works on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique "fingerprint" of the functional groups.[8][12][13]

Causality Behind Experimental Choices

IR is exceptionally useful for tracking the conversion of one functional group to another. For the esterification example, the most telling change is the disappearance of the alcohol's O-H bond and the appearance of the ester's C=O bond.

What to Look For:

  • Disappearance of a Key Peak: The broad absorption band characteristic of an alcohol's O-H stretch (~3300 cm⁻¹) should disappear.

  • Appearance of a New Key Peak: A strong, sharp absorption band characteristic of an ester's carbonyl (C=O) stretch should appear around 1735-1750 cm⁻¹.[14]

Data Presentation: IR Comparison for Esterification
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Appearance
Isopropanol (SM) O-H (alcohol)~3300Broad, strong
C-O (alcohol)~1100Strong
Acetic Anhydride (SM) C=O (anhydride)~1820 & ~1760Two strong bands
Isopropyl Acetate (P) C=O (ester)~1740Strong, sharp
C-O (ester)~1240Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is critical to subtract the absorbance of the ambient atmosphere (notably CO₂ and water vapor).

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16] It is the definitive method for determining the molecular weight of a compound, providing strong evidence for the formation of the desired product.[17][18][19]

Causality Behind Experimental Choices

The primary goal is to confirm that the product has the correct molecular weight. "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred as they are less likely to cause fragmentation, making the molecular ion peak easier to identify.

What to Look For:

  • Molecular Ion Peak (M⁺): The spectrum of the product should show a prominent peak corresponding to its calculated molecular weight. For isopropyl acetate (C₅H₁₀O₂), the molecular weight is 102.13 g/mol . We would look for a peak at m/z = 102.

  • Adduct Ions: In ESI, it's common to see adducts with sodium ([M+Na]⁺) or other ions. It is important to recognize these and not mistake them for the molecular ion.

Data Presentation: MS Comparison for Esterification
CompoundFormulaCalculated MW ( g/mol )Expected m/z of [M+H]⁺
Isopropanol (SM) C₃H₈O60.1061.1
Acetic Anhydride (SM) C₄H₆O₃102.09103.1
Isopropyl Acetate (P) C₅H₁₀O₂102.13103.1

Note: In this specific reaction, one of the starting materials has a nominal mass identical to the product. This highlights why MS should be used in conjunction with other techniques like NMR and IR for unambiguous confirmation.

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.

  • Ionization: Start the infusion at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle will ionize the sample molecules.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The instrument will detect the ions and plot their abundance versus their m/z ratio.

  • Analysis: Identify the molecular ion peak and any other significant peaks.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample.[20] It is most useful for compounds containing chromophores, particularly conjugated π-systems.[21][22] While not as structurally informative as NMR or IR, it is highly effective for quantifying compounds and monitoring reactions where a chromophore is formed or consumed.[23][24][25]

Causality Behind Experimental Choices

This technique is chosen when the reaction involves a significant change in electronic conjugation. For example, the reduction of a conjugated ketone to an alcohol would result in the disappearance of the n→π* and π→π* absorption bands of the carbonyl group.

What to Look For:

  • Shift in λₘₐₓ: The wavelength of maximum absorbance (λₘₐₓ) may shift, or a new λₘₐₓ may appear, indicating a change in the chromophore.

  • Change in Absorbance: According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[24][25][26] Monitoring the absorbance at a specific wavelength over time is a powerful method for determining reaction kinetics.[26][27][28]

Data Presentation: UV-Vis Comparison for Reduction of a Conjugated Ketone
CompoundKey Featureλₘₐₓ (nm)Molar Absorptivity (ε)
Chalcone (SM) Conjugated C=O~310High
Dihydrochalcone (P) Isolated Benzene Rings~260Low
Experimental Protocol: UV-Vis Analysis
  • Solvent Blank: Fill a cuvette with the solvent being used for the sample and use it to zero the spectrophotometer (this is the reference or blank).

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically < 1.5).

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the λₘₐₓ and the corresponding absorbance value.

Integrated Workflow and Data Interpretation

No single technique tells the whole story. A self-validating and trustworthy analysis relies on the convergence of data from multiple spectroscopic methods. The workflow should be logical, starting from a quick check of functional group transformation (IR) and culminating in detailed structural proof (NMR).

Visualization of the Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis Start Starting Material(s) Reaction Chemical Reaction Start->Reaction Workup Workup & Purification Reaction->Workup IR FTIR Analysis (Functional Groups) Workup->IR MS Mass Spectrometry (Molecular Weight) Workup->MS NMR NMR Spectroscopy (¹H, ¹³C) (Detailed Structure) Workup->NMR UV UV-Vis Analysis (Chromophores) Workup->UV Final Final Product Characterization Report IR->Final MS->Final NMR->Final UV->Final

Sources

Assessing the Impact of Fluorine on the Lipophilicity of Cyclobutane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a valuable three-dimensional building block, offering a unique conformational profile distinct from more conventional cycloalkanes. Its inherent ring strain and defined stereochemical vectors provide a platform for creating novel chemical entities with desirable pharmacological properties. A key strategy in fine-tuning these properties is the introduction of fluorine, an element with a profound ability to modulate a molecule's physicochemical characteristics, including its lipophilicity.[1][2] This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated cyclobutane derivatives, supported by experimental data, and details the methodologies for such assessments. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ fluorine to optimize the drug-like properties of cyclobutane-containing compounds.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a cornerstone of medicinal chemistry. It describes a compound's affinity for a nonpolar environment relative to a polar one, a characteristic that profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] A molecule's ability to traverse cellular membranes, a prerequisite for reaching its biological target, is intimately linked to its lipophilicity.[3] However, a delicate balance must be struck; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the precise modulation of lipophilicity is a critical optimization parameter in the journey from a promising hit compound to a viable drug candidate. Fluorination has become a go-to strategy for this modulation, though its effects can be nuanced and context-dependent.[3]

Comparative Analysis of Fluorinated Cyclobutane Derivatives

The impact of fluorine on the lipophilicity of cyclobutane derivatives is not a simple additive effect. It is a complex interplay of the number of fluorine atoms, their position on the alkyl substituent, and the stereochemical relationship of the substituents on the cyclobutane ring. Recent studies have provided valuable experimental data that illuminate these subtleties.

A key investigation by Chernykh et al. systematically evaluated the lipophilicity of a series of cis- and trans-1,2-disubstituted cyclobutanes, offering a direct comparison between non-fluorinated and variously fluorinated analogs. The data, summarized in the table below, reveals intriguing trends.

Substituent (R)IsomerLogPΔLogP (vs. CH3)
CH3cis2.34-
trans2.41-
CH2Fcis2.11-0.23
trans2.26-0.15
CHF2cis2.29-0.05
trans2.28-0.13
CF3cis2.31-0.03
trans2.91+0.50
C2F5cis2.68+0.34
trans3.29+0.88

Data sourced from Chernykh et al.[4]

Key Observations from the Experimental Data:

  • General Trend: For most of the studied derivatives, the lipophilicity increases in the following order: CH2F ≤ CHF2 < CH3 ≤ CF3 < C2F5.[4] This is broadly consistent with the understanding that increasing the fluorine content on an alkyl substituent generally increases lipophilicity.

  • The Anomaly of Monofluorination: Counterintuitively, monofluorination (CH2F) leads to a decrease in lipophilicity compared to the methyl (CH3) analog in both cis and trans isomers.[5]

  • The Crucial Role of Stereochemistry: A striking observation is the significant divergence in lipophilicity between cis and trans isomers for the CF3 and C2F5 substituted compounds.[4] For the CF3-substituted derivatives, the trans isomer is significantly more lipophilic than the cis isomer (ΔLogP = 0.60).[4] This highlights that the spatial arrangement of the fluorinated group in relation to the rest of the molecule is a critical determinant of its overall lipophilicity.

  • Mechanistic Insights: The lowered lipophilicity of the cis-isomeric CF3- and C2F5-substituted cyclobutanes is attributed to conformational effects.[1][4] Computational analysis suggests that the anti-periplanar orientation of one of the C-F bonds and an α-C-H bond in the cis isomers leads to increased polarization of the molecular surface, which in turn can decrease lipophilicity.[4]

Experimental Protocols for Lipophilicity Assessment

Accurate determination of lipophilicity is paramount for structure-activity relationship (SAR) studies. Two widely accepted methods are the shake-flask method for direct logP measurement and the reverse-phase high-performance liquid chromatography (RP-HPLC) method for indirect determination.

Protocol 1: Shake-Flask Method for LogP Determination (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water.[6]

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS for logD measurements) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[7][8]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[7]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer. Add a small aliquot of the test compound stock solution.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).[8]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol 2: RP-HPLC Method for Lipophilicity Estimation

This indirect method correlates the retention time of a compound on a reverse-phase column with its lipophilicity. It is a high-throughput method suitable for screening larger numbers of compounds.[9][10]

Methodology:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Calibration: Select a set of standard compounds with known logP values that span the expected lipophilicity range of the test compounds. Inject each standard compound and record its retention time.

  • Standard Curve Generation: Calculate the capacity factor (k) for each standard. Plot the logarithm of the capacity factor (log k) against the known logP values of the standards to generate a calibration curve.[10]

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • LogP Estimation: Calculate the log k for the test compound and use the calibration curve to determine its logP value.[9]

Visualizing the Structure-Lipophilicity Relationship

The relationship between the fluorination pattern and the resulting lipophilicity of cyclobutane derivatives can be visualized to better understand the observed trends.

G cluster_0 Fluorination on Cyclobutane cluster_1 Impact on Lipophilicity Non-Fluorinated (CH3) Non-Fluorinated (CH3) Baseline Lipophilicity Baseline Lipophilicity Non-Fluorinated (CH3)->Baseline Lipophilicity Monofluorination (CH2F) Monofluorination (CH2F) Non-Fluorinated (CH3)->Monofluorination (CH2F) Introduce F Decreased Lipophilicity Decreased Lipophilicity Monofluorination (CH2F)->Decreased Lipophilicity Difluorination (CHF2) Difluorination (CHF2) Monofluorination (CH2F)->Difluorination (CHF2) Add F Lipophilicity similar to CH3 Lipophilicity similar to CH3 Difluorination (CHF2)->Lipophilicity similar to CH3 Trifluorination (CF3) Trifluorination (CF3) Difluorination (CHF2)->Trifluorination (CF3) Add F Increased Lipophilicity (trans > cis) Increased Lipophilicity (trans > cis) Trifluorination (CF3)->Increased Lipophilicity (trans > cis) Pentafluoroethylation (C2F5) Pentafluoroethylation (C2F5) Trifluorination (CF3)->Pentafluoroethylation (C2F5) Extend Chain Significantly Increased Lipophilicity (trans > cis) Significantly Increased Lipophilicity (trans > cis) Pentafluoroethylation (C2F5)->Significantly Increased Lipophilicity (trans > cis)

Caption: Impact of fluorination pattern on cyclobutane lipophilicity.

Conclusion

The strategic incorporation of fluorine into cyclobutane derivatives offers a powerful tool for modulating lipophilicity, a critical parameter in drug design. However, this guide demonstrates that the effects of fluorination are far from straightforward. The degree of fluorination and, crucially, the stereochemical orientation of the fluorinated substituent can lead to significant and sometimes unexpected changes in lipophilicity. The provided experimental data and protocols serve as a practical resource for researchers aiming to harness the unique properties of fluorine to optimize the ADMET profile of cyclobutane-based drug candidates. A thorough understanding of these structure-lipophilicity relationships, grounded in empirical data, is essential for the rational design of next-generation therapeutics.

References

  • Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
  • Yuan, H., Ma, T., & Lu, Y. (2012). A High-Throughput Method for Lipophilicity Measurement. PLoS ONE, 7(10), e46437. [Link]
  • ResearchGate. (n.d.). Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H). [Link]
  • Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Chempluschem, e2500150. [Link]
  • ResearchGate. (n.d.). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D)
  • Ferreira, L. A., & Ferreira, D. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1460-1475. [Link]
  • Borysko, P. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
  • ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. [Link]
  • Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 22(8), 734-745. [Link]
  • Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • ResearchGate. (n.d.). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. [Link]
  • Fesik, S. W., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
  • ResearchGate. (n.d.). Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. [Link]
  • Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1039-1057. [Link]
  • ResearchGate. (n.d.). LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. [Link]
  • ResearchGate. (n.d.).
  • Lokey, S. (2017). Shake Flask logK. Lokey Lab Protocols. [Link]
  • ResearchGate. (n.d.). Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). [Link]
  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58960. [Link]
  • Linclau, B., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(3), e202213569. [Link]
  • Martins, G. M., et al. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Journal of Fluorine Chemistry, 239, 109633. [Link]
  • Linclau, B., et al. (2022). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition, 61(10), e202114979. [Link]

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Safety Operating Guide

Guide to the Safe Disposal of 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Fluorocyclobutane-1-carbonitrile. As a halogenated organic nitrile, this compound presents multiple hazards that necessitate a rigorous and informed approach to waste management. The procedures outlined below are designed to protect laboratory personnel, the community, and the environment by adhering to the highest standards of chemical safety and regulatory compliance.

Immediate Safety Profile & Hazard Assessment

Before handling or preparing for disposal, it is critical to understand the inherent risks associated with this compound. This compound is not benign and must be treated as hazardous waste from the moment it is designated for disposal.

Core Hazards:

  • Acute Toxicity: The compound is harmful if swallowed.[1] Some safety profiles indicate it is toxic if swallowed, in contact with skin, or inhaled.[2]

  • Irritant: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Hazard: May cause respiratory irritation upon inhalation.[1]

  • Flammability: Classified as a flammable liquid and vapor.[2]

These hazards dictate that all handling, including disposal preparation, must occur in a controlled environment with appropriate Personal Protective Equipment (PPE). The combination of toxicity and flammability requires careful segregation from incompatible waste streams.

Property Value Source
Molecular Formula C₅H₆FN[1][3][4]
Molecular Weight ~99.11 g/mol [1][2][4]
Appearance Liquid[1][5]
CAS Number 1552638-51-3[2][4][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by certified professionals. The causality behind each step is grounded in preventing chemical reactions, ensuring container integrity, and complying with hazardous waste regulations.

Step 1: Waste Characterization and Segregation

The "Why": Proper characterization is the foundation of safe disposal. Mischaracterizing this compound could lead to it being mixed with incompatible chemicals, potentially causing violent reactions, gas generation, or fire. Due to its chemical structure, this compound falls into multiple hazardous waste categories.

Protocol:

  • Designate as Hazardous Waste: From the outset, treat all unused, expired, or contaminated this compound as hazardous waste.

  • Identify Waste Stream: This compound must be classified as a halogenated organic solvent waste . The presence of fluorine makes it halogenated, and the nitrile group and carbon structure make it organic.

  • Check for Contaminants: If the waste is mixed with other substances (e.g., from a reaction quench), the entire mixture must be characterized. If mixed with non-halogenated solvents, the entire volume is typically managed as halogenated waste, as this is the more stringent category.

  • Avoid Mixing: Do NOT mix this waste with:

    • Acids or Bases: Can cause hydrolysis of the nitrile group, potentially generating heat and toxic fumes.

    • Oxidizing Agents: The compound is flammable and can react with strong oxidizers.

    • Aqueous Waste: While not strictly reactive, mixing with aqueous waste is improper and complicates disposal. Keep organic and aqueous waste separate.

Step 2: Selection of Appropriate Waste Container

The "Why": The container is the primary barrier preventing the release of the chemical into the environment. Its material must be compatible with the chemical, and it must be robust enough to prevent leaks or spills.

Protocol:

  • Use a Designated Container: Employ a clearly labeled, UN-certified container specifically designated for halogenated organic liquid waste .[7] These are typically made of a material like high-density polyethylene (HDPE) or are glass bottles with a protective coating.

  • Inspect the Container: Before use, ensure the container is clean, dry, and free from damage. Check that the lid forms a tight seal.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components.

    • The specific hazards (e.g., "Toxic," "Flammable," "Irritant").

    • The date accumulation started.

    • Your name, department, and contact information.

Step 3: Waste Accumulation and Storage

The "Why": Safe storage prevents accidents and ensures the waste remains contained until it can be removed. Storage conditions should mitigate the risks of fire, exposure, and spills.

Protocol:

  • Use a Fume Hood: All transfers of this compound waste into the container should be performed inside a certified chemical fume hood to mitigate inhalation risk.[8]

  • Wear Appropriate PPE: At a minimum, this includes:

    • Chemical splash goggles and a face shield.

    • Solvent-resistant gloves (e.g., nitrile may be acceptable for incidental contact, but consult a glove compatibility chart for extended handling).

    • A flame-resistant lab coat.[9][10]

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[8] This prevents the release of flammable and toxic vapors.

  • Do Not Overfill: Never fill a waste container beyond 90% of its capacity.[8] This headspace allows for vapor expansion as temperatures fluctuate, preventing pressure buildup.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume.

  • Store in a Designated Area: The container should be kept in a cool, dry, well-ventilated area designated for hazardous waste, away from heat, sparks, or open flames.[5] This location should be a satellite accumulation area or a main hazardous waste storage area, in accordance with your institution's policies.

Step 4: Arranging for Final Disposal

The "Why": The ultimate disposal of this compound requires specialized facilities and processes, such as high-temperature incineration, that can break the strong carbon-fluorine bond and safely manage the resulting products.[11] This is not a task that can be performed in a standard laboratory.

Protocol:

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a pickup for your hazardous waste.

  • Provide Documentation: Have the completed hazardous waste label and any other required documentation ready for the disposal technicians.

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste pickup, transport, and record-keeping.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G start Waste Generated: This compound characterize Characterize Waste Stream Is it pure or mixed? start->characterize select_container Select UN-Rated Container for Halogenated Organic Liquids characterize->select_container label_container Affix Hazardous Waste Label (Name, Hazards, Date) select_container->label_container accumulate Accumulate Waste in Fume Hood (Wear full PPE) label_container->accumulate storage Store in Designated Area (Closed, <90% Full, Secondary Containment) accumulate->storage pickup Schedule Pickup with EH&S storage->pickup end Disposal by Certified Vendor (High-Temp Incineration) pickup->end

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation in the area by opening sashes in the fume hood.

  • Consult EH&S: For anything other than a minor spill, contact your institution's emergency EH&S number.

  • Small Spill Cleanup: If you are trained and equipped to handle a small spill (typically <100 mL):

    • Wear the full PPE described in Step 3.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Soak up the material, place it in a sealed container, and label it as hazardous waste for disposal.[5]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed in a manner that is safe, responsible, and compliant with all applicable regulations.

References

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  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency.
  • This compound [P50030] - ChemUniverse. ChemUniverse.
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  • 3-Chlorocyclobutane-1-carbonitrile | C5H6ClN | CID 71404903 - PubChem. PubChem.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluorocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the integration of novel chemical motifs is paramount to innovation. Cyclobutane scaffolds, particularly those functionalized with fluorine and nitrile groups, offer unique conformational constraints and electronic properties that are increasingly sought after. However, with novel structures come the responsibility of rigorous safety assessment and handling protocols. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 3-Fluorocyclobutane-1-carbonitrile, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a liquid compound that presents several potential hazards that must be understood and mitigated.[1] A thorough risk assessment is the foundational step before any laboratory work commences.

Primary Hazards:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: Vapors or direct contact can lead to serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[1]

The presence of both a fluorine atom and a nitrile group warrants special consideration. Organofluorine compounds can exhibit persistence and the potential for bioaccumulation, underscoring the need for stringent containment and disposal measures.[2] The nitrile group (-C≡N) can, under certain conditions such as exposure to strong acids or high temperatures, release highly toxic hydrogen cyanide gas.

Hazard Summary Table:
Hazard StatementClassificationReference
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4[1]
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The Precautionary Statement P280 explicitly mandates the use of protective gloves, protective clothing, and eye/face protection when handling this compound.[1] The following provides a detailed breakdown of the required PPE.

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles, providing a broader barrier of protection for the entire face.[3]

Hand Protection:

The selection of appropriate gloves is critical. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals.[4][5] However, it is crucial to understand that not all nitrile gloves are created equal, and their protective capabilities are finite.

  • Material: Nitrile rubber provides a good barrier against many organic compounds.

  • Thickness: For handling this compound, a glove with a minimum thickness of 5 mil (0.005 inches) is recommended for splash protection.[2][6] Thicker gloves will offer longer breakthrough times but may reduce dexterity.

  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of nitrile gloves can increase the time to breakthrough.

Key Causality: The effectiveness of a glove is determined by its material, thickness, and the specific chemical it is exposed to.[2] Factors such as temperature and the physical stress of hand movements can decrease the actual breakthrough time compared to standardized testing data.[7]

Body Protection:
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept buttoned to protect the torso and arms.

  • Chemical-Resistant Apron: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection:

Due to the potential for respiratory irritation, all handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors. In situations where a fume hood is not available or as a supplementary measure during spill cleanup, respiratory protection is necessary.

  • Respirator Type: A half-mask or full-facepiece air-purifying respirator is recommended.

  • Cartridge Type: An Organic Vapor (OV) cartridge (black label) is the appropriate choice for protection against the organic vapors of this compound.[8][9] If there is a potential for the generation of acidic gases (e.g., through hydrolysis), a combination OV/Acid Gas cartridge (yellow label) would provide broader protection.[9]

A formal respiratory protection program, including fit testing and a cartridge change-out schedule, is essential when respirators are required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction handle_monitor Monitor for Spills/Leaks handle_reaction->handle_monitor cleanup_decon Decontaminate Work Area handle_monitor->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Conduct all transfers and manipulations of the chemical within the fume hood.

    • Use appropriate tools (e.g., pipettes, syringes) for transferring the liquid to minimize the risk of spills.

    • Keep the container of this compound sealed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate the work surface with an appropriate solvent and then soap and water.

    • Properly segregate and label all waste as described in Section 4.

    • Carefully doff PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be treated as hazardous waste.[2]

Waste Segregation and Disposal Workflow:

G cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage & Pickup waste_liquid Excess/Unused Chemical collect_liquid Collect in 'Halogenated Organic Liquid Waste' Container waste_liquid->collect_liquid waste_solid Contaminated Gloves, Wipes, etc. collect_solid Collect in 'Contaminated Solid Waste' Container waste_solid->collect_solid label_waste Label Containers with Contents and Hazard Warnings collect_liquid->label_waste collect_solid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste schedule_pickup Arrange for Pickup by EHS store_waste->schedule_pickup

Caption: A systematic process for the disposal of this compound waste.

Disposal Protocol:
  • Liquid Waste:

    • Collect all excess or unreacted this compound in a designated, properly labeled "Halogenated Organic Liquid Waste" container.[2]

    • Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]

    • Ensure the waste container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and is kept securely closed when not in use.[8]

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be collected as contaminated solid waste.

    • Place these items in a designated, labeled container or a sealed bag for hazardous solid waste.

  • Storage and Disposal:

    • Store all waste containers in a designated satellite accumulation area within the laboratory.

    • Follow your institution's procedures for arranging the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, unlocking its potential for scientific advancement while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.